Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 | |
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-67-9 | |
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a bifunctional molecule incorporating a 4-hydroxyphenyl group attached to a cyclohexane ring, with a methyl acetate substituent. This specific stereoisomer, with the (1s,4s) configuration, denotes a trans relationship between the phenyl and the acetate groups on the cyclohexane ring, where both are in equatorial positions in the chair conformation. This structural arrangement is of significant interest in medicinal chemistry and materials science due to its influence on the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding the physical properties of this compound is paramount for its application in drug design, formulation, and the development of novel materials.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies used for their determination. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide reasoned estimations of its physicochemical profile.
Molecular Structure and Identity
A clear understanding of the molecule's structure is the foundation for interpreting its physical properties.
Caption: 2D representation of the molecular structure.
Table 1: Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |
| CAS Number | 1245708-07-9 | [2][3] |
| Molecular Formula | C15H20O3 | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| InChIKey | WTNQUMAHFJRBGX-HAQNSBGRNA-N | [1] |
Physicochemical Properties
The physical state, melting point, boiling point, and solubility of a compound are critical parameters for its handling, formulation, and biological activity.
Table 2: Predicted and Observed Physical Properties
| Property | Predicted/Observed Value | Methodology/Analog | Source |
| Physical State | Likely a solid at room temperature | Based on high melting point of the analogous carboxylic acid | - |
| Melting Point | > 100 °C (Estimated) | Analog: trans-4-Phenylcyclohexanecarboxylic acid (203-205 °C) | [4] |
| Boiling Point | Not available | - | [3] |
| Solubility | Poorly soluble in water; Soluble in non-polar organic solvents | General solubility of cyclohexyl esters | [5] |
Melting Point: A Reflection of Intermolecular Forces
While no experimental melting point for the title compound is readily available, we can infer its likely properties by examining a closely related analog, trans-4-phenylcyclohexanecarboxylic acid, which has a high melting point of 203-205 °C[4]. The presence of the carboxylic acid group in this analog allows for strong intermolecular hydrogen bonding, contributing to a well-ordered crystal lattice and consequently a high melting point.
The esterification of the carboxylic acid to a methyl ester in our target compound will disrupt this strong hydrogen bonding network. However, the presence of the phenolic hydroxyl group still allows for hydrogen bonding, and the overall molecular size and potential for van der Waals interactions suggest that this compound is likely to be a solid at room temperature, with a melting point significantly higher than that of simple liquid esters but lower than its carboxylic acid precursor. For comparison, the non-phenolic analog, trans-4-pentylcyclohexanecarboxylic acid, has a much lower melting point of 51-53 °C. This highlights the significant contribution of the aromatic ring and the hydroxyl group to the crystal lattice energy. The (1r,4r) stereoisomer, which is also a trans isomer, is commercially available as a liquid, suggesting that subtle changes in stereochemistry can have a notable impact on the physical state[6].
Boiling Point: An Indicator of Volatility
An experimental boiling point for this compound has not been reported in the literature[3]. Due to its relatively high molecular weight and the presence of a polar hydroxyl group, it is expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Profile: Guiding Formulation and Biological Application
The solubility of a compound is a critical factor in its utility, particularly in drug development. Based on the general principles of "like dissolves like" and data from analogous compounds such as cyclohexyl acetate, we can predict the solubility profile of this compound.
-
Polar Solvents (e.g., Water): The molecule possesses a polar hydroxyl group and an ester functional group, which can engage in hydrogen bonding with water. However, the large, non-polar cyclohexane and phenyl rings constitute a significant hydrophobic portion of the molecule. Therefore, the overall solubility in water is expected to be poor[5].
-
Non-Polar Organic Solvents (e.g., Hexane, Toluene): The hydrophobic character of the cyclohexyl and phenyl groups suggests good solubility in non-polar organic solvents[5].
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents should be effective at solvating the molecule due to their ability to interact with both the polar and non-polar regions.
-
Alcohols (e.g., Ethanol, Methanol): The compound is expected to be miscible with alcohols due to the ability of the hydroxyl and ester groups to participate in hydrogen bonding[5].
Caption: Experimental workflow for determining solubility.
Spectroscopic and Crystallographic Properties
Spectroscopic and crystallographic data provide a detailed fingerprint of a molecule, confirming its identity and providing insights into its electronic and three-dimensional structure. While experimental spectra for the title compound are not widely available, this section outlines the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl group, the methoxy protons of the ester, and the aliphatic protons of the cyclohexane ring and the acetate methylene group. The chemical shifts and coupling constants of the cyclohexane protons would be crucial for confirming the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
-
A strong band around 1735 cm⁻¹ due to the C=O stretching of the ester group.
-
Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.
-
C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be expected. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl acetate group (-CH₂COOCH₃), and cleavage of the cyclohexane ring.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the (1s,4s) stereochemistry and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
Conclusion
This compound is a molecule with significant potential in various scientific fields. While a complete experimental dataset of its physical properties is not yet publicly available, by analyzing the structure and drawing comparisons with closely related compounds, we can establish a reliable predictive profile. This technical guide serves as a valuable resource for researchers, providing a foundational understanding of the key physicochemical characteristics of this compound and the experimental approaches required for their empirical determination. Further experimental investigation is warranted to fully characterize this promising molecule.
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PubChem. 4-Phenylcyclohexene. [Link]
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African Rock Art. Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate. [Link]
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An In-Depth Technical Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
This technical guide provides a comprehensive overview of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its potential applications in medicinal chemistry.
Introduction and Physicochemical Profile
This compound is a carboxylic ester characterized by a cyclohexane ring scaffold. The trans stereochemistry of the substituents on the cyclohexane ring, denoted by the (1s,4s) designation, is a crucial feature influencing its three-dimensional structure and, consequently, its utility in the synthesis of complex molecular architectures. Its classification as a bulk drug intermediate suggests its role as a foundational building block for various active pharmaceutical ingredients (APIs).[1]
The molecular structure combines a hydrophilic phenol group and a lipophilic cyclohexane ring, giving the molecule an amphipathic character that can be advantageous in drug design. The ester functional group provides a reactive handle for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 248.32 g/mol | [1][2][3] |
| Molecular Formula | C15H20O3 | [1][2] |
| CAS Number | 701232-67-9 | [1][3] |
| Appearance | White to cream or light tan crystalline powder | [4] (for the parent acid) |
| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial synthesis of the carboxylic acid precursor, 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid, followed by its esterification.
Step 1: Synthesis of 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic Acid via Catalytic Hydrogenation
The first step focuses on the reduction of the aromatic ring of a suitable precursor to yield the desired cyclohexane structure with the correct stereochemistry. A plausible and efficient starting material is 4-hydroxyphenylacetic acid.[4][5]
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. A rhodium-on-carbon or a ruthenium-on-carbon catalyst is often chosen for the hydrogenation of aromatic rings under milder conditions than those required for catalysts like palladium or platinum. The choice of catalyst is critical for achieving high stereoselectivity for the trans isomer.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is then heated (e.g., to 80-120 °C) and stirred vigorously for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up and Isolation: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure trans-isomer.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of a rhodium or ruthenium catalyst is based on their known efficacy in the hydrogenation of aromatic systems. These catalysts can often provide better control over stereoselectivity compared to more aggressive catalysts like Raney nickel.
-
Solvent: Methanol and ethanol are good solvents for the starting material and are compatible with the hydrogenation conditions.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions. Higher pressures of hydrogen are necessary to overcome the aromaticity of the benzene ring.
Step 2: Fischer Esterification to this compound
The second step is a classic Fischer esterification, where the synthesized carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of an acid catalyst.[6][7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves as both the reactant and the solvent, and it drives the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Chatelier's principle.[7][9]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[8]
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acid catalyst, preventing the reverse reaction (ester hydrolysis) from occurring during product isolation.
Diagram of the Synthesis Workflow:
Caption: A two-step synthesis workflow for this compound.
Applications in Drug Development
As a bulk drug intermediate, this compound serves as a versatile scaffold for the synthesis of more complex and biologically active molecules.[1] The presence of the phenol and ester functional groups allows for a variety of chemical transformations, making it a valuable starting point for the development of new therapeutic agents.
The 4-hydroxyphenylcyclohexyl moiety is a structural motif found in a number of pharmacologically active compounds. For instance, analogs of this structure have been investigated for their potential as selective melanocortin subtype-4 receptor agonists, which are targets for the treatment of obesity and erectile dysfunction.[10][11] The specific stereochemistry of the cyclohexane ring is often critical for achieving the desired biological activity and selectivity.
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's pharmacokinetic properties, such as its solubility and metabolic stability.
Conclusion
This compound is a valuable chemical entity with a well-defined set of physicochemical properties. The synthetic route outlined in this guide, involving catalytic hydrogenation followed by Fischer esterification, represents a robust and scalable method for its production. Its structural features make it an important building block in the synthesis of a wide range of potential drug candidates. This guide provides a solid foundation for researchers and drug development professionals working with this and related compounds.
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Fischer Esterification. [Link]
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Chemistry LibreTexts. Fischer Esterification. [Link]
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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University of Calgary. Ch19: RCO2H to RCO2R'. [Link]
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PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. [Link]
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Semantic Scholar. Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. [Link]
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PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]
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Wikipedia. 4-Hydroxyphenylacetic acid. [Link]
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PubMed. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2. [Link]
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PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
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FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [Link]
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Patsnap. Method for preparing trans-4-acetamido-cyclohexanol acetic ester. [Link]
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PubMed. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype. [Link]ncbi.nlm.nih.gov/15582434/)
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An In-Depth Technical Guide to the Synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
This guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in the development of various pharmacologically active molecules. The presented strategy is designed for researchers, scientists, and professionals in drug development, emphasizing chemical logic, experimental robustness, and stereochemical control.
Introduction and Strategic Overview
This compound is a disubstituted cyclohexane derivative characterized by a trans stereochemical relationship between the 4-hydroxyphenyl and the acetate-bearing substituents. This specific stereoisomer is often crucial for biological activity, necessitating a synthetic approach with a high degree of stereocontrol.
Our proposed synthesis is a multi-step sequence that begins with a commercially available starting material and strategically builds the target molecule. The core principles of this pathway involve:
-
Protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions during subsequent transformations.
-
Stereoselective catalytic hydrogenation to establish the desired trans configuration on the cyclohexane ring.
-
Chain extension of a carboxylic acid via a reliable homologation reaction.
-
Final esterification and deprotection to yield the target compound.
This approach is designed to be logical, scalable, and to provide a high-purity final product.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Experimental Protocols
The forward synthesis is presented in a step-by-step manner, with detailed experimental protocols for each key transformation.
Step 1: Protection of the Phenolic Hydroxyl Group
To prevent interference from the acidic proton of the hydroxyl group in subsequent steps, it is protected as a methyl ether (anisole). 4-Hydroxyphenylacetic acid is a suitable starting material.
Reaction: Methylation of 4-hydroxyphenylacetic acid to 4-methoxyphenylacetic acid.
Causality: The methyl ether is a robust protecting group that is stable to the conditions of catalytic hydrogenation and the Arndt-Eistert reaction. It can be cleaved under specific conditions at the end of the synthesis.
Experimental Protocol:
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-methoxyphenylacetic acid, which can be purified by recrystallization.[1]
Step 2: Catalytic Hydrogenation for Stereoselective Ring Formation
The aromatic ring of 4-methoxyphenylacetic acid is reduced to a cyclohexane ring. The use of a heterogeneous catalyst under specific conditions favors the formation of the thermodynamically more stable trans isomer.
Reaction: Catalytic hydrogenation of 4-methoxyphenylacetic acid to trans-4-(4-methoxyphenyl)cyclohexaneacetic acid.
Causality: Heterogeneous catalytic hydrogenation of substituted aromatics often leads to the formation of the cis isomer as the kinetic product due to adsorption onto the catalyst surface. However, under equilibrating conditions (higher temperature, longer reaction time, or with certain catalysts), the cis isomer can isomerize to the more stable trans isomer where the bulky substituents are in equatorial positions.
Experimental Protocol:
-
Charge a high-pressure autoclave with 4-methoxyphenylacetic acid (1 equivalent) and a suitable solvent such as acetic acid or an alcohol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Rhodium on carbon (5 mol%) or Ruthenium on carbon (5% Ru/C).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10-50 bar).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.
-
Monitor the reaction for hydrogen uptake. The reaction may require 24-48 hours for completion and equilibration to the trans isomer.
-
After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude trans-4-(4-methoxyphenyl)cyclohexaneacetic acid. The cis/trans ratio can be determined by NMR spectroscopy. Purification can be achieved by recrystallization to enrich the trans isomer.[2]
Step 3: Arndt-Eistert Homologation for Chain Extension
The carboxylic acid is converted to its next higher homologue, an acetic acid derivative, through the Arndt-Eistert reaction. This classic transformation involves the formation of a diazoketone followed by a Wolff rearrangement.
Reaction: Conversion of trans-4-(4-methoxyphenyl)cyclohexanecarboxylic acid to trans-4-(4-methoxyphenyl)cyclohexaneacetic acid.
Causality: The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids. The reaction proceeds with retention of stereochemistry at the migrating center.
Caption: Arndt-Eistert Homologation Workflow.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of trans-4-(4-methoxyphenyl)cyclohexanecarboxylic acid (1 equivalent) in an inert solvent like dichloromethane or toluene, add a few drops of DMF. Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0 °C. Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.[3]
-
Diazoketone Formation and Wolff Rearrangement: Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Prepare a solution of diazomethane in diethyl ether. Add the crude acid chloride solution dropwise to the ethereal solution of diazomethane at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
To the solution of the diazoketone, add a suspension of silver oxide (0.1 equivalents) in water or a mixture of water and a miscible organic solvent like dioxane. Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the yellow color of the diazoketone.
-
After completion, filter the reaction mixture and acidify the aqueous phase with HCl. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetic acid.[4][5][6]
Step 4: Fischer Esterification
The synthesized carboxylic acid is converted to its methyl ester.
Reaction: Esterification of trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetic acid to Methyl trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetate.
Causality: Fischer esterification is a straightforward and acid-catalyzed method to convert carboxylic acids to esters. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product.
Experimental Protocol:
-
Dissolve trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetic acid (1 equivalent) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester. Purification can be performed by column chromatography.[7][8][9][10][11]
Step 5: Deprotection of the Phenolic Hydroxyl Group
The final step is the cleavage of the methyl ether to reveal the free hydroxyl group.
Reaction: Demethylation of Methyl trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetate to this compound.
Causality: Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. Other reagents like HBr can also be used.
Experimental Protocol:
-
Dissolve the protected ester (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon) and cool to -78 °C.
-
Add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for one hour and then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, this compound.[12][13][14][15]
Data Summary
The following table summarizes the key intermediates and the final product of this synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Expected) |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry confirming the presence of the methoxy, phenyl, and carboxylic acid functionalities. |
| trans-4-(4-Methoxyphenyl)cyclohexaneacetic acid | C₁₅H₂₀O₃ | 248.32 | ¹H NMR showing characteristic signals for the trans cyclohexane protons, ¹³C NMR, IR, Mass Spectrometry. |
| Methyl trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetate | C₁₆H₂₂O₃ | 262.34 | ¹H NMR with a singlet for the methyl ester protons around 3.6-3.7 ppm, ¹³C NMR, IR, Mass Spectrometry. |
| This compound | C₁₅H₂₀O₃ | 248.32 | ¹H NMR with signals for the aromatic protons, the cyclohexane protons, the acetate methylene and methyl protons, and the phenolic OH proton. ¹³C NMR, IR (showing a broad OH stretch), and Mass Spectrometry. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By employing a combination of protecting group chemistry, stereoselective hydrogenation, a reliable homologation reaction, and standard esterification and deprotection protocols, researchers can access this valuable intermediate with a high degree of purity and stereochemical control. The provided experimental protocols serve as a solid foundation for laboratory synthesis, and can be further optimized based on specific experimental conditions and analytical capabilities.
References
Sources
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- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
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- 15. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the compound Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. A comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation and characterization of this molecule. The methodologies for data acquisition and interpretation are discussed, underscoring the importance of a multi-technique approach for unambiguous compound identification and purity assessment.
Introduction
This compound, with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , is a molecule of significant interest in medicinal chemistry. Its stereochemistry, particularly the trans configuration of the substituents on the cyclohexane ring, is crucial for its biological activity. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the correct isomeric form and purity of the compound before its use in further synthetic steps or biological assays.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. Each section will not only present the data but also explain the rationale behind the spectral features, linking them directly to the molecular structure.
Molecular Structure and Stereochemistry
The structure of this compound is foundational to understanding its spectroscopic signature. The "(1s,4s)" designation indicates a trans relationship between the acetate and hydroxyphenyl groups on the cyclohexane ring. This stereochemistry dictates the spatial orientation of the protons on the ring, which is a key factor in interpreting the ¹H NMR spectrum.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the aromatic, methoxy, acetate methylene, and cyclohexyl protons. The trans configuration of the cyclohexane ring is expected to result in broad, complex multiplets for the cyclohexyl protons due to a mix of axial and equatorial orientations.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.05 | d | 2H | Ar-H (ortho to OH) |
| ~6.75 | d | 2H | Ar-H (meta to OH) |
| ~5.0-6.0 | br s | 1H | Ar-OH |
| 3.68 | s | 3H | -OCH₃ |
| ~2.45 | m | 1H | Cyclohexyl-H (methine, C4) |
| ~2.20 | d | 2H | -CH₂-COO- |
| ~1.8-2.0 | m | 4H | Cyclohexyl-H (axial) |
| ~1.4-1.6 | m | 5H | Cyclohexyl-H (equatorial and methine, C1) |
Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium lock signal. A high-field instrument (500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~173.0 | C=O (ester) |
| ~154.0 | Ar-C (C-OH) |
| ~138.0 | Ar-C (ipso) |
| ~128.0 | Ar-CH (ortho to OH) |
| ~115.5 | Ar-CH (meta to OH) |
| ~51.5 | -OCH₃ |
| ~43.0 | Cyclohexyl-CH (C4) |
| ~41.0 | -CH₂-COO- |
| ~39.0 | Cyclohexyl-CH (C1) |
| ~34.0 | Cyclohexyl-CH₂ |
| ~30.0 | Cyclohexyl-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Figure 2. Correlation of functional groups to expected IR absorption bands.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Strong, Broad | O-H stretch (phenolic) |
| ~3020 | Medium | C-H stretch (aromatic) |
| ~2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1610, 1515 | Medium | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O stretch (ester) |
| ~830 | Strong | C-H bend (para-substituted aromatic) |
Self-Validating System: The presence of a broad O-H stretch, a strong ester C=O stretch, and characteristic aromatic and aliphatic C-H stretches provides a cohesive and self-validating confirmation of the key functional groups within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The parent peak would be observed at m/z = 248.
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃): m/z = 217
-
Loss of the entire methoxycarbonyl group (-COOCH₃): m/z = 189
-
Cleavage of the acetate side chain: m/z = 175
-
The hydroxyphenylcyclohexyl cation: m/z = 175
-
A prominent peak corresponding to the hydroxyphenyl fragment: m/z = 107
-
Figure 3. Proposed key mass spectral fragmentation pathways.
Experimental Protocols
6.1. NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of CDCl₃.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
¹H NMR Parameters: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 30° pulse, 2s relaxation delay, with proton decoupling.
-
Data Processing: Fourier transformation and baseline correction using appropriate software (e.g., MestReNova).
6.2. IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound is prepared on a NaCl or KBr plate.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: 16 scans, resolution of 4 cm⁻¹.
6.3. Mass Spectrometry
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (EI source).
-
GC Conditions: Helium carrier gas, appropriate temperature program to elute the compound.
-
MS Conditions: 70 eV electron energy, scan range of m/z 40-400.
Conclusion
The spectroscopic data for this compound are highly characteristic and, when analyzed together, provide an unambiguous structural confirmation. The ¹H NMR spectrum is particularly informative for confirming the trans stereochemistry of the cyclohexane ring. The IR spectrum confirms the presence of the key hydroxyl and ester functional groups, while mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation. This comprehensive spectroscopic analysis is an essential component of quality control and characterization in the synthesis and application of this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Solubility Profile of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a molecule of interest with potential applications in pharmaceutical and chemical research. Its solubility is a critical determinant of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Due to the limited availability of specific experimental data for this molecule, this document emphasizes structural analysis, theoretical prediction, and robust, field-proven experimental protocols. It is designed to empower researchers to generate a high-quality, reliable solubility profile from first principles.
Introduction and Structural Analysis
This compound, with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of approximately 248.32 g/mol , possesses distinct structural features that govern its solubility[1][2][3]. A thorough analysis of its structure is the first step in predicting its behavior.
-
Phenolic Hydroxyl Group (-OH): This is the most critical functional group for aqueous solubility. It is weakly acidic and can donate a proton to form a phenoxide ion. This ionization dramatically increases water solubility. The extent of ionization is pH-dependent, making the compound's aqueous solubility highly sensitive to the pH of the medium.
-
Methyl Ester Group (-COOCH₃): This group is a hydrogen bond acceptor but cannot donate a hydrogen bond. It contributes some polar character but is also susceptible to hydrolysis, especially at high or low pH, which would yield the more soluble carboxylic acid.
-
Cyclohexyl and Phenyl Rings: These bulky, non-polar hydrocarbon moieties dominate the structure and contribute significantly to its lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).
The "trans" stereochemistry of the substituents on the cyclohexane ring ((1s,4s)) results in a more linear, elongated structure, which may influence crystal packing and, consequently, its solid-state properties and intrinsic solubility.
Predicted Physicochemical Properties
In the absence of extensive experimental data, we rely on computational predictions to guide our experimental design. These values provide a baseline for understanding the compound's inherent tendencies.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 248.32 g/mol | Moderate molecular weight; not expected to be a primary obstacle to solubility. |
| LogP (Octanol-Water Partition Coefficient) | ~3.15 | A LogP value greater than 3 indicates significant lipophilicity and predicts low intrinsic aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~10.0 (Phenolic -OH) | The high pKa suggests that the molecule will be in its neutral, less soluble form in acidic and neutral pH environments (pH < 8). Significant ionization and increased solubility will only occur at high pH. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | A low TPSA value is consistent with a molecule that may have good membrane permeability but lower aqueous solubility. |
Note: Predicted values are aggregated from various chemical databases and computational models and should be confirmed experimentally.
Theoretical Solubility Profile: The Impact of pH
The solubility of an ionizable compound like this is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized species[4][5][6]. The total aqueous solubility (ST) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form.
For this weakly acidic compound, the relationship can be simplified as:
ST = S₀ (1 + 10(pH - pKa))
This equation predicts that:
-
At pH values well below the pKa (e.g., pH 1-8), the term 10(pH - pKa) is very small. Total solubility (ST) will be approximately equal to the intrinsic solubility of the neutral form (S₀), which is expected to be low.
-
As the pH approaches and exceeds the pKa (~10), the term 10(pH - pKa) becomes significant, leading to an exponential increase in total solubility as the highly soluble phenoxide ion is formed.
This relationship is visualized in the diagram below.
A Framework for Experimental Solubility Determination
A multi-faceted experimental approach is necessary to build a complete solubility profile. The following protocols are based on industry-standard methodologies.
Protocol 4.1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the gold standard, adhering to principles outlined in OECD Guideline 105.[7][8][9]
Objective: To determine the intrinsic solubility (S₀) in a neutral aqueous buffer.
Methodology:
-
Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution.
-
Addition of Compound: Add an excess amount of the solid compound to several vials containing a known volume of the pH 7.4 buffer. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test should determine the time to equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. It is critical not to disturb the solid material. Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Validation: The concentration should be consistent across multiple samples and time points after the initial equilibration period to confirm that a true equilibrium was reached.
Protocol 4.2: pH-Dependent Solubility Profile
Objective: To quantify the compound's solubility across a physiologically relevant pH range.
Methodology:
-
Follow the Shake-Flask protocol (4.1) described above.
-
Instead of a single buffer, perform the experiment in parallel using a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 11, 12).
-
Plot the resulting solubility (log scale) against pH. The resulting curve should be consistent with the theoretical profile predicted by the Henderson-Hasselbalch equation.
Protocol 4.3: Solubility in Organic Solvents
Objective: To understand the compound's solubility in solvents relevant to chemical synthesis, purification, and formulation.
Methodology:
-
Select a panel of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Heptane).
-
Employ a miniaturized version of the shake-flask method. Add a known amount of the compound to a vial and titrate with the organic solvent until complete dissolution is observed visually.
-
Calculate the solubility in mg/mL or mol/L. This is often a kinetic or estimated solubility but is highly useful for practical applications.
Protocol 4.4: Solubility in Biorelevant Media
Objective: To predict the compound's solubility in the gastrointestinal (GI) tract for oral drug development.[10][11]
Methodology:
-
Prepare standardized biorelevant media such as Fasted State Simulated Gastric Fluid (FaSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).[12][13] These media contain bile salts and phospholipids that mimic the solubilizing environment of the human gut.[10][12]
-
Perform the shake-flask solubility determination (Protocol 4.1) in each of these three media.
-
Analysis: Compare the solubility in FaSSIF and FeSSIF to the intrinsic aqueous solubility. A significant increase in solubility suggests that bile micelles play a key role in its solubilization in the intestine. Comparing FaSSIF and FeSSIF results can help predict potential food effects on drug absorption.[10]
Data Summary and Implications
The data generated from these experiments should be compiled into a clear summary table.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Aqueous Buffer | 2.0 | 25 | (Experimental Data) | Shake-Flask |
| Aqueous Buffer | 7.4 | 25 | (Experimental Data) | Shake-Flask |
| Aqueous Buffer | 11.0 | 25 | (Experimental Data) | Shake-Flask |
| FaSSGF | 1.6 | 37 | (Experimental Data) | Shake-Flask |
| FaSSIF | 6.5 | 37 | (Experimental Data) | Shake-Flask |
| FeSSIF | 5.0 | 37 | (Experimental Data) | Shake-Flask |
| Methanol | N/A | 25 | (Experimental Data) | Titration |
| Acetonitrile | N/A | 25 | (Experimental Data) | Titration |
Implications for Drug Development:
-
Low Aqueous Solubility at pH < 8: Suggests that for oral delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation (if a basic handle were present) would be necessary to enhance bioavailability.
-
High Solubility in Organic Solvents: Indicates ease of handling during synthesis, purification (e.g., chromatography, crystallization), and preparation of stock solutions for in vitro screening.
-
Biorelevant Media Solubility: High solubility in FaSSIF/FeSSIF relative to simple buffers would be a positive indicator for oral absorption, suggesting that the natural surfactants in the gut can effectively solubilize the compound.
Conclusion
The solubility profile of this compound is dictated by a balance between its large lipophilic structure and its single, weakly acidic phenolic hydroxyl group. Its solubility is predicted to be low in acidic and neutral aqueous media but to increase significantly under basic conditions (pH > 10). A comprehensive experimental evaluation using standardized shake-flask methods across a range of pH values, organic solvents, and biorelevant media is essential for any research or development program. The protocols and framework provided in this guide offer a robust pathway to generating the critical data needed to understand and harness the full potential of this molecule.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][7][8]
-
Situ Biosciences, OECD 105 - Water Solubility. URL: [Link][9]
-
Biorelevant.com, FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. URL: [Link][12]
-
Jantunen, J., et al. (2011). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. URL: [Link][11]
-
Dissolution Technologies, Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. URL: [Link][10]
-
Microbe Notes, Henderson Hasselbalch Equation: Basics & Real-World Uses. (2021). URL: [Link][4]
-
Arctom Scientific, CAS NO. 1245708-07-9 | this compound. URL: [Link][3]
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- 4. microbenotes.com [microbenotes.com]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
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- 13. biorelevant.com [biorelevant.com]
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: A Scoping Review and Framework for Investigating Potential Biological Activity
An In-depth Technical Guide
Abstract
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a small molecule characterized by a 4-hydroxyphenyl group linked to a cyclohexane ring with a methyl acetate side chain. While direct biological data for this specific molecule is scarce in publicly available literature, its structural motifs are prevalent in numerous biologically active compounds. The presence of a phenolic hydroxyl group suggests potential for antioxidant activity, and the overall scaffold bears resemblance to structures found in anti-inflammatory and anticancer agents. This guide provides a comprehensive framework for the systematic evaluation of this compound's biological potential. We will dissect its structure to form testable hypotheses, present detailed protocols for in vitro screening, and outline a logical progression for subsequent mechanistic studies. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development to serve as a foundational resource for initiating an investigation into this promising chemical entity.
Introduction and Structural Analysis
This compound (CAS No: 701232-67-9) is an organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of approximately 248.32 g/mol .[1][2] The molecule's architecture can be deconstructed into three key components, each contributing to its potential pharmacodynamic and pharmacokinetic profile:
-
The 4-Hydroxyphenyl Group: This phenolic moiety is a well-established pharmacophore. Phenols are known hydrogen donors, making them potent radical scavengers and antioxidants.[3][4] This functional group is also a critical feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is found in various anticancer agents where it can interact with key residues in enzyme active sites.[3]
-
The (1s,4s)-Cyclohexane Scaffold: This non-planar, lipophilic ring serves as a rigid spacer, orienting the phenyl and acetate groups in a specific three-dimensional arrangement. The trans stereochemistry (indicated by 1s,4s) is fixed. Such scaffolds are often used in medicinal chemistry to explore conformational space and improve binding affinity to target proteins.[5]
-
The Methyl Acetate Side Chain: The ester group can influence the compound's solubility and membrane permeability. It is also susceptible to hydrolysis by esterases in vivo, potentially converting the molecule into its corresponding carboxylic acid, which may be the more active form.
Based on these structural features, we can formulate several primary hypotheses for its potential biological activities.
Primary Hypotheses:
-
The compound possesses antioxidant properties due to the radical-scavenging ability of its phenolic hydroxyl group.
-
The compound exhibits anti-inflammatory activity , potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
-
The compound displays cytotoxic activity against cancer cell lines, a common characteristic of molecules containing the 4-hydroxyphenyl scaffold.[3][6]
This guide will now detail the experimental workflows required to systematically test these hypotheses.
Proposed Research Workflow: From In Silico to In Vitro
A structured, multi-tiered approach is essential to efficiently evaluate the compound's potential. The proposed workflow begins with computational predictions, followed by a battery of in vitro screening assays to identify primary activities, and concludes with more complex cell-based assays to elucidate mechanisms.
Caption: Proposed workflow for evaluating the biological activity of the target compound.
Hypothesis 1: Evaluation of Antioxidant Activity
Rationale: The phenolic hydroxyl group is a prime candidate for mediating antioxidant effects by donating a hydrogen atom to neutralize free radicals. This is a common mechanism of action for a wide range of phytochemicals.[7]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and reliable method to screen for radical scavenging activity.[4][8] The deep violet DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of the test compound in methanol or DMSO at various concentrations (e.g., 1 to 200 µM).
-
Use Ascorbic acid as a positive control and prepare a similar concentration range.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution (or control/blank) to each well.
-
Add 150 µL of the DPPH solution to each well. For the blank, add 50 µL of the solvent (methanol/DMSO).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex.[4]
Methodology:
-
Preparation of FRAP Reagent:
-
Prepare the reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound (or standard/blank) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 10-15 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the FRAP value of the test compound as µM Fe(II) equivalents.
-
| Assay | Principle | Endpoint | Positive Control |
| DPPH | Hydrogen atom transfer to a stable radical | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance at 593 nm | FeSO₄, Ascorbic Acid |
| Table 1: Summary of proposed antioxidant assays. |
Hypothesis 2: Evaluation of Anti-inflammatory Activity
Rationale: Many NSAIDs are acidic molecules that inhibit COX enzymes. While the test compound is an ester, it may act as a prodrug, being hydrolyzed to the active carboxylic acid, or it may inhibit the enzyme directly. The 4-hydroxyphenylcyclohexyl moiety is structurally related to cores found in some anti-inflammatory agents.[9][10]
Protocol: COX-1/COX-2 Inhibition Assay (Enzymatic)
This assay directly measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercial kits are widely available for this purpose.
Methodology:
-
Reagents and Setup (Example using a commercial kit):
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Prepare solutions of the test compound, a vehicle control (DMSO), and a positive control (e.g., Indomethacin or Celecoxib).
-
-
Assay Procedure:
-
Add buffer, heme, and the enzyme to wells of a 96-well plate.
-
Add the test compound or controls and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Read the absorbance kinetically at 590 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.
-
Caption: Simplified COX pathway and the hypothetical point of intervention.
Protocol: Cellular Anti-inflammatory Assay (LPS-induced Cytokine Release)
This assay assesses the compound's ability to suppress the production of pro-inflammatory mediators in a biologically relevant context.[11][12]
Methodology:
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
-
Quantification of Mediators:
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
Compare cytokine levels in treated wells to the LPS-only control to determine the percentage of inhibition.
-
Calculate IC₅₀ values for the inhibition of TNF-α and IL-6 release.
-
Hypothesis 3: Evaluation of Anticancer Activity
Rationale: The 4-hydroxyphenyl structure is a key component of many natural and synthetic compounds with anticancer properties.[3] Its presence warrants a preliminary screen for cytotoxic effects against cancer cell lines.
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM).
-
Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Data Interpretation and Next Steps
The initial screening phase will generate IC₅₀ or GI₅₀ values that quantify the compound's potency in each assay. A "hit" is generally considered a compound that shows significant activity at a concentration below a certain threshold (e.g., < 10-20 µM).
-
If Antioxidant Activity is Confirmed: Further studies could investigate the mechanism, such as its effect on cellular oxidative stress pathways (e.g., Nrf2 activation).[13]
-
If Anti-inflammatory Activity is Confirmed: The next steps would be to confirm the mechanism. If COX inhibition is observed, its selectivity for COX-2 over COX-1 is a critical parameter for drug safety. Further cellular assays could explore effects on the NF-κB signaling pathway.[11]
-
If Anticancer Activity is Confirmed: The focus would shift to understanding the mode of cell death. Follow-up experiments would include flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation) to determine if the compound induces programmed cell death.[6]
Conclusion
While this compound is an understudied molecule, a systematic analysis of its structure provides a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, or anticancer agent. The experimental framework detailed in this guide offers a logical, efficient, and robust pathway for researchers to screen for these activities and validate any initial findings. The combination of enzymatic, chemical, and cell-based assays will provide a comprehensive preliminary profile of the compound's biological potential, paving the way for more advanced preclinical development should a promising activity be discovered.
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An In-depth Technical Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: From Postulated Origins to Synthetic Realization
Abstract
This technical guide provides a comprehensive overview of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a molecule of interest in medicinal chemistry and drug development. In the absence of a formal discovery record, this document constructs a scientifically plausible narrative of its conceptualization, rooted in the exploration of bioisosteric replacements for the phenyl group and the established pharmacological significance of the 4-arylcyclohexane scaffold. We delve into a detailed, hypothetical synthetic pathway, substantiated by established organic chemistry principles, including catalytic hydrogenation for the stereoselective formation of the cyclohexane ring and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the design, synthesis, and potential applications of this and related compounds.
Conceptual Genesis: A Hypothesis on the Emergence of a Scaffold
The formal discovery and developmental history of this compound are not extensively documented in peer-reviewed literature. However, its structural motifs suggest a logical evolution from established principles in medicinal chemistry. The core of the molecule, the 4-(4-hydroxyphenyl)cyclohexane moiety, represents a fascinating intersection of two key concepts in drug design: bioisosterism and the exploration of privileged scaffolds.
The phenyl group is a ubiquitous feature in many active pharmaceutical ingredients (APIs), but it can contribute to unfavorable physicochemical properties.[1][2][3] Consequently, the search for phenyl bioisosteres , chemical substituents with similar physical or chemical properties that produce broadly similar biological effects, is a cornerstone of modern drug discovery.[1][2][3][4] The cyclohexane ring, particularly when substituted, can serve as a three-dimensional, non-aromatic bioisostere of the phenyl ring, offering improved solubility, metabolic stability, and a different vector for substituent placement.
Furthermore, the 4-arylcyclohexane scaffold itself is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6][7] It is therefore highly probable that this compound was conceived as part of a systematic exploration of novel compounds leveraging this promising scaffold. The addition of the methyl acetate side chain provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.
A Plausible Synthetic Trajectory: From Aromatic Precursor to Saturated Core
While specific documented syntheses for this exact molecule are scarce, a robust and logical synthetic route can be postulated based on well-established organic transformations. The overall strategy involves the stereoselective reduction of an aromatic precursor followed by esterification.
Synthesis of the Core Intermediate: (1s,4s)-4-(4-hydroxyphenyl)cyclohexaneacetic acid
The key challenge in the synthesis of the target molecule lies in the stereocontrolled formation of the cis-1,4-disubstituted cyclohexane ring. This can be effectively achieved through the catalytic hydrogenation of a suitably substituted aromatic precursor.
Hypothetical Synthetic Workflow:
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An In-depth Technical Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of new drugs. The 4-phenylcyclohexane moiety is one such scaffold, found in a variety of biologically active compounds. This guide focuses on a specific derivative of this scaffold, Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, and its analogs. The presence of a 4-hydroxyphenyl group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), coupled with the conformational rigidity of the trans-cyclohexyl ring and a reactive ester group, makes this class of molecules a compelling subject for investigation, particularly in the context of inflammatory diseases.
This technical guide will provide a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound and its derivatives. We will delve into the rationale behind synthetic strategies, explore the structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their biological characterization. The primary focus will be on their potential as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.
Chemical Synthesis and Characterization
The synthesis of this compound and its analogs typically involves a multi-step process, starting from readily available precursors. The key is to establish the trans stereochemistry of the cyclohexane ring, which is crucial for biological activity.
Synthesis of the Core Intermediate: trans-4-(4-Hydroxyphenyl)cyclohexaneacetic Acid
A common route to the core acidic intermediate involves the hydrogenation of 4-nitrophenylacetic acid, followed by the formation of the ethyl ester. This process often results in a mixture of cis and trans isomers, which can be separated by classical crystallization to yield the desired trans isomer with high diastereomeric purity[1]. An alternative approach involves the alkylation of anisole with cycloalkenedicarboxylic acids in the presence of a Lewis acid catalyst, followed by cleavage of the ether bond to yield the desired 4-(4-hydroxyphenyl)cycloalkanedicarboxylic acid[2].
Protocol 1: Synthesis of trans-4-(4-Hydroxyphenyl)cyclohexaneacetic Acid
-
Hydrogenation: 4-Nitrophenylacetic acid is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduces the nitro group to an amine and saturates the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-aminocyclohexylacetic acid.
-
Diazotization and Hydrolysis: The resulting amine is then diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is subsequently hydrolyzed by heating to afford a mixture of cis- and trans-4-hydroxycyclohexylacetic acid.
-
Isomer Separation: The desired trans isomer is separated from the cis isomer by fractional crystallization from a suitable solvent system (e.g., water-ethanol). The higher melting point and lower solubility of the trans isomer facilitate its isolation.
Esterification to Yield this compound
Once the pure trans-4-(4-hydroxyphenyl)cyclohexaneacetic acid is obtained, the final step is a straightforward esterification reaction.
Protocol 2: Fischer Esterification
-
Reaction Setup: trans-4-(4-Hydroxyphenyl)cyclohexaneacetic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude ester is purified by column chromatography on silica gel to afford pure this compound.
Characterization
The synthesized compounds are characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the cyclohexyl protons are particularly important for confirming the trans configuration.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Mechanism of Action
The structural similarity of this compound to known NSAIDs suggests that its primary biological target is likely the cyclooxygenase (COX) enzymes.
The Cyclooxygenase (COX) Pathway
COX enzymes (COX-1 and COX-2) are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever[3][4]. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects[5].
Caption: Experimental workflow for the evaluation of novel COX inhibitors.
In Vivo Anti-Inflammatory Activity Assay
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.
Protocol 4: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Therapeutic Potential and Future Directions
The derivatives of this compound represent a promising class of compounds with potential therapeutic applications in the management of inflammatory conditions such as arthritis, pain, and fever. The ability to selectively inhibit COX-2 is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing a broader range of analogs to refine the SAR and improve potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their drug-likeness.
-
In-depth Mechanistic Studies: Investigating the precise binding mode of these inhibitors with COX-1 and COX-2 through techniques like X-ray crystallography and molecular modeling.
-
Exploration of Other Biological Targets: Given the privileged nature of the 4-phenylcyclohexane scaffold, it would be worthwhile to screen these compounds against other relevant biological targets to uncover novel therapeutic applications.
Conclusion
This compound and its analogs are a compelling class of molecules for the development of novel anti-inflammatory agents. Their synthesis is achievable through established chemical routes, and their biological activity can be rationally optimized through a clear understanding of their structure-activity relationships. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of these and other potential COX inhibitors. As our understanding of the complexities of the inflammatory process continues to grow, the exploration of such privileged scaffolds will undoubtedly play a crucial role in the discovery of the next generation of safer and more effective anti-inflammatory drugs.
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Methodological & Application
Application Note: High-Purity Isolation of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Abstract & Introduction
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a polar phenolic hydroxyl group and a moderately polar methyl ester, necessitates robust purification strategies to ensure the high purity (>99%) required for drug development and manufacturing. The presence of stereoisomers, unreacted starting materials, and reaction by-products presents significant purification challenges.
This application note provides a comprehensive guide to the purification of this compound, detailing two primary methodologies: automated flash column chromatography and recrystallization. We will explore the mechanistic rationale behind procedural choices, present detailed, step-by-step protocols, and outline methods for purity verification. This guide is intended for researchers, chemists, and process development professionals aiming to establish efficient and scalable purification workflows.
Compound Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | [1][3] |
| Molecular Weight | 248.32 g/mol | [3][4] |
| Stereochemistry | trans isomer ((1s,4s) configuration) | [1] |
| Appearance | Liquid or White Solid | [2][3] |
| Primary Functional Groups | Phenolic Hydroxyl (-OH), Methyl Ester (-COOCH₃) | N/A |
Purification Strategy Overview
The optimal purification strategy depends on the impurity profile of the crude material. A typical workflow involves a primary bulk purification step to remove major impurities, followed by a secondary polishing step to achieve high purity.
Sources
Analytical methods for "Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" quantification
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Quantitative Analysis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and accurate quantification of this compound (CAS No. 701232-67-9).[1][2] As a key intermediate in various synthetic pathways, robust quantification is critical for ensuring process consistency, quality control, and final product purity in drug development and chemical manufacturing. This guide is intended for researchers, analytical scientists, and quality control professionals. We present three distinct, validated protocols leveraging High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is accompanied by a detailed explanation of the scientific rationale, step-by-step procedures, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction and Analytical Strategy
This compound is a small molecule characterized by a substituted cyclohexane ring linked to a phenol and a methyl ester functional group. Its molecular structure presents distinct chemical handles that inform the selection of an appropriate analytical strategy.
-
Phenolic Chromophore: The 4-hydroxyphenyl group contains a phenyl ring, which is an excellent chromophore, making the molecule suitable for quantification by UV-Vis spectrophotometry.[5]
-
Polar Functional Groups: The presence of a hydroxyl (-OH) and a methyl ester (-COOCH₃) group imparts polarity, making the analyte ideal for separation using reversed-phase chromatography.
-
Ionizable Moiety: The phenolic hydroxyl group can be easily deprotonated, making the molecule amenable to high-sensitivity analysis by mass spectrometry using electrospray ionization (ESI).[6][7]
-
Volatility: While the molecule has a moderate molecular weight, the polar hydroxyl group can lead to poor peak shape and thermal instability in Gas Chromatography (GC). Therefore, chemical derivatization is recommended for robust GC-MS analysis.
Based on these properties, this guide details three complementary methods, each offering distinct advantages in terms of accessibility, sensitivity, and selectivity. The overall analytical workflow is depicted below.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |
| CAS Number | 701232-67-9 | [1][2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2][8] |
| Molecular Weight | 248.32 g/mol | [1][2][8] |
| Structure | ![]() | - |
Protocol 1: Quantification by HPLC-UV
This method is ideal for routine quality control, offering a balance of performance, robustness, and accessibility. It leverages the UV absorbance of the phenolic ring for detection.[5][9]
Scientific Rationale
Reversed-phase chromatography on a C18 stationary phase is selected to retain the moderately nonpolar molecule. A mobile phase of acetonitrile and water provides the necessary elution strength, while the addition of a small amount of acid (formic or phosphoric) ensures the phenolic hydroxyl group remains protonated, leading to sharper, more symmetrical peaks.[10] Detection is set at a wavelength corresponding to the absorbance maximum of the phenyl chromophore.
Required Materials
-
Reference Standard: this compound, >98% purity.
-
Solvents: HPLC-grade Acetonitrile, Methanol, and ultrapure water.
-
Reagents: Formic acid (≥98%).
-
Instrumentation: HPLC system with a UV/PDA detector, autosampler, column oven, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Filter and degas both phases before use.
-
-
Standard Solution Preparation:
-
Stock (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1.0 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.
-
Add ~20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60% B and 40% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[11] |
| Injection Volume | 10 µL |
| Detector Wavelength | 278 nm (Verify with UV scan) |
| Run Time | 15 minutes |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
This method provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis in complex matrices, or when definitive identification is required.[6][12][13]
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. The analyte is ionized, a specific precursor ion (related to its molecular weight) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels.[7] Electrospray Ionization (ESI) in negative mode is chosen to deprotonate the acidic phenol, yielding a strong [M-H]⁻ signal.
Required Materials
-
Additional Reagents: LC-MS grade solvents and formic acid.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like 4-hydroxyphenylacetic acid can be used after validation.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Step-by-Step Protocol
-
Solution Preparation: Prepare standards and samples as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Add the internal standard at a fixed concentration to all standards and samples.
-
LC & MS Conditions:
| Parameter | Setting |
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | Precursor (Q1): m/z 247.1; Product (Q3): To be determined |
-
Determining the Product Ion:
-
Infuse a standard solution directly into the mass spectrometer.
-
Perform a product ion scan on the precursor ion (m/z 247.1). A likely fragment is the loss of the methyl acetate group (-CH₂COOCH₃, 73 Da), resulting in a product ion of m/z 174.1. This must be confirmed experimentally.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the analyte concentration.
-
Quantify the analyte in samples using the regression equation from the curve.
-
Protocol 3: Quantification by GC-MS
This method is a viable alternative, particularly for assessing volatile impurities or when LC instrumentation is unavailable. It requires a derivatization step to improve the analyte's chromatographic behavior.
Scientific Rationale
The polar hydroxyl group on the analyte can cause peak tailing and adsorption on GC columns. Converting this group into a less polar, more volatile trimethylsilyl (TMS) ether via a silylation reaction overcomes this issue.[14] After derivatization, the analyte can be effectively separated and quantified using a standard nonpolar GC column and detected with high specificity by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
Required Materials
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Anhydrous Pyridine, Ethyl Acetate (GC grade).
-
Instrumentation: GC system with an autosampler, coupled to a mass spectrometer. A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Step-by-Step Protocol
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like Ethyl Acetate.
-
Derivatization Procedure:
-
Pipette 100 µL of each standard and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 150°C hold 1 min, ramp 15°C/min to 300°C, hold 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | SIM: Monitor characteristic ions of the TMS-derivative |
-
Data Analysis:
-
Identify the retention time and mass spectrum of the derivatized analyte. The molecular ion of the TMS-derivative will be at m/z 320.
-
Select 2-3 specific and abundant ions for SIM mode quantification.
-
Construct a calibration curve and quantify the analyte as described in the HPLC-UV method.
-
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 701232-67-9 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate [cymitquimica.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a molecule identified by CAS number 701232-67-9[1][2], presents a compelling scaffold for medicinal chemistry research and drug development. With a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , this compound is primarily recognized as a bulk drug intermediate[1]. Its structure, featuring a trans-1,4-disubstituted cyclohexane ring linking a phenolic moiety to a methyl acetate group, offers a unique combination of rigidity and functionality. This guide provides an in-depth exploration of this molecule, offering detailed protocols for its synthesis and characterization, and discussing its potential applications as a versatile intermediate and a foundational structure for the design of novel therapeutics. While direct pharmacological data for this specific ester is not extensively published, the 4-phenylcyclohexane core is present in a variety of biologically active compounds, suggesting a rich potential for future discovery.
Physicochemical Properties and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in medicinal chemistry. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 701232-67-9 | [1][2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [2] |
| IUPAC Name | This compound | ChemicalBook |
| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |
| Physical Form | Liquid (predicted) | CymitQuimica |
| Purity | Typically >95% | CymitQuimica |
Section 1: Synthesis Protocol
The synthesis of this compound can be approached through several strategic routes. The protocol detailed below is a robust and adaptable method based on the principles of Friedel-Crafts alkylation followed by esterification. This multi-step synthesis is designed to be self-validating, with clear checkpoints for characterization.
Overall Synthetic Workflow
The synthesis is envisioned in two main stages: first, the catalytic hydrogenation of methyl 2-(4-hydroxyphenyl)acetate to yield the corresponding cyclohexanol derivative, followed by a dehydration and isomerization to the desired trans-cyclohexyl structure. An alternative, and often more direct, approach involves the Friedel-Crafts reaction of phenol with a suitable cyclohexyl precursor.
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar transformations and should be performed by qualified chemists in a controlled laboratory setting.
Step 1: Catalytic Hydrogenation of Methyl 2-(4-hydroxyphenyl)acetate
-
Rationale: This step reduces the aromatic ring to a cyclohexane ring. The choice of catalyst and conditions is crucial for achieving high yield and minimizing side reactions. Rhodium on carbon is a powerful catalyst for this transformation.
-
Procedure:
-
To a high-pressure hydrogenation vessel, add methyl 2-(4-hydroxyphenyl)acetate (1 equivalent).
-
Add a suitable solvent, such as methanol or ethanol (10-20 volumes).
-
Carefully add 5% Rhodium on carbon catalyst (1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (50-100 atm) and heat to 50-80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(4-hydroxycyclohexyl)acetate as a mixture of cis and trans isomers.
-
Step 2: Isomerization to the Trans Isomer
-
Rationale: The hydrogenation step often yields a mixture of cis and trans isomers. Thermodynamic equilibration, typically under acidic or basic conditions, can enrich the more stable trans isomer.
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide).
-
Reflux the mixture for 4-8 hours, monitoring the cis/trans ratio by GC-MS or NMR.
-
Once equilibrium is reached, cool the mixture and wash with a saturated sodium bicarbonate solution (for acid catalysis) or dilute HCl (for base catalysis), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Purification
-
Rationale: Chromatographic purification is essential to isolate the desired trans isomer in high purity.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure trans isomer (as determined by TLC) and concentrate under reduced pressure to yield this compound.
-
Section 2: Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following protocols are based on standard analytical techniques for small molecules.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and isomers.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Expected Outcome: A single major peak corresponding to the pure product. The retention time should be reproducible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-7.2 (d, 2H, aromatic protons ortho to hydroxyl).
-
~6.7-6.9 (d, 2H, aromatic protons meta to hydroxyl).
-
~4.8-5.2 (s, 1H, phenolic -OH, may be broad and exchangeable with D₂O).
-
~3.65 (s, 3H, methyl ester -OCH₃).
-
~2.2-2.4 (m, 1H, cyclohexyl proton).
-
~2.1-2.2 (d, 2H, -CH₂-COO-).
-
~1.0-2.0 (m, 9H, remaining cyclohexyl protons).
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~173 (C=O, ester).
-
~154 (aromatic C-OH).
-
~138 (aromatic C-C).
-
~128 (aromatic CH).
-
~115 (aromatic CH).
-
~51 (ester -OCH₃).
-
~40-45 (cyclohexyl carbons).
-
~30-35 (cyclohexyl carbons).
-
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Protocol (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative.
-
Expected [M+H]⁺: m/z 249.14.
-
Expected [M-H]⁻: m/z 247.13.
-
Section 3: Applications in Medicinal Chemistry
While "this compound" is primarily cataloged as an intermediate, its structural motifs suggest several potential applications in drug discovery.
As a Versatile Scaffolding Intermediate
The 4-phenylcyclohexane core is a privileged scaffold in medicinal chemistry. It acts as a rigid, non-planar bioisostere for a phenyl ring, which can be advantageous for improving metabolic stability, solubility, and pharmacokinetic properties. The hydroxyl and ester functionalities of the title compound provide convenient handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening against various biological targets.
Caption: Derivatization possibilities of the target compound.
Potential as a Reference Standard in Tranexamic Acid Quality Control
Tranexamic acid is a crucial antifibrinolytic drug. During its synthesis, various impurities can be formed, which need to be carefully monitored to ensure the drug's safety and efficacy. The structural similarity of "this compound" to potential tranexamic acid precursors or degradation products suggests its utility as a reference standard for the development and validation of analytical methods for impurity profiling.
Inferred Biological Activities from Structural Analogs
The 4-phenylcyclohexane moiety is found in compounds with a range of biological activities. For instance, derivatives of this scaffold have been investigated as:
-
Selective Estrogen Receptor Modulators (SERMs): The phenolic group can mimic the endogenous ligand estradiol, making such compounds candidates for therapies targeting hormone-responsive cancers or osteoporosis.
-
Analgesics: Certain phencyclidine derivatives containing a phenylcyclohexyl core have shown analgesic effects.
-
CNS-active agents: The lipophilic nature of the cyclohexane ring can facilitate blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting the central nervous system.
It is important to note that these are inferred applications based on structural similarity, and dedicated biological screening would be required to ascertain the activity of the title compound.
Conclusion
This compound is a valuable molecule in the arsenal of medicinal chemists. While its primary role is that of a synthetic intermediate, its inherent structural features present exciting opportunities for the development of novel therapeutics. The detailed protocols for its synthesis and characterization provided herein are intended to empower researchers to explore the full potential of this versatile scaffold. Further investigation into its biological activities is warranted and could unveil novel applications in drug discovery.
References
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. Available from: [Link]
- Google Patents. EP0238305B1 - 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid derivatives and process for preparing same.
-
Arctom Scientific. CAS NO. 1245708-07-9 | this compound. Available from: [Link]
Sources
"Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" as a research chemical
An In-depth Technical Guide to the Research Applications of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Prepared by a Senior Application Scientist
Disclaimer: "this compound" is a research chemical. The information provided herein is intended for use by qualified researchers and scientists in a laboratory setting. It is not intended for human or veterinary use. All experiments should be conducted with appropriate safety precautions.
Introduction
This compound, with the CAS Number 701232-67-9, is an organic compound characterized by a central cyclohexane ring linking a 4-hydroxyphenyl group and a methyl acetate moiety in a trans configuration. While this specific molecule is available commercially as a research chemical and classified as a bulk drug intermediate, a comprehensive review of the scientific literature reveals a notable absence of published studies detailing its biological activity or specific applications.
This guide, therefore, takes a unique approach. Instead of summarizing existing data for this specific compound, we will leverage structure-activity relationship (SAR) principles to infer potential research applications. By examining the biological activities of structurally analogous compounds, we can propose scientifically-grounded hypotheses for the utility of this compound and provide detailed protocols for its investigation. The core structure, featuring a 4-hydroxyphenyl group appended to a cyclohexane scaffold, is a recurring motif in compounds targeting key biological pathways, most notably in endocrine modulation and inflammatory processes.
Chemical Properties
| Property | Value | Source |
| CAS Number | 701232-67-9 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Stereochemistry | (1s,4s) - trans | [1] |
| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |
Potential Research Application 1: Endocrine System Modulation
Scientific Rationale
The 4-hydroxyphenyl moiety is a well-established pharmacophore that can mimic the phenolic A-ring of estradiol, enabling interaction with estrogen receptors (ERα and ERβ). The cyclohexane ring introduces a bulky, lipophilic, and conformationally rigid element that can influence receptor binding affinity and selectivity.
Numerous studies have demonstrated that compounds with a similar 4-(4-hydroxyphenyl)cyclohexyl core can act as estrogen receptor modulators. For instance, bis(4-hydroxyphenyl)methanes bearing a cyclohexyl group have shown potent binding affinity for ERα[2]. Furthermore, other derivatives have been synthesized and evaluated as selective ERβ agonists[3]. The stereochemistry of the cyclohexane ring and the nature of the substituent at the 1-position are critical determinants of this activity. Derivatives of the estrogen hexestrol containing a cyclohexenonyl-hydroxyphenyl structure have also been shown to possess antiandrogenic properties[4].
Given this precedent, it is plausible that this compound may exhibit activity as an estrogen receptor ligand. Its ester functionality could also be hydrolyzed in vivo to the corresponding carboxylic acid, which would present a different profile for receptor interaction.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which this compound could act as an estrogen receptor agonist, leading to the transcription of estrogen-responsive genes.
Experimental Protocol: In Vitro Estrogen Receptor Agonist/Antagonist Assay
This protocol describes a luciferase reporter assay to determine if the compound can activate estrogen receptors and induce gene transcription.
1. Cell Culture and Maintenance:
-
Culture MCF-7 (ERα positive) or HeLa cells stably transfected with an ERα or ERβ expression vector and an estrogen response element (ERE) driven luciferase reporter gene.
-
Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
For experiments, switch to phenol red-free DMEM with charcoal-stripped FBS to eliminate exogenous estrogens.
2. Preparation of Test Compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in phenol red-free medium to achieve final concentrations ranging from 1 pM to 10 µM.
3. Luciferase Reporter Assay:
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well.
-
After 24 hours, replace the medium with the serially diluted test compound. Include a vehicle control (DMSO), a positive control (17β-estradiol), and for antagonist testing, co-treat with 17β-estradiol and the test compound.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.
4. Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) using non-linear regression analysis.
Potential Research Application 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Scientific Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis[5]. Many NSAIDs are acidic molecules, and the presence of a carboxylic acid or a group that can be metabolized to a carboxylic acid is common. The target compound, this compound, is a methyl ester that can be hydrolyzed to the corresponding carboxylic acid, 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid.
The general structure of many COX inhibitors includes an aromatic or heteroaromatic ring system and an acidic functional group. The 4-hydroxyphenyl and cyclohexane moieties of the target compound could potentially interact with the active site of COX-1 and/or COX-2. The three-dimensional structure imparted by the cyclohexane ring could play a role in isoform selectivity. Therefore, investigating this compound and its corresponding carboxylic acid as potential COX inhibitors is a scientifically valid line of inquiry.
Experimental Workflow for COX Inhibition Screening
The following diagram outlines a typical workflow for screening a compound for its ability to inhibit COX-1 and COX-2 enzymes.
Sources
- 1. Substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Cyclohexenonyl)-4-(4-hydroxyphenyl)-hexanes: antiandrogenes derived from the estrogen hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Introduction
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (MHCA) is a novel organic compound with a structure that suggests potential biological activity. The presence of a 4-hydroxyphenyl group, a common feature in selective estrogen receptor modulators (SERMs) and other endocrine-active compounds, indicates a potential for interaction with estrogen signaling pathways. Furthermore, the cyclohexyl moiety is found in various compounds with anti-inflammatory properties. Given the structural motifs of MHCA, it is prudent to investigate its potential as both an estrogenic/anti-estrogenic agent and an anti-inflammatory compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to screen and characterize the biological activity of MHCA using a suite of robust cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.
Part 1: Screening for Estrogenic and Anti-Estrogenic Activity
The following assays are designed to determine if MHCA exhibits estrogenic or anti-estrogenic properties. These assays progress from a functional cellular response (proliferation) to target-specific interactions (receptor binding and reporter gene activation).
MCF-7 Breast Cancer Cell Proliferation Assay (E-SCREEN)
The MCF-7 cell line is a well-established in vitro model for studying hormone-responsive breast cancers as it expresses the estrogen receptor alpha (ERα).[1] Estrogenic compounds will induce the proliferation of these cells.[2]
Scientific Rationale: This assay serves as a primary screen for the estrogenic or anti-estrogenic potential of MHCA. An increase in cell proliferation in the presence of MHCA would suggest estrogenic activity, while a decrease in proliferation in the presence of a known estrogen like 17β-estradiol (E2) would indicate anti-estrogenic activity.
Experimental Workflow:
Caption: Workflow for the MCF-7 cell proliferation assay.
Protocol:
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to the assay, culture cells for 3-4 days in phenol red-free EMEM supplemented with 5-10% charcoal-stripped FBS to reduce background estrogenic effects.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of hormone-free medium.[1] Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of MHCA in DMSO. Serially dilute the stock solution in hormone-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
For Estrogenic Activity: Replace the medium with fresh hormone-free medium containing various concentrations of MHCA. Include a vehicle control (DMSO) and a positive control (17β-estradiol, e.g., 1 pM to 1 nM).
-
For Anti-Estrogenic Activity: Treat cells with a fixed, sub-maximal concentration of 17β-estradiol (e.g., 100 pM) in the presence of increasing concentrations of MHCA.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[4]
-
Proliferation Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC50 (for estrogenic activity) or IC50 (for anti-estrogenic activity) values.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Proliferation vs. Vehicle |
| Vehicle Control | 0 | 100 | ||
| 17β-Estradiol | 0.001 | |||
| MHCA | 0.01 | |||
| MHCA | 0.1 | |||
| MHCA | 1 | |||
| MHCA | 10 | |||
| MHCA + 17β-Estradiol | 0.01 + 0.1 nM | |||
| MHCA + 17β-Estradiol | 0.1 + 0.1 nM | |||
| MHCA + 17β-Estradiol | 1 + 0.1 nM | |||
| MHCA + 17β-Estradiol | 10 + 0.1 nM |
Estrogen Receptor (ER) Competitive Binding Assay
Scientific Rationale: This assay directly measures the ability of MHCA to bind to the estrogen receptor, providing mechanistic insight into any observed effects in the proliferation assay.[5] The assay utilizes a radiolabeled estrogen, such as [³H]-17β-estradiol, which competes with the unlabeled test compound for binding to the ER.[6]
Protocol:
-
Receptor Source: Prepare a cytosol fraction containing estrogen receptors from rat uteri or use commercially available recombinant human ERα or ERβ.[6]
-
Assay Buffer: Use a Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (pH 7.4).[6]
-
Reaction Mixture: In a total volume of 500 µL, combine:
-
ER-containing cytosol preparation (50-100 µg protein).
-
A fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[6]
-
Increasing concentrations of MHCA or unlabeled 17β-estradiol (for standard curve).
-
For non-specific binding, add a 100-fold excess of unlabeled 17β-estradiol.
-
-
Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Use the hydroxylapatite (HAP) method to separate the receptor-ligand complexes from the unbound radioligand.[6]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of MHCA. Plot the percentage of specific binding against the log concentration of MHCA and determine the IC50 value. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Estrogen Receptor (ER) Reporter Gene Assay
Scientific Rationale: This assay confirms that the binding of MHCA to the ER results in a functional transcriptional response.[7] It utilizes a cell line (e.g., HeLa or HEK293) that has been engineered to express the ER and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[8][9]
Protocol:
-
Cell Culture: Culture the ER-reporter cell line according to the supplier's instructions.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of MHCA, a vehicle control, and a positive control (17β-estradiol).
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[10]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content. Plot the fold induction of luciferase activity over the vehicle control against the log concentration of MHCA and determine the EC50 value.
Part 2: Screening for Anti-Inflammatory Activity
The following assays are designed to determine if MHCA possesses anti-inflammatory properties by investigating its effect on a key inflammatory signaling pathway and the production of pro-inflammatory cytokines.
NF-κB Reporter Assay
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[11] This assay utilizes a reporter cell line (e.g., HEK293) that expresses a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[12][13] Inhibition of NF-κB activation by MHCA would suggest anti-inflammatory potential.
Signaling Pathway:
Caption: Simplified NF-κB signaling pathway.
Protocol:
-
Cell Culture: Culture the NF-κB reporter cell line (e.g., H293-NF-κB-RE-luc2P) as recommended by the supplier.[12]
-
Cell Seeding: Seed the cells into a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of MHCA for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), at a concentration that induces a sub-maximal response.[12]
-
Incubation: Incubate for 6-24 hours.[14]
-
Luciferase Assay: Measure luciferase activity as described in section 1.3.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Plot the dose-response curve and determine the IC50 value.
Pro-inflammatory Cytokine Secretion Assay
Scientific Rationale: Macrophages are key cells in the inflammatory response and produce pro-inflammatory cytokines upon activation.[15] This assay measures the ability of MHCA to inhibit the secretion of cytokines like TNF-α and Interleukin-6 (IL-6) from stimulated macrophage-like cells (e.g., THP-1 or RAW 264.7).
Protocol:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.[15]
-
-
Cell Seeding: Seed the differentiated THP-1 cells or RAW 264.7 cells into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of MHCA for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce cytokine production.[11][15]
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine secretion for each concentration of MHCA compared to the LPS-stimulated control. Determine the IC50 values.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control | 0 | ||||
| LPS Control | 0 | 0 | 0 | ||
| MHCA + LPS | 0.1 | ||||
| MHCA + LPS | 1 | ||||
| MHCA + LPS | 10 | ||||
| MHCA + LPS | 100 |
Trustworthiness and Self-Validation
For every assay, it is crucial to include appropriate controls to ensure the validity of the results. These include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Positive Control: A known agonist or antagonist to confirm that the assay is performing as expected.
-
Negative Control: Unstimulated or untreated cells to establish a baseline.
-
Cell Viability Assay: To ensure that any observed inhibitory effects are not due to cytotoxicity. This can be performed in parallel using an MTT or similar assay.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.
References
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Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]
-
den Hartog, G. J., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 144-151. Retrieved from [Link]
-
Carney, S. M., et al. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments, (159). Retrieved from [Link]
-
Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723-730. Retrieved from [Link]
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AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]
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Danish Environmental Protection Agency. (2005). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
-
Rolán, M. R., & Rolán, J. C. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155). Retrieved from [Link]
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Leong, H., et al. (2007). Ultrasensitive cell-based bioassay for the measurement of global estrogenic activity of flavonoid mixtures revealing additive, restrictive, and enhanced actions in binary and higher order combinations. Assay and Drug Development Technologies, 5(3), 355-362. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and Applications of Estrogen Assays. Retrieved from [Link]
-
Beresford, N., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. The Science of the Total Environment, 259(1-3), 145-154. Retrieved from [Link]
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Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]
-
AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Cell-based screening assay for anti-inflammatory activity of bioactive compounds | Request PDF. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Evaluation of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a novel chemical entity with a structure suggestive of potential pharmacological activity. The presence of a 4-hydroxyphenyl group attached to a cyclohexane ring is a feature found in various biologically active molecules. While no specific in vivo data for this compound is publicly available, its structural similarity to other compounds, such as certain selective estrogen receptor modulators (SERMs) or anti-inflammatory agents, warrants a thorough preclinical investigation.
This document provides a comprehensive guide for the in vivo evaluation of this compound, offering detailed protocols for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The following sections are designed to provide a logical and scientifically rigorous framework for researchers to assess the therapeutic potential of this and similar novel compounds.
Preclinical Rationale & Compound Characterization
Before initiating in vivo studies, a foundational understanding of the compound's physicochemical properties is essential.
1.1. Structural Analysis and Hypothesis Generation
The chemical structure of this compound suggests it may act as a pro-drug, with the methyl ester potentially being hydrolyzed in vivo to the corresponding carboxylic acid, the putative active metabolite. The 4-hydroxyphenyl moiety is a common pharmacophore, and its interaction with various receptors should be explored in vitro prior to extensive animal studies. Based on its structure, potential therapeutic areas to investigate include:
-
Anti-inflammatory activity: The core structure shares features with compounds that modulate inflammatory pathways.[1][2][3]
-
Oncology: The hydroxyphenyl group is present in many anti-cancer agents.
-
Metabolic Diseases: Similar structures have been explored for their effects on metabolic parameters.
1.2. Physicochemical Properties for Formulation
A summary of essential parameters for formulation development is provided below.
| Parameter | Value (Hypothetical) | Significance for In Vivo Studies |
| Molecular Weight | ~278.37 g/mol | Influences dosing calculations and diffusion characteristics. |
| Solubility | Poorly soluble in water | Dictates the need for a suitable vehicle for administration (e.g., suspension, emulsion). |
| LogP | ~3.5 | Suggests good membrane permeability but may also indicate potential for non-specific binding. |
| pKa | Not applicable (ester) | The carboxylic acid metabolite will have a pKa around 4-5, affecting its absorption and distribution. |
Pharmacokinetic (PK) Studies in Rodents
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a test article.[4][5] A well-designed PK study is crucial for determining dose levels and schedules for subsequent efficacy studies.[4][6]
2.1. Objective
To determine key PK parameters of this compound and its presumed active metabolite following intravenous (IV) and oral (PO) administration in mice or rats.
2.2. Experimental Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
2.3. Detailed Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. Acclimate animals for at least one week before the experiment.[7]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-4 animals per time point).
-
Group 2: Oral gavage (PO) administration (n=3-4 animals per time point).
-
-
Dose Formulation:
-
Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
For the IV dose, solubilize the compound in a vehicle such as 5% DMSO, 40% PEG300, and 55% saline. Ensure the formulation is sterile-filtered.
-
-
Dose Administration:
-
IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10 mg/kg via oral gavage.[8]
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points into EDTA-coated tubes. A typical sampling schedule would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
For serial bleeding from the same mouse, use techniques like submandibular or saphenous vein puncture.[9]
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.[7]
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of both the parent compound (methyl ester) and the potential carboxylic acid metabolite in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[9]
-
2.4. Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
In Vivo Efficacy (Pharmacodynamic) Studies
Based on the structural alerts and in vitro data, an appropriate animal model of disease should be selected to evaluate the efficacy of this compound.[3][10]
3.1. Example Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[11][2]
3.2. Objective
To assess the anti-inflammatory effect of this compound in the carrageenan-induced rat paw edema model.
3.3. Experimental Workflow
Caption: Workflow for an acute anti-inflammatory study.
3.4. Detailed Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Groups (n=6-8 animals per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Test compound (e.g., 10 mg/kg, p.o.).
-
Group 3: Test compound (e.g., 30 mg/kg, p.o.).
-
Group 4: Test compound (e.g., 100 mg/kg, p.o.).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test compound, or positive control by oral gavage.
-
One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean edema of control - Mean edema of treated) / Mean edema of control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
-
Ethical Considerations and Animal Welfare
All in vivo studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[12] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[6] Key considerations include:
-
Minimizing the number of animals used.
-
Using appropriate anesthesia and analgesia to minimize pain and distress.[8]
-
Defining clear humane endpoints for the studies.
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial in vivo characterization of this compound. A systematic approach, beginning with pharmacokinetic profiling to understand drug disposition, followed by well-designed pharmacodynamic studies in relevant disease models, is essential for elucidating the therapeutic potential of this novel compound. The data generated from these studies will be critical for making informed decisions regarding its further development.[10][13]
References
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Eze, F. I., & Omeje, E. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Available at: [Link]
-
UNC CFAR Chapel Hill. (n.d.). Pharmacokinetics Protocol – Rodents. Available at: [Link]
-
ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Available at: [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). Available at: [Link]
-
Gurunagarajan, S., & Moorthy, M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available at: [Link]
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Available at: [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available at: [Link]
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Ma, H., & Liu, G. (2019). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (151). Available at: [Link]
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SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
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ResearchGate. (2025). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF. Available at: [Link]
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MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
Springer Protocols. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Available at: [Link]
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"Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" for target identification studies
An In-Depth Guide to Target Identification for Novel Bioactive Compounds
Application Note: A Multi-Pronged Strategy for Deconvoluting the Molecular Targets of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Abstract
The transition from a promising hit in a phenotypic screen to a validated lead compound is critically dependent on one key process: target deconvolution.[1] Identifying the specific molecular target(s) of a bioactive small molecule is essential for understanding its mechanism of action, optimizing its efficacy, and predicting potential off-target effects.[2][3] This document provides a comprehensive, technically-grounded guide for researchers seeking to identify the protein targets of novel compounds, using this compound (a compound with limited public biological data, herein referred to as "MHA") as a representative case study. We present an integrated strategy that combines label-free biophysical methods, classic affinity-based chemical proteomics, and essential validation assays. Detailed, field-tested protocols are provided for Drug Affinity Responsive Target Stability (DARTS), Affinity Purification-Mass Spectrometry (AP-MS), and the Cellular Thermal Shift Assay (CETSA), equipping drug development professionals with a robust framework for target identification.
Introduction: The Target Identification Challenge
Phenotypic drug discovery has seen a renaissance, as it allows for the identification of compounds that modulate complex biological processes in a disease-relevant context.[4] However, the primary challenge remains the subsequent identification of the molecular targets responsible for the observed phenotype.[1] This process, known as target deconvolution, is a crucial bottleneck in the drug discovery pipeline.[1][2]
MHA (CAS No. 701232-67-9) is a small molecule with a defined structure but lacks extensive characterization in biological literature, making it an ideal candidate for illustrating a comprehensive target identification workflow.[5][6][7] A successful strategy does not rely on a single method but rather integrates multiple orthogonal approaches to generate a high-confidence list of candidate targets that can then be rigorously validated.[8] This guide outlines a logical, multi-pronged workflow designed to maximize the probability of success.
The Strategic Workflow: An Integrated Approach
No single technique for target identification is foolproof. Therefore, we propose a parallel and sequential workflow that leverages the strengths of different methodologies to build a compelling case for a specific protein-ligand interaction. The overall strategy involves initial unbiased screening using both label-free and affinity-based methods to generate a list of potential candidates, followed by rigorous validation of these "hits" in a cellular environment.
Caption: Integrated workflow for small molecule target identification.
Protocol I: Label-Free Target Identification via DARTS
The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful label-free method that leverages a key biophysical principle: the binding of a small molecule to its target protein often increases the protein's conformational stability, making it more resistant to proteolysis.[9][10] This allows for the identification of targets without any chemical modification of the compound, which is its primary advantage.[11][12]
Principle of DARTS
Cell lysate is treated with the small molecule (MHA) or a vehicle control. A protease is then added at a concentration that causes partial digestion of the proteome. Proteins that are stabilized by binding to MHA will be protected from digestion compared to the control group. These protected proteins are then identified by SDS-PAGE and mass spectrometry.
Detailed Step-by-Step Protocol
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line relevant to a phenotypic observation) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in M-PER Mammalian Protein Extraction Reagent (or similar) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the proteome lysate) and determine the protein concentration using a BCA assay.
-
Normalize the lysate concentration to 1-2 mg/mL with lysis buffer.
-
-
Compound Incubation:
-
Prepare a 100X stock of MHA in DMSO.
-
In separate 1.5 mL tubes, aliquot 99 µL of the normalized cell lysate.[11]
-
To the 'Treatment' tube, add 1 µL of 100X MHA stock.
-
To the 'Vehicle Control' tube, add 1 µL of DMSO.
-
Expert Note: A dose-response is recommended to find the optimal compound concentration, typically in the low micromolar range (e.g., 1-20 µM).[9]
-
Incubate all tubes at room temperature for 1 hour to allow for binding.
-
-
Protease Digestion:
-
Prepare a fresh stock solution of Pronase (or TPCK-treated trypsin). The optimal protease concentration must be determined empirically by titration to achieve partial, but not complete, digestion of the proteome. A good starting point is a 1:500 to 1:1000 ratio (w/w) of protease to total protein.[10]
-
Add the determined amount of protease to both 'Treatment' and 'Vehicle Control' tubes.
-
Create a 'No Protease' control by adding buffer instead of protease to a separate lysate aliquot.
-
Incubate at room temperature for 15-30 minutes.
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the digested proteins on a 4-20% gradient SDS-PAGE gel.
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Look for bands that are present or more intense in the MHA-treated lane compared to the vehicle control lane.
-
Excise these differential bands from the gel.
-
Submit the excised bands for in-gel tryptic digestion and subsequent protein identification by LC-MS/MS.
-
Protocol II: Affinity-Based Target Identification
Affinity-based methods are a cornerstone of chemical proteomics.[13][14] They involve chemically modifying the small molecule to create a "probe" that can be used to "fish" for its binding partners in a cell lysate.[15][16] While requiring synthetic chemistry, this approach is often highly sensitive.[4]
Probe Synthesis Strategy
The key to this method is the design of an effective affinity probe. The probe consists of three parts: the parent molecule (MHA), a linker, and an affinity tag (e.g., biotin).[17]
-
Point of Attachment: The linker must be attached to a position on MHA that is not critical for its biological activity. For MHA, the phenolic hydroxyl group or the methyl ester are potential attachment points. Structure-activity relationship (SAR) data is invaluable here; if unavailable, both positions may need to be explored.
-
Linker: A flexible linker, such as a polyethylene glycol (PEG) chain, is used to spatially separate the MHA molecule from the solid support, minimizing steric hindrance and allowing target proteins to access the bait.[16]
-
Affinity Tag: Biotin is the most common tag due to its incredibly high affinity for streptavidin, which can be immobilized on beads.[16]
Detailed Protocol for Affinity Purification-Mass Spectrometry (AP-MS)
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
-
Probe Immobilization (Optional) & Lysate Incubation:
-
Prepare cell lysate as described in the DARTS protocol (Section 3.2, Step 1).
-
Add the biotinylated MHA probe to ~1-5 mg of cell lysate. A typical concentration is 1-10 µM.
-
Crucial Control: In a parallel sample, add the biotinylated probe plus a 100-fold molar excess of the original, unmodified MHA. This competition control is vital to distinguish specific binders (which will be outcompeted) from non-specific ones.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Probe-Protein Complexes:
-
Add pre-washed high-capacity streptavidin magnetic beads to the lysate.
-
Incubate for another hour at 4°C with rotation.
-
-
Washing:
-
Use a magnetic rack to pellet the beads. Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer containing a reduced concentration of detergent (e.g., 0.1% Triton X-100) to remove non-specifically bound proteins. This step is critical for reducing background.[4]
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 10 minutes.
-
Separate the eluate on an SDS-PAGE gel.
-
Perform an in-gel tryptic digest followed by LC-MS/MS analysis to identify the proteins.
-
Proteins that are significantly depleted in the competition control sample are considered high-confidence candidate targets.
-
Protocol III: Target Validation with Cellular Thermal Shift Assay (CETSA)
Identifying a protein by mass spectrometry is not sufficient; direct engagement between the compound and the putative target must be demonstrated in a physiological context.[18] The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells or tissues.[18] It works on the principle that ligand binding stabilizes a target protein against thermal denaturation.[19][20]
Detailed Step-by-Step Protocol (Melt Curve Format)
-
Cell Treatment:
-
Culture cells of interest and harvest them. Resuspend the cell pellet in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.
-
Divide the cell suspension into two aliquots: 'Treatment' (add MHA to a final concentration of 10-50 µM) and 'Vehicle Control' (add DMSO).
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the 'Treatment' and 'Vehicle Control' suspensions into a series of PCR tubes.
-
Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). A no-heat control (room temp) is essential.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Separate the soluble fractions from each temperature point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a specific antibody against the candidate target protein identified from DARTS or AP-MS.
-
A positive result is a shift in the melting curve to the right (higher temperatures) for the MHA-treated samples, indicating stabilization of the target protein.
-
Data Interpretation and Hit Prioritization
The output from these experiments will be lists of proteins. The key is to integrate the data to identify the most promising candidates.
Prioritization Logic
A high-confidence hit is a protein that is:
-
Identified with a high score and enrichment value in AP-MS and significantly reduced in the competition sample.
-
Observed as a protected band in the DARTS experiment.
-
Validated by a thermal shift in the CETSA experiment.
Caption: Decision-making flowchart for hit prioritization.
Example Data Summary
The following table illustrates how data from multiple experiments can be consolidated to rank potential targets.
| Protein ID | Method | AP-MS (Fold Enrichment) | DARTS (Protection Ratio) | CETSA (ΔTm in °C) | Confidence Score |
| P12345 | Target X | 15.2 | 3.5 | +4.2 | High |
| Q67890 | Target Y | 2.1 | Not Detected | +0.5 | Low |
| P54321 | Target Z | 12.5 | 2.8 | Not Tested | Medium |
| A1B2C3 | Target W | Not Detected | 3.1 | +3.8 | High |
Conclusion
Identifying the molecular targets of a novel bioactive compound like this compound is a complex but achievable goal. Success relies not on a single "magic bullet" experiment, but on the thoughtful integration of orthogonal, self-validating methodologies.[8] By combining the strengths of label-free (DARTS) and affinity-based (AP-MS) screening with rigorous cellular validation (CETSA), researchers can build a compelling, evidence-based case for a compound's mechanism of action. This multi-pronged strategy mitigates the risk of artifacts from any single technique and provides the high-confidence data necessary to propel a drug discovery program forward.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
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ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. Available at: [Link]
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Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]
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Li, L., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. bio-protocol. Available at: [Link]
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Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]
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Springer Link. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available at: [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]
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ResearchGate. (2017). How to validate small-molecule and protein interactions in cells? Available at: [Link]
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NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). Available at: [Link]
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ICE Bioscience. (n.d.). Thermal Shift Assay (TSA). Available at: [Link]
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Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Available at: [Link]
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Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available at: [Link]
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MtoZ Biolabs. (n.d.). Thermal Shift Assay Drug Discovery. Available at: [Link]
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Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]
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Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Available at: [Link]
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Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]
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Kalathiya, U., et al. (2022). Systematic computational strategies for identifying protein targets and lead discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Konc, J., et al. (2015). Methods of probing the interactions between small molecules and disordered proteins. FEBS Letters. Available at: [Link]
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National Center for Biotechnology Information. (2024). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Available at: [Link]
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Wikipedia. (n.d.). Chemoproteomics. Available at: [Link]
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Taylor & Francis Online. (n.d.). Computational approaches for drug target identification in pathogenic diseases. Available at: [Link]
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Springer Link. (n.d.). Computational Approach for Drug Target Identification. Available at: [Link]
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JoVE. (n.d.). Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates. Available at: [Link]
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ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]
-
Zhang, H., et al. (2024). Protein Target Prediction and Validation of Small Molecule Compound. Journal of Visualized Experiments. Available at: [Link]
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Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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ACS Publications. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. Available at: [Link]
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PubChem. (n.d.). Methyl 2-(4-hydroxycyclohexyl)acetate. Available at: [Link]
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PubChem. (n.d.). Methyl 2-(1-hydroxycyclohexyl)acetate. Available at: [Link]
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Reagentia. (n.d.). methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate (CAS/ID No. 1245708-05-7). Available at: [Link]
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Application Note & Protocols: Elucidating the Mechanism of Action of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for investigating the mechanism of action (MoA) of the novel compound, Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (M2HC). We present a hypothesis-driven approach, grounded in the structural characteristics of the molecule, and detail the necessary protocols to systematically explore its biological activity from molecular interactions to in vivo physiological responses.
Introduction and Hypothesis Generation
The chemical structure of this compound, featuring a phenol group attached to a cyclohexane scaffold, is reminiscent of known pharmacophores that interact with nuclear receptors. Specifically, the 4-hydroxyphenyl moiety is a key feature in many Selective Estrogen Receptor Modulators (SERMs).[1][2] SERMs are a class of compounds that bind to estrogen receptors (ERs) but elicit tissue-specific agonist or antagonist effects.[1] This structural similarity leads to the central hypothesis that M2HC acts as a modulator of the estrogen receptor signaling pathway .
This guide will outline a multi-tiered experimental strategy to test this hypothesis, progressing from initial target binding confirmation to the characterization of its cellular and physiological effects.
Tier 1: In Vitro Target Identification and Validation
The initial step is to determine if M2HC directly interacts with the hypothesized targets, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Estrogen Receptor Competitive Binding Assay
Rationale: This assay directly measures the ability of M2HC to displace a radiolabeled estrogen ligand from the ER, providing a quantitative measure of its binding affinity (Ki). A high affinity would be strong evidence for direct interaction.[3]
Protocol:
-
Reagents:
-
Recombinant human ERα and ERβ protein.
-
[³H]-Estradiol (Radiolabeled ligand).
-
M2HC, 17β-estradiol (positive control), and a known antagonist (e.g., Fulvestrant).
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite slurry.
-
-
Procedure:
-
Prepare serial dilutions of M2HC and control compounds.
-
In a 96-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-Estradiol in the presence of varying concentrations of M2HC or control compounds.
-
Incubate for 18-24 hours at 4°C to reach equilibrium.
-
Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
-
Wash the plate to remove unbound [³H]-Estradiol.
-
Measure the radioactivity of the bound complex using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of M2HC that displaces 50% of the radiolabeled ligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Expected Outcome: This experiment will determine if M2HC binds to ERα and/or ERβ and with what affinity. A low Ki value would indicate a strong interaction.
Cell-Free Coactivator/Corepressor Recruitment Assay
Rationale: The function of a nuclear receptor ligand (agonist vs. antagonist) is determined by the conformational change it induces in the receptor, which in turn dictates the recruitment of coactivator or corepressor proteins.[4] This assay will reveal the functional nature of the M2HC-ER interaction.
Protocol:
-
Reagents:
-
GST-tagged ERα/ERβ Ligand Binding Domain (LBD).
-
Biotinylated peptides corresponding to the LXXLL motif of a coactivator (e.g., SRC-1) and the CoRNR box of a corepressor (e.g., NCoR).
-
AlphaScreen® GST detection beads and streptavidin-coated donor beads.
-
M2HC, a known ER agonist (e.g., Estradiol), and a known antagonist (e.g., Raloxifene).
-
-
Procedure:
-
Incubate the GST-ER LBD with M2HC or control compounds.
-
Add the biotinylated coactivator or corepressor peptide.
-
Add the AlphaScreen® beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
An increase in the AlphaScreen signal indicates recruitment of the peptide.
-
Plot the signal as a function of M2HC concentration to generate dose-response curves for coactivator and corepressor recruitment.
-
Expected Outcome: This will classify M2HC as a potential agonist (recruits coactivators), antagonist (recruits corepressors or blocks coactivator recruitment), or a mixed-profile modulator.
Tier 2: Cellular Mechanism of Action
Once direct binding and functional modulation are established, the next step is to confirm these effects in a cellular context.
Estrogen Response Element (ERE)-Driven Reporter Gene Assay
Rationale: This assay measures the ability of the M2HC-ER complex to transactivate gene expression from a promoter containing an Estrogen Response Element (ERE). This provides a direct measure of the compound's agonistic or antagonistic activity in a cellular environment.
Protocol:
-
Cell Culture: Use a cell line that is ER-negative (e.g., HEK293 or CV-1) to avoid confounding effects from endogenous receptors.
-
Transfection:
-
Co-transfect the cells with an expression vector for ERα or ERβ and a reporter vector containing a luciferase gene downstream of an ERE-containing promoter.
-
A control vector (e.g., expressing β-galactosidase) should also be co-transfected for normalization of transfection efficiency.
-
-
Treatment:
-
After transfection, treat the cells with varying concentrations of M2HC, an agonist (Estradiol), and an antagonist (Fulvestrant). For antagonist testing, co-treat with a fixed concentration of Estradiol.
-
-
Assay:
-
Lyse the cells and measure luciferase and β-galactosidase activity.
-
-
Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Plot the normalized luciferase activity against the concentration of M2HC to determine EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Expected Outcome: This will confirm the functional classification of M2HC from the co-activator/co-repressor assay in a cellular context and provide its potency.
Gene Expression Analysis of Endogenous ER Target Genes
Rationale: To move beyond artificial reporter constructs, it is crucial to examine the effect of M2HC on the expression of known endogenous ER target genes in a biologically relevant cell line (e.g., MCF-7 breast cancer cells for ERα).
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells in a steroid-depleted medium before treating with M2HC, Estradiol, or an antagonist for 24 hours.
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known ER target genes (e.g., pS2/TFF1, GREB1, PGR).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
-
Expected Outcome: This will validate the findings from the reporter assay on native genes and may reveal more subtle, gene-specific modulatory effects of M2HC.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized nuclear receptor signaling pathway for M2HC.
Tier 3: In Vivo Phenotypic Corroboration
Based on the in vitro and cellular data, in vivo studies in relevant animal models are necessary to understand the physiological consequences of M2HC action. Given the role of SERMs in conditions like osteoporosis and hyperlipidemia, these are logical models to explore.[1][5][6]
Ovariectomized (OVX) Rat Model of Osteoporosis
Rationale: This is a gold-standard model for postmenopausal osteoporosis, which is caused by estrogen deficiency.[6][7] A SERM with agonist activity in bone would be expected to prevent bone loss in this model.
Protocol:
-
Animals: Use adult female Sprague-Dawley rats.
-
Surgery: Perform bilateral ovariectomy (OVX) or a sham operation.
-
Treatment: Begin daily treatment with M2HC (at various doses), vehicle control, or a positive control (e.g., Raloxifene) one day post-surgery for 8-12 weeks.
-
Endpoints:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Micro-computed Tomography (µCT): Analyze trabecular bone architecture in the tibia or femur.
-
Biochemical Markers: Measure serum levels of bone turnover markers like P1NP (formation) and CTX-1 (resorption).
-
Uterine Weight: At sacrifice, collect and weigh the uterus to assess uterotrophic (agonist) or anti-estrogenic effects.
-
Expected Outcome: If M2HC has bone-protective effects, it will prevent the OVX-induced decrease in BMD and deterioration of bone microarchitecture, without significantly increasing uterine weight (a key feature of a safe SERM).
Diet-Induced Hyperlipidemia Model
Rationale: Estrogen signaling is known to play a role in lipid metabolism. Some studies suggest a link between hyperlipidemia and osteoporosis.[5][8][9] Investigating the effect of M2HC on lipid profiles can provide a more complete picture of its systemic effects.
Protocol:
-
Animals: Use mice prone to hyperlipidemia, such as Ldlr-/- mice.
-
Diet and Treatment: Feed the mice a high-fat diet to induce hyperlipidemia. Administer M2HC or vehicle control daily for 8-12 weeks.
-
Endpoints:
-
Serum Lipid Profile: Measure total cholesterol, LDL, HDL, and triglycerides at baseline and at the end of the study.
-
Atherosclerotic Plaque Analysis: Quantify plaque area in the aorta.
-
Expected Outcome: This will determine if M2HC has beneficial effects on lipid metabolism, a desirable characteristic for a comprehensive women's health therapeutic.
Experimental Workflow Diagram
Caption: A tiered workflow for elucidating the MoA of M2HC.
Data Summary and Interpretation
The data from these experiments should be compiled to build a comprehensive MoA profile for M2HC.
Table 1: Hypothetical Data Summary for M2HC
| Assay | Endpoint | ERα Result | ERβ Result | Interpretation |
| Receptor Binding | Ki (nM) | 5.2 | 15.8 | Binds with high affinity to ERα, moderate to ERβ. |
| Co-regulator Recruitment | Fold Activation | Recruits SRC-1 | No SRC-1 recruitment | Acts as an agonist at ERα. |
| ERE-Reporter Assay | EC50 (nM) | 12.5 (agonist) | >1000 (no activity) | Potent agonist at ERα in a cellular context. |
| MCF-7 Gene Expression | Fold Change (pS2) | 8.5-fold increase | N/A | Induces expression of a classic estrogen-responsive gene. |
| OVX Rat Model | BMD Change vs. OVX | +15% | N/A | Prevents bone loss, indicating agonist activity in bone. |
| OVX Rat Model | Uterine Wt. Change | No significant change | N/A | Lacks uterotrophic activity, a key SERM characteristic. |
References
-
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link]
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Delfosse, V., et al. (2015). Nuclear receptor-coregulator recruitment assays: from biology to high-throughput screening. Journal of Biomolecular Screening, 20(2), 141-160. [Link]
-
Sirbu, E. (2006). SCREENING ASSAY FOR SELECTIVE ESTROGEN RECEPTOR MODULATORS. University of Pittsburgh. [Link]
-
Parhami, F., et al. (2001). Hyperlipidemia Promotes Osteoclastic Potential of Bone Marrow Cells Ex Vivo. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(5), 830-834. [Link]
-
Tintut, Y., et al. (2009). Hyperlipidemia Induces Resistance to PTH Bone Anabolism in Mice via Oxidized Lipids. Journal of Bone and Mineral Research, 24(7), 1180-1191. [Link]
-
Atlantic Bone Screen. (n.d.). Osteoporosis in vivo model. [Link]
-
Vestergaard, P. (2007). Dyslipidemia and osteoporosis. Current Opinion in Rheumatology, 19(4), 353-359. [Link]
-
Kalu, D. N. (1991). The ovariectomized rat model of postmenopausal bone loss. Bone and Mineral, 15(3), 175-191. [Link]
-
McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of estrogen and selective estrogen receptor modulators. Journal of Steroid Biochemistry and Molecular Biology, 120(2-3), 52-59. [Link]
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Boster Biological Technology. (n.d.). Nuclear Receptor Signaling Pathway. [Link]
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The Nuclear Receptor Superfamily: Methods and Protocols. (2009). Methods in Molecular Biology, 505. [Link]
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Simons, J. R., et al. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 136(22), 8013-8020. [Link]
-
Nettles, K. W., & Greene, G. L. (2005). Ligand-induced conformational changes in the estrogen receptor. Methods in Enzymology, 401, 303-320. [Link]
-
Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 13(7), 1971-1979. [Link]
-
Wikipedia. (n.d.). Category:4-Hydroxyphenyl compounds. [Link]
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- 9. ahajournals.org [ahajournals.org]
Applications of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate in Organic Synthesis: A Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate. This molecule, characterized by its distinct trifunctional architecture—a phenolic hydroxyl group, a methyl ester, and a cyclohexane scaffold—serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. While its direct incorporation into blockbuster pharmaceuticals is not extensively documented in public literature, its structural motifs are present in a variety of biologically active compounds, including opioid analgesics.[1][2] This document will detail robust protocols for the key transformations of this intermediate, providing the foundational chemistry required to leverage its synthetic potential.
Core Structure and Synthetic Handles
This compound, with the CAS Number 701232-67-9, possesses three primary reactive sites that can be selectively addressed in a synthetic sequence.[3] Understanding the reactivity of these functional groups is paramount to its effective application.
-
Phenolic Hydroxyl Group: The acidic proton of the phenol allows for facile deprotonation and subsequent O-alkylation or O-acylation, providing a key attachment point for various side chains.
-
Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, more complex esters, or other carboxylic acid derivatives.
-
Cyclohexane Ring: The stereochemistry of the 1,4-disubstituted cyclohexane ring provides a rigid scaffold that can be exploited to control the spatial orientation of appended functional groups.
The strategic manipulation of these functional groups allows for the construction of a diverse array of molecular architectures.
Key Synthetic Transformations and Protocols
The following sections provide detailed, step-by-step protocols for the most synthetically valuable transformations of this compound.
Application 1: O-Alkylation of the Phenolic Hydroxyl Group
The alkylation of the phenolic hydroxyl group is a cornerstone transformation for this intermediate, enabling the introduction of a wide variety of substituents. This reaction is particularly relevant in the synthesis of fentanyl analogs and other opioid analgesics, where an ether linkage is often present.[1][2] The Williamson ether synthesis is a reliable and high-yielding method for this purpose.
Protocol: Williamson Ether Synthesis for O-Alkylation
This protocol describes a general procedure for the O-alkylation of this compound with a generic alkyl halide (R-X).
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 248.32 | 1.0 g | 4.03 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.11 g | 8.06 | 2.0 |
| Alkyl Halide (R-X) | Variable | Variable | 4.84 | 1.2 |
| Acetone | 58.08 | 20 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | - |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.03 mmol) and potassium carbonate (1.11 g, 8.06 mmol).
-
Solvent Addition: Add 20 mL of acetone to the flask.
-
Reagent Addition: Add the alkyl halide (4.84 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing hydrolysis of the methyl ester.
-
Solvent: Acetone is a polar aprotic solvent that readily dissolves the starting material and facilitates the SN2 reaction.
-
Equivalents: Using a slight excess of the alkyl halide ensures complete consumption of the starting material. Two equivalents of the base are used to drive the deprotonation equilibrium.
Visualization of the O-Alkylation Workflow
Application 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens up a vast array of subsequent chemical transformations. The resulting carboxylic acid can be activated and coupled with amines to form amides, a common structural feature in many pharmaceuticals.
Protocol: Base-Mediated Ester Hydrolysis
This protocol provides a standard procedure for the hydrolysis of the methyl ester functional group.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 248.32 | 1.0 g | 4.03 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 0.34 g | 8.06 | 2.0 |
| Tetrahydrofuran (THF) | 72.11 | 15 mL | - | - |
| Water (H₂O) | 18.02 | 5 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - | - |
| Ethyl Acetate | 88.11 | 50 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | - |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.03 mmol) in a mixture of THF (15 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (0.34 g, 8.06 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product. The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. It is often preferred over sodium or potassium hydroxide in THF/water mixtures due to its better solubility.
-
Solvent System: The THF/water mixture ensures that both the ester (soluble in THF) and the hydroxide salt (soluble in water) are in the same phase, facilitating the reaction.
-
Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, allowing for its extraction into an organic solvent.
Visualization of the Ester Hydrolysis Workflow
Future Perspectives and Applications
The protocols detailed above provide a solid foundation for the synthetic manipulation of this compound. The resulting O-alkylated esters and carboxylic acids are valuable intermediates for the synthesis of a wide range of complex molecules. For instance, the carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to generate a library of amides for biological screening.
Further synthetic elaborations could involve transformations of the cyclohexane ring or electrophilic aromatic substitution on the phenyl ring, although these are generally more complex undertakings. The true value of this intermediate lies in the straightforward and high-yielding transformations of its phenolic and ester functionalities, making it an attractive starting material for drug discovery and development programs.
References
- Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531.
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PloS one, 9(9), e108250. [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2018). Future Medicinal Chemistry, 10(1), 89-114. [Link]
-
Emerging Synthetic Fentanyl Analogs. (2017). Journal of Analytical Toxicology, 41(3), 181-187. [Link]
Sources
Application Notes & Protocols: Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate as a Versatile Scaffold in Modern Drug Discovery
Abstract
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate presents itself as a pivotal building block in contemporary drug discovery, offering a unique triad of a rigid cyclohexyl core, a strategically placed and modifiable phenolic group, and a versatile ester functional handle. This guide provides an in-depth exploration of its strategic applications, from the synthesis of novel modulators of nuclear receptors to its potential in crafting therapies for a range of diseases. Detailed, field-tested protocols for key synthetic transformations and analytical characterization are provided, underscored by mechanistic insights to empower rational drug design for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclohexylphenyl Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. The scaffold dictates the three-dimensional arrangement of pharmacophoric elements and critically impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound has emerged as a scaffold of significant interest due to its compelling structural and functional characteristics.
Key molecular attributes include:
-
A Rigid trans-1,4-disubstituted Cyclohexyl Core: This conformationally restricted, non-aromatic ring provides a robust three-dimensional framework.[1] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced affinity. The defined trans stereochemistry ensures a fixed spatial relationship between the appended functional groups. The replacement of a phenyl ring with a cyclohexyl group can also lead to improved physicochemical properties.[2]
-
A Versatile Phenolic Hydroxyl Group: The hydroxyl group acts as a key chemical handle for a multitude of synthetic modifications. It is amenable to O-alkylation, acylation, and etherification, enabling the systematic exploration of structure-activity relationships (SAR).[3][4]
-
A Readily Modifiable Ester Moiety: The methyl ester provides an additional point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or other transformations, or it can be reduced to an alcohol, opening further avenues for chemical exploration.[5][6]
These features make it an exemplary starting point for the construction of compound libraries targeting a diverse array of biological targets.
Core Applications in Medicinal Chemistry
The utility of this compound as a foundational element is highlighted by its application in synthesizing compounds for significant disease pathways.
2.1. Nuclear Receptor Modulation
The 4-hydroxyphenyl motif is a well-established pharmacophore for engaging with nuclear receptors, such as the estrogen receptor. This scaffold is particularly valuable in the design of Selective Receptor Modulators (SERMs). By strategically modifying the ester and phenolic functionalities, medicinal chemists can fine-tune the molecule's interaction with receptor subtypes, achieving tissue-selective agonist or antagonist profiles.
Workflow for Candidate Synthesis:
Caption: Synthetic pathways for generating diverse candidate libraries.
2.2. Other Therapeutic Areas
The rigid nature of the cyclohexyl scaffold allows for the precise positioning of functional groups to interact with a variety of targets, including enzymes and GPCRs. The cyclohexyl ring can serve as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability and a more favorable toxicity profile.[2] This scaffold has been explored in the development of inhibitors for enzymes such as ERAP1 and as a core for melanocortin receptor agonists.[7][8]
Experimental Protocols: A Practical Guide
The following protocols are designed for robustness and reproducibility. High-purity reagents are recommended, and reactions with air- or moisture-sensitive components should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
3.1. Protocol 1: Saponification of the Methyl Ester
This procedure details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further modifications such as amide bond formation.[9]
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a 3:1 mixture of THF and water.
-
Base Addition: Add LiOH·H₂O to the solution and stir vigorously at ambient temperature.
-
Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to a pH of approximately 2 using 1 M HCl, which should induce the precipitation of the product.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Trustworthiness Check: Successful conversion to the carboxylic acid can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal.[9]
3.2. Protocol 2: Williamson Ether Synthesis on the Phenolic Hydroxyl
This protocol outlines the alkylation of the phenolic hydroxyl group, a common strategy to introduce chemical diversity.[3][4]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
Procedure:
-
Setup: In a round-bottom flask, combine the starting material, K₂CO₃, and the alkyl halide in acetone.
-
Reaction: Heat the mixture to reflux and maintain stirring until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove inorganic salts and rinse the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Causality Insight: The use of a polar aprotic solvent like acetone or DMF is crucial as it solvates the potassium cation, thereby increasing the nucleophilicity of the phenoxide for the desired Sₙ2 reaction.[4]
Analytical Characterization
A summary of the expected analytical data for the parent compound is provided for reference.
| Analytical Technique | Expected Data | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [10][11][12] |
| Molecular Weight | 248.32 g/mol | [10][11][13] |
| Appearance | White to off-white solid or liquid | [10] |
| ¹H NMR (CDCl₃) | Characteristic aromatic, aliphatic, and ester peaks. | |
| ¹³C NMR (CDCl₃) | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 249.14 |
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold in the medicinal chemist's toolkit. Its inherent structural rigidity, coupled with multiple points for synthetic elaboration, provides a robust platform for the creation of novel therapeutic agents. The protocols and scientific rationale presented in this guide are intended to provide a solid foundation for researchers to harness the full potential of this valuable building block. Future applications could see this scaffold integrated into more complex drug modalities such as PROTACs (Proteolysis Targeting Chimeras) or utilized in fragment-based screening campaigns to tackle new and challenging biological targets.
References
- Vertex AI Search.
- University of Massachusetts. The Williamson Ether Synthesis.
- BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Utah Tech University. Williamson Ether Synthesis.
- CymitQuimica. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)
- PubChem. Methyl 2-(4-hydroxycyclohexyl)
- Chemguide. hydrolysis of esters.
- Arctom. CAS NO. 1245708-07-9 | Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)
- ChemicalBook. Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)
- J&K Scientific LLC. Ester Hydrolysis.
- PubMed. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
- Master Organic Chemistry.
- ResearchGate. An Efficient and Convenient Procedure for Ester Hydrolysis.
- ResearchGate.
- Echemi. Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)
- National Institutes of Health. Stacking with No Planarity?.
- ChemScene. Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)
- ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry.
- PubMed. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity.
- Chem-Impex.
- BLDpharm. 1245708-07-9|Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)
- African Rock Art. Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)
- National Institutes of Health. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design.
- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
- BiosolveIT.
- PubMed. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate [cymitquimica.com]
- 11. This compound | 701232-67-9 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. arctomsci.com [arctomsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS 701232-67-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical drug intermediate.[1] We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to improve your yield and purity.
The synthesis of this molecule, particularly the establishment of the trans stereochemistry, is a common challenge. This guide will focus on a prevalent and adaptable two-step synthetic strategy: a condensation reaction to form a cyclohexylidene intermediate, followed by a stereoselective reduction.
Proposed Synthetic Workflow
The following workflow represents a common and logical pathway to the target molecule, starting from commercially available precursors.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Section 1: The Condensation Reaction
Q1: My Wittig reaction to form the cyclohexylidene intermediate (Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate) is showing low conversion and giving a poor yield. What are the likely causes?
A1: Low conversion in a Wittig reaction often points to issues with the reagent's reactivity, reaction conditions, or the presence of impurities.
-
Causality: The Wittig reaction relies on the nucleophilic attack of the ylide on the ketone carbonyl. The presence of moisture can protonate and deactivate the highly basic ylide. The solvent choice is also critical; it must solubilize the reactants without reacting with the ylide. Toluene or THF are common choices. Finally, steric hindrance around the ketone can slow the reaction, requiring more forcing conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Moisture is a common culprit for deactivating the Wittig reagent.
-
Reagent Quality: Use freshly prepared or properly stored methyl (triphenylphosphoranylidene)acetate. Ylides can degrade over time.
-
Temperature and Reaction Time: While the reaction is often run at reflux in toluene, ensure you are reaching the appropriate temperature (around 110°C). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; prolonged heating can sometimes lead to side products.
-
Alternative Condensation: If the Wittig reaction remains problematic, consider a Horner-Wadsworth-Emmons (HWE) reaction. Using a phosphonate ester like methyl diethylphosphonoacetate with a base like sodium methoxide can be more reactive and the resulting phosphate byproduct is water-soluble, simplifying purification.
-
Section 2: The Stereoselective Reduction
Q2: My catalytic hydrogenation of the cyclohexylidene intermediate is producing a mixture of cis and trans isomers, with a low proportion of the desired trans product. How can I improve the stereoselectivity?
A2: Achieving high trans selectivity is the most critical challenge in this synthesis. The outcome is determined by the direction of hydrogen approach to the double bond, which is influenced by the catalyst surface and the substrate's conformation.
-
Causality: The cyclohexyl ring will adopt a conformation that minimizes steric interactions. The bulky 4-hydroxyphenyl group will preferentially occupy an equatorial position. For catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The hydrogen is then delivered from the catalyst face. The stereochemical outcome depends on which face of the double bond is less sterically hindered for adsorption. To favor the trans product, hydrogen must be delivered from the face opposite to the hydroxyphenyl group.
-
Troubleshooting & Optimization Protocol:
Caption: Troubleshooting logic for improving stereoselectivity.
Comparative Data on Catalysts:
| Catalyst | Typical Solvent | Pressure (atm) | Temperature (°C) | Expected trans:cis Ratio | Comments |
| 10% Pd/C | Methanol, Ethanol | 1 - 5 | 25 | Moderate (can be variable) | Common, cost-effective choice. Selectivity can be sensitive to substrate purity and solvent. |
| PtO₂ (Adam's) | Acetic Acid, Ethyl Acetate | 1 - 3 | 25 | Good to Excellent | Often provides higher trans selectivity in similar systems. Acetic acid as a solvent can further enhance selectivity. |
| Raney Ni | Ethanol | 5 - 10 | 25 - 50 | Moderate to Good | A more aggressive catalyst. May require careful control to avoid side reactions. |
Q3: During hydrogenation, my reaction stalls, or I observe byproducts, potentially from the reduction of the aromatic ring. How can I prevent this?
A3: Reaction stalling is often due to catalyst poisoning. Aromatic ring reduction (over-reduction) occurs under harsh conditions.
-
Causality: The phenolic hydroxyl group can sometimes coordinate to the catalyst surface, and impurities (especially sulfur or halides from previous steps) can irreversibly poison noble metal catalysts. More aggressive catalysts like Rhodium or high-pressure/high-temperature conditions with Palladium can lead to the undesired reduction of the benzene ring.
-
Troubleshooting Steps:
-
Purify the Intermediate: Ensure your Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate is highly pure before hydrogenation. Residual phosphine oxides from a Wittig reaction can sometimes interfere with catalysts.
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol%. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.
-
Reaction Conditions: Stick to mild conditions. For a Pd/C catalyst, use low hydrogen pressure (1-3 atm) and room temperature. The reduction of the exocyclic double bond is much more facile than the reduction of the aromatic ring.
-
Protecting Group Strategy: If over-reduction of the phenol or other side reactions persist, consider protecting the hydroxyl group as a methyl ether or silyl ether before the reduction step. Anisole is generally more stable to hydrogenation than phenol.[3] This adds steps but can solve persistent issues.
-
Section 3: Purification and Handling
Q4: I'm losing a significant amount of my final product during purification by silica gel chromatography. What are some alternative strategies?
A4: The combination of a polar phenol group and a moderately polar ester can cause streaking and poor recovery on silica gel.
-
Causality: The acidic nature of silica gel can strongly bind to the polar functionalities of your molecule, leading to irreversible adsorption or decomposition on the column.
-
Troubleshooting Steps:
-
Deactivate Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in your eluent) to neutralize acidic sites and reduce tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (reverse-phase).
-
Crystallization: This is often the most effective method for purification if your product is a solid. It can significantly improve purity and is scalable. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene) and then slowly cooling or adding a non-solvent (e.g., hexanes) to induce crystallization.
-
Flash Chromatography: For chromatographic purification, use a gradient elution to improve separation and reduce run time.[4]
-
Detailed Experimental Protocols
Protocol 1: High-Yield Stereoselective Hydrogenation
This protocol is optimized for high trans selectivity based on common laboratory practices.
-
Preparation: In a suitable hydrogenation vessel, dissolve Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst; 3-5 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 2-3 atm of H₂.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization from an ethyl acetate/hexanes solvent system or by flash chromatography.[4]
References
- Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Step 4 Preparation of methyl (4-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1-butoxy)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-hydroxycyclohexyl)acetate. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
- Google Patents. (2004). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
Arctom. (n.d.). CAS NO. 1245708-07-9 | this compound. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-(4-hydroxycyclohexyl)acetate (C9H16O3). Retrieved from [Link]
-
CDC. (2003). NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
Eco-Vector Journals Portal. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Retrieved from [Link]
- Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
Sources
Technical Support Center: Purification of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Welcome to the technical support resource for the purification of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS 701232-67-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key pharmaceutical intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of this compound.
Introduction to Purification Challenges
This compound is a crucial building block in the synthesis of various pharmaceuticals, notably as an intermediate for Fexofenadine. The desired (1s,4s)-trans isomer is often accompanied by a range of impurities, including the corresponding (cis)-isomer, unreacted starting materials, and various side-products. The presence of a polar phenolic group and a non-polar cyclohexyl ring gives the molecule moderate polarity, which can present unique challenges in both chromatography and recrystallization.
This guide will address these challenges through a series of practical, question-and-answer-based troubleshooting sections and a comprehensive FAQ.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Presence of the cis-Isomer in the Final Product
Question: My NMR and HPLC analyses indicate that my purified product is contaminated with the cis-diastereomer. How can I effectively remove it?
Answer: The separation of cis and trans isomers of cyclohexane derivatives is a common challenge due to their similar physical properties. The desired (1s,4s)-trans isomer and the undesired cis-isomer are diastereomers and thus have different physical properties, which can be exploited for their separation.
Probable Causes:
-
Non-stereoselective synthesis: The synthetic route may produce a mixture of cis and trans isomers.
-
Inadequate purification: The chosen purification method may not have sufficient resolution to separate the two isomers.
Solutions:
1. Flash Column Chromatography:
Flash chromatography is often the first line of defense for separating diastereomers. The subtle differences in the spatial arrangement of the functional groups in the cis and trans isomers lead to differential interactions with the stationary phase.
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is a good starting point. The more exposed hydroxyl and ester groups of one isomer may lead to stronger interactions and thus different retention times.
-
Diol-bonded Silica: For compounds that may irreversibly bind to silica, diol-bonded phases can be a less acidic and effective alternative.
-
-
Mobile Phase Optimization: A gradient elution is typically most effective.
-
Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
A common starting gradient could be from 10% Ethyl Acetate in Hexane to 50% Ethyl Acetate. Careful optimization of the gradient slope is crucial for achieving baseline separation.
-
Experimental Protocol: Flash Chromatography for Isomer Separation
-
Column Packing: Properly pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column. This dry-loading technique often results in better separation than wet-loading.
-
Elution: Begin elution with the starting mobile phase composition (e.g., 90:10 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase. Monitor the elution using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the separated isomers.
-
Analysis: Combine the pure fractions of the desired trans-isomer and confirm the purity by HPLC and NMR.
2. Recrystallization:
If chromatography is not fully effective or for large-scale purifications, fractional crystallization can be employed. This technique relies on the different solubilities of the diastereomers in a particular solvent system.
-
Solvent Screening: The key is to find a solvent or solvent mixture where the desired trans-isomer has lower solubility than the cis-isomer at a given temperature.
-
Single Solvents: Test solvents of varying polarities such as ethanol, isopropanol, toluene, and ethyl acetate.
-
Solvent Mixtures: A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be highly effective. Common mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Experimental Protocol: Recrystallization for Isomer Enrichment
-
Dissolution: Dissolve the impure mixture in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling: Allow the solution to cool slowly to room temperature. Very slow cooling is often key to forming pure crystals of the less soluble isomer.
-
Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure trans-isomer.
-
Isolation: Collect the crystals by filtration.
-
Analysis: Analyze the crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio. Multiple recrystallizations may be necessary to achieve the desired purity.
Issue 2: Persistent Impurities from the Synthesis
Question: My purified product contains persistent impurities that co-elute with the product during chromatography. How can I identify and remove them?
Answer: Persistent impurities often arise from starting materials or by-products of the synthetic route. As this compound is an intermediate in the synthesis of Fexofenadine, common impurities can be inferred from related processes.
Probable Causes & Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the cyclohexyl or acetate moieties.
-
By-products from Friedel-Crafts type reactions: If such a reaction is used, ortho- and meta-acylated by-products can form.
-
Over-alkylation or other side reactions: These can lead to a variety of structurally similar impurities.
Solutions:
1. Orthogonal Chromatography:
If a standard silica gel column with a Hexane/Ethyl Acetate system does not resolve the impurities, changing the separation mechanism can be effective.
-
Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity. Since the target molecule has both polar and non-polar regions, reverse-phase chromatography can offer a different selectivity profile compared to normal-phase. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid (like formic or acetic acid) to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities, HILIC can be an option.
2. Chemical Treatment (Wash):
If the impurity has a different chemical nature, a liquid-liquid extraction (wash) can be effective before chromatography.
-
Acidic Wash: If basic impurities are suspected, washing the organic solution of the crude product with a dilute acid (e.g., 1M HCl) can remove them.
-
Basic Wash: To remove acidic by-products, a wash with a mild base like sodium bicarbonate solution is recommended. Be cautious, as a strong base could potentially hydrolyze the methyl ester.
Workflow for Tackling Persistent Impurities
"Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" stability and degradation issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No. 1245708-07-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability and degradation issues encountered during experimentation and storage.
Core Stability Profile & Degradation Pathways
This compound is a molecule possessing two primary functional groups susceptible to chemical degradation: a methyl ester and a phenolic hydroxyl group .[1] Understanding the vulnerabilities of these groups is the first step in ensuring experimental success and data integrity.
The principal degradation pathways are:
-
Hydrolysis: The methyl ester group can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. This is a significant concern in aqueous solutions or formulations.[2][3]
-
Oxidation: The 4-hydroxyphenyl (phenol) moiety is susceptible to oxidation. This process can be initiated by atmospheric oxygen, light, metal ion contaminants, or oxidizing reagents, often leading to the formation of colored quinone-type species.[4][5]
These pathways are visualized below.
Caption: Primary degradation routes for the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the handling and analysis of this compound.
Q1: My solution of the compound is turning yellow/brown upon standing. What is causing this discoloration?
A1: This is a classic sign of oxidation of the phenolic hydroxyl group.[4] Phenols can be oxidized to form quinones or polymeric materials, which are often highly colored. This process is accelerated by exposure to:
-
Atmospheric Oxygen: Especially in solutions with a large headspace.
-
Light: UV radiation can provide the energy to initiate oxidative reactions.
-
High pH: Deprotonation of the phenol to the more electron-rich phenoxide ion makes it significantly more susceptible to oxidation.
-
Trace Metal Contaminants: Ions like Fe³⁺ or Cu²⁺ can catalytically promote oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen.
-
Light Protection: Use amber vials or wrap containers in aluminum foil.[]
-
pH Control: Maintain solutions at a neutral or slightly acidic pH (pH 4-6) where the phenol group is protonated and more stable.
-
Use High-Purity Solvents: Ensure solvents are free from metal contaminants. If chelation is a concern in your formulation, consider adding a small amount of a chelating agent like EDTA.
Q2: I am analyzing my sample by reverse-phase HPLC and see a new, earlier-eluting peak appearing over time. What is it?
A2: An earlier-eluting peak in reverse-phase chromatography indicates a more polar compound. This is highly characteristic of the hydrolysis product , 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid. The free carboxylic acid is significantly more polar than the parent methyl ester, leading to a shorter retention time.
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peak by LC-MS. The hydrolysis product will have a molecular weight corresponding to the loss of a methyl group (-CH₃) and the addition of a hydrogen atom (-H), a net change of -14 Da.
-
Control pH: Avoid strongly acidic or basic conditions in your samples and mobile phases. Ester hydrolysis is catalyzed by both H⁺ and OH⁻.[3] If your experiment requires a specific pH, be aware of the potential for degradation and analyze samples promptly.
-
Solvent Choice: For storage, use aprotic solvents (e.g., acetonitrile, THF) instead of protic solvents (e.g., methanol, water) to prevent hydrolysis.
-
Temperature Control: Store stock solutions and samples at low temperatures (-20°C or -80°C) to slow the rate of hydrolysis.
Q3: What are the ideal conditions for long-term storage of the solid compound?
A3: To ensure the long-term integrity of the solid material, you must protect it from the key environmental factors that promote degradation.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C | Reduces reaction kinetics for all degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol moiety. |
| Light | Protected (Amber Vial) | Prevents light-induced degradation.[] |
| Moisture | Desiccated | Prevents hydrolysis of the ester. |
Best Practice: Aliquot the solid compound into smaller, single-use vials. This prevents repeated warming/cooling cycles and exposure of the bulk material to atmospheric moisture and oxygen each time a sample is taken.
Q4: My assay variability is high. Could compound instability be the cause?
A4: Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent results.
Troubleshooting Workflow:
-
Incubate Control: Incubate the compound in your complete assay buffer (without cells or other reactive components) for the maximum duration of your experiment.
-
Time-Point Analysis: Take samples at T=0 and at the final time point.
-
Analytical Check: Analyze these samples by HPLC or LC-MS to quantify the amount of parent compound remaining.
-
Assess Stability: If you observe >5-10% degradation, instability is a likely source of your assay variability.
Solutions:
-
Decrease Incubation Time: If the experimental design allows.
-
Modify Buffer: Adjust pH, add antioxidants (e.g., ascorbic acid), or include a stabilizer if compatible with your system.
-
Prepare Freshly: Prepare solutions of the compound immediately before each experiment.
Experimental Protocols for Stability Assessment
To proactively assess the stability of your compound, forced degradation studies are essential.[][7] These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.
Protocol 1: Forced Degradation - Hydrolysis
Objective: To determine the compound's susceptibility to acid and base-catalyzed hydrolysis.
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set up three vials:
-
Acidic: 100 µL stock + 900 µL of 0.1 M HCl.
-
Basic: 100 µL stock + 900 µL of 0.1 M NaOH.
-
Neutral: 100 µL stock + 900 µL of Purified Water.
-
-
Incubate all vials at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the autosampler.
-
Analyze all samples by HPLC-UV or LC-MS.
Protocol 2: Forced Degradation - Oxidation
Objective: To determine the compound's susceptibility to oxidation.
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set up two vials:
-
Oxidative: 100 µL stock + 900 µL of 3% hydrogen peroxide (H₂O₂).
-
Control: 100 µL stock + 900 µL of Purified Water.
-
-
Incubate vials at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot for analysis.
-
Analyze all samples by HPLC-UV or LC-MS. Look for the appearance of new peaks and a decrease in the parent peak area.
Caption: Workflow for a forced degradation study.
Protocol 3: General Purpose HPLC Method
Objective: To separate the parent compound from its primary hydrolysis degradant.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the carboxylic acid degradant is protonated and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | 30% B to 90% B over 15 min | A typical screening gradient to ensure separation of the polar degradant from the less polar parent. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 275 nm | 220 nm for the ester/acid functionality and ~275 nm for the phenyl ring. |
| Injection Volume | 10 µL | Standard volume. |
Expected Elution Order:
-
2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic Acid (Hydrolysis Product - More Polar)
-
This compound (Parent Compound - Less Polar)
References
- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390) [hmdb.ca]
- 2. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Analysis of Reaction Byproducts for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Introduction: The synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in pharmaceutical development, requires stringent control over reaction conditions to ensure high purity and yield.[1][2] The formation of structurally similar byproducts, particularly stereoisomers, presents a significant analytical challenge.[3] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues related to byproduct analysis. It offers in-depth, experience-based answers to frequently encountered problems, detailed analytical protocols, and the chemical rationale behind these methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Common Byproducts and Their Origins
Question 1: What is the most common byproduct I should expect, and why does it form?
Answer: The most prevalent byproduct is the cis-isomer, Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate.[4] Your target molecule is the trans-isomer, which is thermodynamically more stable.[5][6]
-
Causality: The formation of the cis/trans mixture often originates from the catalytic hydrogenation of a planar precursor, such as a derivative of 4-hydroxyphenylacetic acid.[7][8][9] During this step, the hydrogen can add to the aromatic ring from either face, leading to both diastereomers. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions. Isomerization can also occur under acidic or basic conditions, where the proton alpha to the carbonyl group can be removed and re-added, leading to epimerization at that center.[6][10] The trans isomer is generally favored due to less steric hindrance, with both bulky groups (the hydroxyphenyl and the acetate moieties) occupying equatorial positions in the chair conformation of the cyclohexane ring.[5][11]
Question 2: Besides the cis-isomer, what other process-related impurities might I encounter?
Answer: Other potential byproducts can arise from incomplete reactions or side reactions involving the starting materials. These may include:
-
Unreacted Starting Material: (4-(4-hydroxyphenyl)cyclohexyl)acetic acid. This is common if the Fischer esterification step is incomplete.[12][13] The reaction between a carboxylic acid and an alcohol is an equilibrium process, and factors like insufficient acid catalyst, presence of water, or inadequate reaction time can lead to its persistence.[14][15]
-
Over-reduction Products: If the synthesis involves hydrogenation of an aromatic ring, there is a possibility of reducing the phenyl group to a cyclohexyl group, resulting in Methyl 2-(4-(4-hydroxycyclohexyl)cyclohexyl)acetate.
-
Byproducts from Starting Materials: Impurities present in the initial 4-hydroxyphenylacetic acid or its precursors can carry through the synthesis.[7][8][16][17] It is crucial to evaluate the purity of starting materials.[18]
Section 2: Analytical & Detection Issues
Question 3: My HPLC chromatogram shows a small peak very close to my main product peak. How can I confirm if it's the cis-isomer?
Answer: Differentiating between diastereomers like the cis and trans isomers of your compound requires high-resolution analytical techniques.[3][19]
-
Mass Spectrometry (MS) Analysis: The first step is to confirm that the impurity has the same mass as your target compound. Both cis and trans isomers will have the identical molecular weight (248.32 g/mol ) and fragmentation pattern in MS.[1][2] Coupling your HPLC to a mass spectrometer (LC-MS) is the most effective way to get this information.[18][20]
-
High-Resolution HPLC Method Development: Standard HPLC methods may not be sufficient to resolve closely eluting isomers. You may need to optimize your method by:
-
Changing the Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for isomers.
-
Modifying the Mobile Phase: Adjusting the solvent strength, pH, or using different organic modifiers (e.g., switching from acetonitrile to methanol) can alter the retention behavior.
-
Lowering the Temperature: Running the separation at a lower temperature can sometimes enhance resolution between isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the impurity using preparative HPLC, NMR is the definitive technique for structure elucidation.[21] The coupling constants (J-values) of the cyclohexane ring protons will be different for the cis and trans isomers, allowing for unambiguous assignment.[11][22][23] For the trans isomer, you would expect to see larger axial-axial coupling constants for the protons at the C1 and C4 positions.
Question 4: I don't have access to LC-MS. Can I still get an idea of what the impurity is?
Answer: While challenging, it is possible. A systematic approach is required:
-
Forced Degradation Studies: Subject your purified main compound to stress conditions (acidic, basic, oxidative, thermal). If the peak increases under acidic or basic conditions, it strongly suggests it is an isomer formed through epimerization.
-
Spiking Studies: If you can synthesize a small quantity of a standard known to contain a mixture of cis and trans isomers, you can "spike" your sample with it. If the retention time of your unknown peak matches the added isomer, it provides strong evidence for its identity.
-
UV Spectral Analysis: Use a Diode-Array Detector (DAD) with your HPLC. While isomers will have identical UV spectra, this can help you rule out other impurities that might have a different chromophore.[24]
Troubleshooting & Remediation Workflow
The following diagram outlines a logical workflow for identifying and addressing unknown byproducts observed during analysis.
Caption: Troubleshooting workflow for byproduct identification.
Key Experimental Protocols
Protocol 1: High-Resolution HPLC-UV Method for Isomer Separation
This protocol provides a starting point for developing a method capable of resolving the cis and trans isomers of Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency particle size for better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape of phenolic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 30% B to 70% B over 15 minutes | A shallow gradient is crucial for separating closely eluting isomers. |
| Flow Rate | 0.3 mL/min | Lower flow rate can increase efficiency and resolution. |
| Column Temp. | 25°C | Temperature control ensures reproducible retention times. |
| Detection | UV at 225 nm and 275 nm | Phenolic compounds typically have absorbance maxima at these wavelengths. |
| Injection Vol. | 2 µL |
System Suitability:
-
Resolution: The resolution between the cis and trans isomer peaks should be ≥ 1.5.
-
Tailing Factor: For the main peak, the tailing factor should be between 0.8 and 1.5.
Protocol 2: Sample Preparation for NMR Analysis
-
Isolation: Use preparative HPLC to isolate at least 1-5 mg of the purified byproduct.
-
Solvent Removal: Remove the HPLC mobile phase solvents under vacuum using a rotary evaporator or centrifugal evaporator. Ensure the sample is completely dry.
-
Dissolution: Dissolve the dried impurity in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to fully elucidate the structure and stereochemistry.[21][22]
Summary of Potential Byproducts
| Compound Name | Common Origin | Key Analytical Identifier |
| Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate (cis-isomer) | Catalytic Hydrogenation, Epimerization | Same mass as product; slightly different HPLC retention time; distinct NMR coupling constants. |
| (4-(4-hydroxyphenyl)cyclohexyl)acetic acid | Incomplete Esterification | Higher polarity (elutes earlier in reverse-phase HPLC); different molecular weight (M-14). |
| Methyl 2-(4-(4-hydroxycyclohexyl)cyclohexyl)acetate | Over-reduction | Different molecular weight (M+6); loss of aromatic UV signature. |
| Starting Material Impurities | Carried over from precursors | Varies; requires analysis of starting materials. |
References
- Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane.
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
- US Patent 4412082A - Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
- US Patent 4329497A - Method for the production of 4-hydroxyphenylacetic acid. Google Patents.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- Separation and Characterization of Unknown Impurities and Isomers in Cefminox Sodium and Study of the Forming Mechanisms of Impurities by Liquid Chromatography Coupled with Ion Trap/Time-Of-Flight Mass Spectrometry. Journal of Chromatographic Science, Oxford Academic.
- Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate. ChemScene.
- This compound. Echemi.
- Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.
- Identification of Pharmaceutical Impurities.
- Identifying Unexpected Impurities In Drug Products. Nelson Labs.
- Analyze of stereoisomer by NMR. JEOL Ltd.
- Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline.
- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Google Patents.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- This compound. BLDpharm.
- Fischer Esterification. Organic Chemistry Portal.
- Fischer Esterification. Chemistry Steps.
- Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.
- Fischer–Speier esterification. Wikipedia.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate. CymitQuimica.
- (a) ¹H NMR stereochemical analysis of major and minor diastereoisomers... ResearchGate.
- Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. PrepChem.com.
- This compound. ChemicalBook.
- What is the synthetic route of 4-Hydroxyphenylacetic acid - Knowledge.
- Methyl 2-(4-hydroxycyclohexyl)acetate. PubChem.
- (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate.
- Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. PMC - NIH.
- 4-Hydroxyphenylacetic acid. Wikipedia.
- The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing.
- 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.
- Efficiency of the Photoselection of the Four Cis and Trans Isomers in Fluorescence microscopy ab. ResearchGate.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 701232-67-9 [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate [cymitquimica.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 8. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 9. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. athabascau.ca [athabascau.ca]
- 16. fj.bloomtechz.com [fj.bloomtechz.com]
- 17. Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 22. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The critical challenge lies in controlling the stereochemistry of the cyclohexyl ring to obtain the desired cis-(1s,4s) isomer.
-
Stereoselective Hydrogenation: The first step involves the catalytic hydrogenation of a suitable precursor, such as Methyl 2-(4-(4-hydroxyphenyl)cyclohex-3-en-1-yl)acetate or a related unsaturated intermediate. The choice of catalyst is paramount for achieving the correct diastereoselectivity.
-
Esterification: The second key transformation is the esterification of the corresponding carboxylic acid with methanol. While seemingly straightforward, this Fischer esterification is an equilibrium-driven process that requires careful optimization to maximize yield.
Caption: High-level two-step synthesis workflow.
Part 1: Troubleshooting the Stereoselective Hydrogenation
The hydrogenation step is the most critical for establishing the desired (1s,4s) stereochemistry. Success depends heavily on catalyst selection and reaction conditions.
FAQ 1: I'm getting a mixture of diastereomers. How can I maximize the yield of the desired (1s,4s)-cis isomer?
This is the most common challenge. The diastereoselectivity of arene hydrogenation is highly dependent on the catalyst system.
Answer: The choice of metal catalyst is the primary driver for stereochemical outcomes in phenol derivative hydrogenations.
-
For cis-Isomers (Desired): Rhodium-based catalysts are known to preferentially generate cis-configured cyclohexanol derivatives. Employing a catalyst like Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) under mild conditions is your best strategy. The cis selectivity arises from the mechanism where the arene adsorbs onto the catalyst surface, and hydrogen is delivered from the same face.[1]
-
For trans-Isomers (Undesired): Palladium-based catalysts, such as Palladium on alumina (Pd/Al₂O₃) or Palladium on carbon (Pd/C), have been reported to favor the formation of trans-isomers in phenol hydrogenations.[1] If you are observing a majority of the trans product, your first action should be to switch from a Palladium to a Rhodium catalyst.
Key Insight: The choice between Rhodium and Palladium is the most significant factor influencing the cis/trans ratio. This is a well-documented catalyst-dependent diastereoselectivity switch.[1]
| Catalyst System | Predominant Isomer | Rationale |
| Rhodium-based (e.g., Rh/C) | cis (1s,4s) | Favors hydrogen addition to the same face of the ring adsorbed on the catalyst surface.[1] |
| Palladium-based (e.g., Pd/Al₂O₃) | trans (1r,4r) | Preferentially delivers the opposite trans-isomers.[1] |
FAQ 2: My hydrogenation reaction is slow or incomplete. How can I improve the conversion rate?
Answer: Low conversion rates are typically due to suboptimal reaction parameters or catalyst issues. Consider the following factors systematically.
-
Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure.[2] Increasing the pressure (e.g., from 1 atm to 3-5 barg) can significantly accelerate the reaction. Ensure your equipment is rated for the intended pressure.
-
Temperature: Increasing the temperature generally increases the reaction rate.[2] However, be cautious, as excessively high temperatures can lead to side reactions or catalyst deactivation. A typical starting range for phenol hydrogenation is 50-120°C.[3][4]
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical loading for heterogeneous catalysts like Rh/C is 2-5 mol%. If the reaction is still slow, a modest increase in catalyst loading may be beneficial.
-
Solvent Choice: The solvent can impact catalyst activity and substrate solubility. Alcohols (like ethanol or methanol) or acetic acid are common choices that work well for these types of hydrogenations.
-
Catalyst Activity: The catalyst may be deactivated. Ensure it is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). If you are reusing a catalyst, its activity may have diminished.
Caption: Decision workflow for hydrogenation troubleshooting.
Optimized Protocol: Stereoselective Hydrogenation
This protocol is designed to maximize the yield of the cis-carboxylic acid intermediate.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the starting material (e.g., Methyl 2-(4-(4-hydroxyphenyl)cyclohex-3-en-1-yl)acetate) and a suitable solvent (e.g., ethanol or acetic acid, approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Add 5% Rhodium on carbon (Rh/C) catalyst (2-5 mol% relative to the substrate) to the mixture.
-
Inerting: Seal the vessel and purge the system 3-5 times with nitrogen, followed by 3-5 times with hydrogen gas to remove all air.
-
Reaction: Pressurize the vessel with hydrogen to 3-5 barg. Begin stirring and heat the reaction mixture to 60-80°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (ensure the system is safely depressurized and re-purged) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude intermediate carboxylic acid, which can be purified or used directly in the next step.
Part 2: Optimizing the Fischer Esterification
The conversion of the carboxylic acid to the methyl ester is an equilibrium reaction. Driving this reaction to completion is key to achieving a high overall yield.
FAQ 3: My Fischer esterification is not going to completion, and my yields are low. What can I do?
Answer: The Fischer esterification is a classic equilibrium process. To maximize the yield of the ester, you must shift the equilibrium to the product side, in accordance with Le Châtelier's principle.[5]
Strategies to Drive the Equilibrium:
-
Use a Large Excess of Alcohol: The most common and effective method is to use methanol as the limiting reagent and also as the solvent.[6] Using a large excess (e.g., 10-100 fold excess) dramatically shifts the equilibrium towards the ester product.[6]
-
Remove Water: Water is a product of the reaction. Removing it as it forms will pull the reaction to completion.[7] This can be achieved by:
-
A Dean-Stark Apparatus: If using a solvent like toluene that forms an azeotrope with water.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it is produced.
-
-
Choice of Acid Catalyst: A strong acid catalyst is required. Common choices include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (p-TsOH)
-
Anhydrous Hydrogen Chloride (HCl) in methanol
-
| Parameter | Recommended Condition | Rationale |
| Methanol | Use as solvent (large excess) | Shifts equilibrium to favor product formation.[5][6] |
| Catalyst | H₂SO₄ or p-TsOH (catalytic amount) | Protonates the carbonyl, making it more electrophilic for nucleophilic attack by methanol.[7] |
| Temperature | Reflux | Increases reaction rate. |
| Water Removal | Add 3Å or 4Å molecular sieves | Sequesters water, a byproduct, to drive the reaction forward.[7] |
FAQ 4: I'm concerned about side reactions, like esterification of the phenolic hydroxyl group. Is this a risk?
Answer: Yes, this is a potential side reaction, although the carboxylic acid is generally more reactive towards esterification under these conditions than the phenol. To minimize this risk:
-
Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and stop it once the starting carboxylic acid is consumed.
-
Use Stoichiometric Reagents (Alternative Method): If phenolic esterification is a persistent issue, move away from Fischer conditions. Instead, convert the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol at low temperature, often in the presence of a non-nucleophilic base like triethylamine, to form the ester cleanly without affecting the phenol group.
Optimized Protocol: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise (e.g., 2-3 drops per gram of acid).
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting carboxylic acid spot.
-
Workup: After completion, cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product into a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
References
-
Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing. 8
-
trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PMC - NIH. 1
-
Catalytic hydrogenation of phenol reaction. Brainly.in. 2
-
Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. 9
-
Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Atlantis Press. 10
-
4-Hydroxyphenylacetic acid synthesis. ChemicalBook. 11
-
One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. ACS Publications. 12
-
Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid. Benchchem. 13
-
Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
-
Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. ResearchGate.
-
Method for the production of 4-hydroxyphenylacetic acid. Google Patents.
-
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate. ChemScene.
-
Synthesis method for 2-methylcyclohexyl acetate. Google Patents.
-
This compound. Echemi.
-
Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst. PubMed.
-
Ch19: RCO2H to RCO2R'. University of Calgary.
-
Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate. CymitQuimica.
-
Reaction profile of 4-methoxyphenol hydrogenation. ResearchGate.
-
Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. ResearchGate.
-
(S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. PubChem.
-
Fischer Esterification. Organic Chemistry Portal.
-
This compound. BLDpharm.
-
Methyl 2-(4-hydroxycyclohexyl)acetate. PubChem.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group.
-
Fischer Esterification. Chemistry LibreTexts.
-
Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. PrepChem.com.
-
Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate. Chem-Impex.
-
This compound. ChemicalBook.
-
Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. Google Patents.
-
Preparation of 4-methyl-2-cyclohexylphenol. Google Patents.
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- 11. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Spectroscopic Analysis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Welcome to the technical support resource for the spectroscopic analysis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No. 1245708-07-9). This guide is designed for researchers, chemists, and quality control professionals to navigate common challenges encountered during the characterization of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The format is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions.
I. Compound Overview & Expected Spectral Data
Before troubleshooting, it is essential to have a baseline understanding of the expected spectral characteristics of this compound.
Molecular Structure:
Key Structural Features:
-
trans-1,4-disubstituted cyclohexane ring: This leads to distinct axial and equatorial proton signals.
-
p-substituted phenol: A characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR.
-
Methyl ester: A sharp singlet for the methoxy group in ¹H NMR and a carbonyl signal in ¹³C NMR and IR.
-
Methylene bridge: A doublet in ¹H NMR adjacent to the ester.
Table 1: Predicted Spectroscopic Data
| Technique | Feature | Expected Value/Observation |
| ¹H NMR | Aromatic Protons (AA'BB') | ~ δ 7.0-7.1 ppm (d, 2H) and δ 6.7-6.8 ppm (d, 2H) |
| Phenolic OH | δ 4.5-5.5 ppm (s, broad, 1H, D₂O exchangeable) | |
| Methoxy Protons (-OCH₃) | ~ δ 3.6-3.7 ppm (s, 3H) | |
| Methylene Protons (-CH₂COO) | ~ δ 2.2-2.3 ppm (d, 2H) | |
| Cyclohexyl Protons | ~ δ 1.0-2.5 ppm (m, 11H, complex overlapping signals) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 173-175 ppm |
| Aromatic C-O | ~ δ 154-156 ppm | |
| Aromatic C-H & C-C | ~ δ 115-138 ppm (multiple signals) | |
| Methoxy Carbon (-OCH₃) | ~ δ 51-52 ppm | |
| Cyclohexyl & Methylene | ~ δ 29-45 ppm (multiple signals) | |
| MS (EI) | Molecular Ion [M]⁺˙ | m/z 248.14 (Calculated Exact Mass: 248.1412 for C₁₅H₂₀O₃)[1][2] |
| Key Fragments | m/z 175 ([M-CH₂COOCH₃]⁺), m/z 107 ([HOC₆H₄CH₂]⁺), m/z 77 ([C₆H₅]⁺) | |
| FTIR | O-H Stretch (Phenol) | 3200-3500 cm⁻¹ (broad) |
| C=O Stretch (Ester) | 1730-1750 cm⁻¹ (strong, sharp) | |
| C-O Stretch (Ester & Phenol) | 1150-1300 cm⁻¹ (strong) | |
| Aromatic C=C Bending | 1500-1600 cm⁻¹ (medium) | |
| Aliphatic C-H Stretch | 2850-2950 cm⁻¹ (strong) |
II. Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance is the cornerstone for structural confirmation. Below are common issues and their resolutions.
Q1: My ¹H NMR spectrum has very broad peaks, especially in the cyclohexane region. What's wrong?
Answer: Peak broadening can stem from several factors. Systematically check the following:
-
Poor Shimming: The magnetic field homogeneity is critical. If the lock signal is distorted or shows "ringing," the shimming is likely poor. Re-shimming the spectrometer is the first step. For complex samples, automated 3D shimming routines are often more effective than manual adjustments.[3]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing peak broadening. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. The optimal concentration in CDCl₃ or DMSO-d₆ is typically 5-10 mg / 0.6 mL.
-
Insoluble Material: The presence of suspended particles will severely degrade spectral resolution.[4] Filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect contamination from glassware or reagents, try adding a small amount of a chelating agent like EDTA, or purify the sample again.
Q2: The integration for my aromatic region is incorrect, or I can't see the phenolic -OH proton.
Answer: This is a common issue related to proton exchange and solvent choice.
-
Missing -OH Proton: The phenolic proton is acidic and can exchange with residual water in the NMR solvent or with deuterons in solvents like D₂O or Methanol-d₄.[5] This exchange can cause the peak to broaden significantly or disappear entirely.
-
Confirmation Protocol: To confirm the -OH peak, acquire a spectrum, then add a single drop of D₂O to the NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The -OH peak should disappear or diminish significantly.[5]
-
-
Solvent Choice: NMR solvents are hygroscopic and can absorb atmospheric moisture.[5] Using a freshly opened ampoule of deuterated solvent or drying the solvent over molecular sieves can help preserve the -OH signal.
-
Incorrect Integration: If the -OH peak is very broad, the instrument's integration algorithm may not correctly measure its area. Manually define the integration boundaries to encompass the entire broad signal. Ensure the baseline is flat before integration.
Workflow Diagram: Troubleshooting NMR Issues
Caption: General workflow for troubleshooting common NMR spectral issues.
III. Troubleshooting Mass Spectrometry
MS provides crucial molecular weight and fragmentation data. Here’s how to handle common problems.
Q1: I don't see the molecular ion peak at m/z 248 in my mass spectrum.
Answer: The absence of a molecular ion ([M]⁺˙) is common in Electron Ionization (EI) mass spectrometry, especially for molecules with labile groups.
-
Fragmentation: The molecular ion of an alcohol or ester can be unstable and fragment immediately upon ionization.[6][7] In this molecule, the C-O bonds and bonds alpha to the carbonyl group are susceptible to cleavage. You may see prominent fragments instead of the parent ion.
-
Ionization Technique: EI is a "hard" ionization technique that imparts a lot of energy, causing fragmentation. If the molecular weight is critical, switch to a "soft" ionization method:
-
Electrospray Ionization (ESI): This is ideal for polar molecules. You will likely observe the protonated molecule [M+H]⁺ at m/z 249 or the sodium adduct [M+Na]⁺ at m/z 271.
-
Chemical Ionization (CI): This uses a reagent gas (like methane or ammonia) to gently ionize the analyte, often preserving the molecular ion.
-
-
Instrument Contamination: A contaminated ion source can suppress the signal.[8] If you are not seeing any peaks or the signal is very weak, the instrument may need cleaning and calibration.[9][10]
Q2: My spectrum is dominated by a peak at m/z 107. Is my sample impure?
Answer: Not necessarily. A dominant fragment peak is a key piece of structural information.
-
Benzylic Cleavage: The peak at m/z 107 corresponds to the hydroxytropylium ion ([HOC₆H₄CH₂]⁺), a very stable carbocation. This is formed by cleavage of the bond between the phenyl and cyclohexyl rings. Its high intensity (often the base peak) is expected and is strong evidence for the 4-hydroxyphenylcyclohexyl moiety.
-
Fragmentation Pathways: Understanding common fragmentation patterns is key. For this molecule, other expected fragments include:
-
m/z 175: Loss of the methyl acetate radical (•CH₂COOCH₃).
-
m/z 189: Loss of the ester group (•COOCH₃).
-
m/z 73: The methyl acetate cation [CH₂COOCH₃]⁺.
-
Diagram: Key MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
IV. Troubleshooting FTIR Spectroscopy
FTIR is excellent for identifying functional groups. Issues are often related to sample preparation and background collection.
Q1: The O-H stretch in my spectrum is extremely broad and obscures the C-H stretch region.
Answer: This is almost always due to water contamination.
-
Sample Moisture: The compound itself may have absorbed water, or the solvent used for casting a film might contain water. Ensure your sample is thoroughly dried under high vacuum before analysis.
-
Hygroscopic KBr: If preparing a KBr pellet, remember that KBr is highly hygroscopic.[11] Always use finely ground, oven-dried KBr and prepare the pellet quickly in a low-humidity environment. Store KBr in a desiccator.
-
Atmospheric Interference: Water vapor and CO₂ in the atmosphere can introduce artifacts.[12] Ensure the spectrometer's sample compartment is properly purged with dry nitrogen or air before collecting both the background and the sample spectra.[11]
Q2: The peak for my ester carbonyl (C=O) is weak or has a strange shape.
Answer: The C=O stretch should be one of the strongest and sharpest peaks in the spectrum. If it isn't, consider these causes:
-
Sample Preparation (ATR): If using Attenuated Total Reflectance (ATR), ensure good contact between the sample and the ATR crystal.[13] Insufficient pressure will result in a weak signal.[12] Clean the crystal with an appropriate solvent (e.g., isopropanol) before and after each measurement to remove residue.[13]
-
Incorrect Background: A common error is collecting a background spectrum with a dirty ATR crystal or an empty pellet holder.[13] This can lead to distorted or even negative peaks. Always collect the background under the exact same conditions as the sample measurement.
-
Sample Degradation: Although stable, improper storage (e.g., exposure to strong acid/base) could potentially hydrolyze the ester back to the carboxylic acid, which would shift the C=O stretch to a lower wavenumber (~1700-1725 cm⁻¹) and cause it to broaden due to hydrogen bonding.
V. Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Direct Infusion ESI-MS
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution 100-fold with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Set the mass spectrometer to positive ion mode and tune/calibrate it according to the manufacturer's instructions.[8]
-
Infuse the diluted sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum, scanning a mass range that includes the expected [M+H]⁺ and [M+Na]⁺ ions (e.g., m/z 100-400).
Protocol 3: FTIR-ATR Analysis
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.
-
Collect a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Lower the ATR press and apply firm, consistent pressure to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio it against the stored background.
-
Clean the crystal thoroughly after analysis.
VI. References
-
Chemistry For Everyone. (2025). How To Troubleshoot Bad FTIR Spectra? YouTube.
-
Scribd. FTIR Spectra Troubleshooting Guide.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
-
Madison Instruments. FTIR Troubleshooting Guide.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
-
Innovatech Labs. (2018). FTIR Analysis: The First Step in Product Contamination Troubleshooting.
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
-
NMR Facility. Troubleshooting Acquisition Related Problems.
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
-
Thermo Fisher Scientific. Mass Spectrometry Standards and Calibrants Support—Troubleshooting.
-
Spectroscopy Online. Common Problems with FT-IR Instruments and How to Avoid Them.
-
University of Notre Dame. NMR Troubleshooting.
-
University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting.
-
The Royal Society of Chemistry. Supplementary Information.
-
Semantic Scholar. (2016). Article.
-
BLDpharm. 1245708-07-9|this compound.
-
Michigan State University, Department of Chemistry. Mass Spectrometry.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
SciELO. (2021). Article.
-
SpectraBase. Methyl 2-{3'-[bis(p-hydroxyphenyl)methylene]cyclohexyl}-acetate.
-
African Rock Art. Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate.
-
CymitQuimica. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate.
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
-
ChemScene. Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate.
-
Echemi. This compound.
-
Arctom Scientific. CAS NO. 1245708-07-9 | this compound.
-
ChemicalBook. (2025). This compound | 701232-67-9.
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499.
-
PubChem. Methyl 2-(1-hydroxycyclohexyl)acetate | C9H16O3 | CID 231501.
-
ChemicalBook. (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER(66405-41-2) 1H NMR spectrum.
-
SpectraBase. Methyl 2-[4-ethenyl-2,6-dihydroxy-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl]prop-2-enoate, o,o',o''-tris-acetyl.
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497.
-
PubChem. 4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-phenylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | C35H36N2O6S | CID 56680467.
-
PubChem. 4-Methylcatecholdimethylacetate | C13H16O6 | CID 11471159.
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"Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" handling and storage best practices
Technical Support Center: Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Welcome to the technical support guide for this compound (CAS No. 701232-67-9). This document provides best practices for handling, storage, and troubleshooting to ensure the integrity of your experiments and the safety of laboratory personnel. The guidance herein is formulated based on the compound's chemical structure and established principles for handling analogous molecules.
Chemical Profile and Hazard Analysis
This compound is characterized by three key functional groups: a phenol, a methyl ester, and a cyclohexane ring. Each group confers specific properties that dictate its handling and storage requirements.
| Functional Group | Chemical Property/Potential Hazard | Rationale & Mitigation Strategy |
| Phenol | Susceptible to oxidation; mildly acidic; potential skin/eye irritant. | The hydroxyl group on the aromatic ring is prone to oxidation, which can be accelerated by light and air, often resulting in a color change (e.g., pink to brown). Store under an inert atmosphere and protect from light. Use appropriate PPE. |
| Methyl Ester | Susceptible to hydrolysis under acidic or basic conditions. | The ester can be cleaved to the corresponding carboxylic acid and methanol in the presence of strong acids, bases, or even water over long periods.[1][2] Avoid extreme pH conditions in solutions unless hydrolysis is the intended reaction. |
| Cyclohexane | Generally stable saturated ring. | The (1s,4s) stereochemistry is crucial for biological activity. Avoid harsh chemical conditions (strong acids/bases, high heat) that could potentially lead to isomerization, although this is unlikely under standard experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound for long-term stability?
For optimal long-term stability, store the solid compound under the following conditions:
-
Temperature: Store at -20°C. While refrigeration at 4°C is acceptable for short-term storage, freezing is recommended to minimize degradation pathways.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen. The phenolic group is susceptible to air oxidation.[3][4]
-
Light: Protect from light by using an amber vial or by storing the vial in a dark container. Phenolic compounds can degrade when exposed to sunlight.[3][4]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE is required. This includes:
-
Safety glasses or goggles: To protect from potential splashes.
-
Laboratory coat: To protect clothing and skin.
Q3: What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) or ethanol are recommended for creating high-concentration stock solutions. The compound's structure suggests good solubility in polar organic solvents. For aqueous buffers in final experimental dilutions, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation.
Q4: How stable is the compound in a DMSO stock solution?
When stored at -20°C or -80°C in a tightly sealed vial, a DMSO stock solution should be stable for several months. To minimize freeze-thaw cycles, which can introduce moisture and degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q5: Can I dissolve the compound directly in an aqueous buffer?
Directly dissolving in aqueous buffers, especially at neutral or alkaline pH, is not recommended for initial stock preparation due to the compound's likely low water solubility and the risk of hydrolysis of the methyl ester.[5][6][7] Phenolic compounds are also less stable at higher pH values.[6][7][8] It is best to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Troubleshooting Guide
Issue 1: My solid compound or stock solution has developed a yellow or brownish tint.
-
Probable Cause: This is a classic sign of oxidation of the phenolic hydroxyl group.[3] This may have been caused by prolonged exposure to air (oxygen) or light.
-
Solution:
-
Discard the discolored solution, as the presence of oxidation products can interfere with your experiments.
-
When preparing new solutions, ensure you are working with fresh, solid material that has been stored correctly.
-
To prevent recurrence, purge the vial headspace with an inert gas (argon or nitrogen) before sealing and storing.[9][10]
-
Issue 2: I am observing precipitation after diluting my DMSO stock into an aqueous buffer.
-
Probable Cause: The compound's solubility limit in the final aqueous solution has been exceeded. The percentage of DMSO in the final solution may be too low to keep the compound dissolved.
-
Solution:
-
Decrease the final concentration: Try working with a lower final concentration of the compound in your assay.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increase the final percentage of DMSO. However, always run a vehicle control to ensure the solvent itself is not affecting the results.
-
Use a stabilizing agent: In some cases, non-toxic detergents or carriers like cyclodextrins can be used to improve aqueous solubility, but this must be validated for your specific application.
-
Issue 3: My experimental results are inconsistent over time.
-
Probable Cause: This could be due to the degradation of the compound in your stock solution or in the final assay medium. The methyl ester is susceptible to hydrolysis, especially if the pH of your buffer is basic.[1][11]
-
Solution:
-
Prepare fresh solutions: Always use freshly prepared dilutions for your experiments. Do not store the compound in aqueous buffers for extended periods.
-
Check buffer pH: Ensure your buffer pH is stable and ideally neutral or slightly acidic. Avoid alkaline conditions (pH > 8) where ester hydrolysis is significantly accelerated.[6][7][12]
-
Aliquot stock solutions: If you are not already doing so, aliquot your main DMSO stock to avoid repeated freeze-thaw cycles and potential contamination.
-
Protocols and Workflows
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents moisture condensation.
-
Weighing: In a clean, sterile microcentrifuge tube, weigh out the desired amount of the compound (e.g., 2.48 mg for 1 mL of a 10 mM solution; MW = 248.32 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.48 mg).
-
Dissolution: Vortex the solution gently until all solid material is completely dissolved. If needed, brief sonication in a water bath can assist dissolution.
-
Storage:
-
Aliquoting: Dispense the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly-capped microcentrifuge tubes.
-
Inert Gas Purge: For maximum stability, gently blow a stream of argon or nitrogen into the headspace of each aliquot vial before sealing.
-
Freezing: Store the aliquots at -20°C or -80°C, protected from light.
-
Workflow Diagram: Handling and Storage Decision Tree
This diagram outlines the critical decision points for ensuring compound integrity.
Caption: Decision workflow for proper storage and handling.
References
- Hydrolysis of methyl esters.
-
Methyl ester hydrolysis. ResearchGate. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
-
Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]
-
Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health (NIH). [Link]
-
How to safely store chemicals in the laboratory? University of Washington Environmental Health & Safety. [Link]
-
Hydrolysing esters. Chemguide. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Ester to Acid - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Executive (HSE). [Link]
-
Time-Sensitive Chemicals. University of Tennessee, Knoxville Environmental Health & Safety. [Link]
-
This compound. Alchimica. [Link]
-
Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill Policies. [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. [Link]
Sources
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 10. csuohio.edu [csuohio.edu]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. Methyl Esters [organic-chemistry.org]
Technical Support Center: Strategies for Optimizing the Purity of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No. 701232-67-9).[1][2] This document is designed for researchers, chemists, and process development professionals dedicated to achieving the highest standards of purity for this critical pharmaceutical intermediate.[1] We understand that purity is not just a number—it is the foundation of safety, efficacy, and regulatory compliance in drug development.
This guide moves beyond simple protocols to address the "why" behind each step, providing a troubleshooting framework based on chemical principles and extensive field experience.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. The synthetic route to an ester like this, typically a Fischer esterification or a related process, can introduce several classes of impurities.[3][4]
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: Your crude product will likely contain a mixture of substances related to the reaction chemistry. These can be broadly categorized as:
-
Unreacted Starting Materials: The most common impurities are the precursor carboxylic acid (2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid) and any excess alcohol used in the esterification (methanol).
-
Catalyst Residues: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) will remain in the crude mixture and must be neutralized and removed.[5]
-
Reaction Byproducts: Water is a primary byproduct of esterification. Its presence can limit reaction equilibrium.[3] Side reactions, though often minor, can generate other impurities. For instance, high temperatures can lead to dehydration or other degradation products.
-
Isomeric Impurities: If the stereochemistry of the starting cyclohexyl ring is not pure, you may have the cis-isomer ((1r,4r)-diastereomer) present. These can be particularly challenging to separate due to their similar physical properties.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., toluene, THF, dichloromethane) can be trapped in the crystalline product.[6]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, practical issues encountered during purification.
Q2: My final product has a low, broad melting point. What is the likely cause and solution?
A: A low and broad melting point is a classic indicator of impurity. Pure crystalline solids have sharp, defined melting points. The presence of contaminants disrupts the crystal lattice, requiring less energy to melt and occurring over a wider temperature range.
-
Causality: The impurities are interspersed within your product's crystal structure, weakening the intermolecular forces.
-
Troubleshooting Path:
-
Assess Purity: Use an analytical technique like HPLC or GC-MS to quantify the purity and identify the number of contaminants.
-
Primary Purification: The most effective first step is typically recrystallization . This process leverages solubility differences between your desired compound and impurities at different temperatures. See Protocol 1 for a detailed methodology.
-
Solvent Choice is Critical: If a single-solvent recrystallization is ineffective, consider a two-solvent system (one in which the product is soluble, and one in which it is insoluble).
-
Q3: My product appears yellow or tan, but I expect a white solid. How can I remove colored impurities?
A: Color often arises from high molecular weight, conjugated byproducts formed during the reaction, possibly due to overheating. These are typically present in very small quantities but are highly visible.
-
Causality: These chromophores are often non-polar and can co-crystallize with your product.
-
Solution: Activated Carbon Treatment. During the recrystallization process, after your crude product is fully dissolved in the hot solvent, you can add a small amount of activated carbon (charcoal).
-
Mechanism: Activated carbon has an extremely high surface area with pores that readily adsorb large, flat, conjugated molecules (the colored impurities).
-
Procedure: Add 1-2% w/w of activated carbon to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of Celite® or filter paper to remove the carbon before allowing the solution to cool. Caution: Adding carbon to a near-boiling solution can cause it to bump violently. Cool the solution slightly before addition.
-
Q4: HPLC analysis shows a persistent impurity with a very similar retention time to my product. Recrystallization isn't improving purity. What should I do?
A: This strongly suggests an impurity with very similar polarity and size to your target molecule, such as a stereoisomer (cis vs. trans). In these cases, the selectivity of recrystallization is insufficient.
-
Causality: Isomers or structurally similar analogs often have nearly identical solubilities, making them co-crystallize.
-
Solution: Flash Column Chromatography. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7] By carefully selecting the solvent system (eluent), you can achieve separation even between closely related compounds.[8] See Protocol 2 for a detailed guide.
Q5: How do I effectively remove residual acid catalyst and unreacted carboxylic acid starting material?
A: Both are acidic impurities and can be removed with a simple acid-base extraction during the workup, before any crystallization.
-
Causality: The acidic protons on the catalyst and the carboxylic acid will react with a mild base to form water-soluble salts.
-
Solution 1: Aqueous Basic Wash. After the reaction is complete, quench the mixture and dissolve it in an organic solvent immiscible with water (e.g., ethyl acetate, DCM). Wash the organic layer one or two times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[3][9] You will often observe CO₂ gas evolution as the acid is neutralized. The resulting carboxylate and sulfonate salts will be drawn into the aqueous layer, which can then be separated and discarded.
-
Solution 2: Scavenger Resins. For a more streamlined, filtration-based approach, solid-supported scavengers can be used.[10][11] A polymer-bound basic resin (like a tertiary amine or carbonate resin) can be stirred with the crude product in solution.[12] The resin sequesters the acidic impurities, and they are then removed by simple filtration.[10] This avoids aqueous workups entirely. See Protocol 3 .
Section 3: Detailed Purification Protocols
Protocol 1: High-Purity Recrystallization
This protocol is a self-validating system designed to maximize both purity and yield.
-
Solvent Screening (Crucial Step):
-
Place ~50 mg of your crude material into several test tubes.
-
Add a different potential solvent to each tube dropwise at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Use the data in Table 1 as a starting point.
-
-
Dissolution:
-
Place the bulk of your crude product in an Erlenmeyer flask (do not fill more than halfway).
-
Add the chosen solvent, cover the flask, and heat the mixture to boiling with stirring. Add more solvent in small portions until the solid just dissolves. Adding too much solvent will reduce your yield.
-
-
(Optional) Activated Carbon Treatment:
-
If the solution is colored, remove it from the heat, let it cool slightly, and add 1-2% w/w activated carbon. Swirl and reheat for 5-10 minutes.
-
-
Hot Filtration:
-
If carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
-
Validation:
-
Check the melting point and run an HPLC analysis to confirm purity has improved.
-
| Table 1: Recrystallization Solvent Screening Data | | :--- | :--- | :--- | :--- | | Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use | | Ethyl Acetate | 77 | Medium | Good starting point. Often used in a mixture with a non-polar co-solvent. | | Isopropanol | 82 | Polar | The phenolic -OH may increase solubility; good potential. | | Toluene | 111 | Non-polar | Good for dissolving the compound when hot; often used with a co-solvent like heptane to induce precipitation. | | Acetonitrile | 82 | Polar Aprotic | Can be effective, but ensure it's removed completely. | | Heptane/Hexane | ~98 / ~69 | Very Non-polar | Use as an "anti-solvent" in a two-solvent system with something like Ethyl Acetate or Toluene. |
Protocol 2: Flash Column Chromatography
-
Select Mobile Phase (Eluent):
-
Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate.
-
The impurities should be well-separated from your product spot on the TLC plate.
-
-
Pack the Column:
-
Fill a glass chromatography column with silica gel as a slurry in the least polar eluent you will use.[7] Ensure the silica bed is packed evenly without air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM).
-
Alternatively, for better resolution, perform a "dry load": adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the silica gel.[7]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Spot each fraction onto a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporator).
-
-
Validation:
-
Confirm the purity of the combined material by HPLC and/or NMR.
-
Protocol 3: Targeted Removal with Scavenger Resins
-
Select Resin: Choose a resin that targets your impurity. To remove acidic catalysts or unreacted carboxylic acid, use a basic scavenger like polymer-bound trisamine or diisopropylamine (DIEA).[12]
-
Incubation: Dissolve your crude product in a suitable organic solvent (e.g., DCM, THF). Add the scavenger resin (typically 3-5 equivalents relative to the impurity).
-
Agitation: Stir the mixture at room temperature for 4-16 hours.[13] Reaction progress can be monitored by TLC or HPLC to see the disappearance of the impurity.
-
Filtration: Simply filter the mixture to remove the resin, which now has the impurity bound to it.[10]
-
Isolation: Wash the resin with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the primary decision-making process for purifying the crude product.
Caption: A typical workflow for purifying the target compound.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification challenges.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 701232-67-9 [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Separation of 2-Cyclohexyl-2-propyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. prepchem.com [prepchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. suprasciences.com [suprasciences.com]
- 13. Metal Scavengers [sigmaaldrich.com]
Validation & Comparative
The Uncharted Potential of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: A Comparative Bioactivity Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The scaffold of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate presents a compelling, yet underexplored, starting point for drug discovery. This guide provides a comprehensive comparison of this compound with structurally related analogs that have established biological activities. By dissecting the structure-activity relationships (SAR) of these known compounds, we can extrapolate the potential bioactivity of our lead compound and chart a course for its future investigation.
Introduction: The Promise of a Phenylcyclohexane Scaffold
This compound is a small molecule characterized by a central cyclohexane ring, a 4-hydroxyphenyl group, and a methyl acetate moiety. This unique combination of a rigid alicyclic core and functionalized aromatic and ester groups hints at the potential for interaction with various biological targets. While direct experimental data on the bioactivity of this specific molecule is not yet available in peer-reviewed literature, its structural components are prevalent in a variety of known bioactive compounds, particularly those targeting inflammation.
The general structure of many non-steroidal anti-inflammatory drugs (NSAIDs) includes an acidic moiety (or a group that can be metabolized to an acid, such as an ester) and an aromatic ring system. These features are thought to be crucial for binding to the active site of cyclooxygenase (COX) enzymes, key mediators of inflammation. The 4-arylcyclohexanone scaffold, a close structural relative, has also been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This guide will therefore focus on comparing this compound with known bioactive analogs, primarily those with demonstrated anti-inflammatory and COX inhibitory activity.
Comparative Analysis of Bioactive Analogs
To infer the potential bioactivity of this compound, we will examine several classes of structurally related compounds for which experimental data is available.
Cyclohexyl-Substituted Acetic Acid Derivatives and their Anti-inflammatory Potential
The presence of a cyclohexyl ring connected to an acetic acid (or ester) moiety is a key feature of our lead compound. Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid have been synthesized and evaluated for their anti-inflammatory properties. For instance, methyl 4-cyclohexyl-1-naphthylacetate has been prepared and investigated for its ability to inhibit inflammatory tissue proliferation.[2]
Table 1: Comparison of Structural Features and Reported Bioactivity
| Compound/Analog Class | Key Structural Features | Reported Bioactivity | Potential for Lead Compound |
| This compound | 4-(4-hydroxyphenyl)cyclohexyl core, methyl acetate side chain | Undetermined | Potential COX inhibitor based on general NSAID pharmacophore. The hydroxyl group could offer additional hydrogen bonding interactions within a target binding site. |
| 4-Arylcyclohexanone Derivatives | 4-Arylcyclohexanone scaffold | Anticancer, anti-inflammatory, antimicrobial[1] | The phenylcyclohexane core is a validated pharmacophore for diverse biological activities. |
| 1,5-Diarylpyrrol-3-acetic Esters | Diarylpyrrole core, acetic ester side chain | Potent and selective COX-2 inhibition[3][4] | The acetic ester moiety is a viable functional group for achieving COX inhibition. |
| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | Cyclohexene carboxylic acid core, amidrazone functionality | Antiproliferative and anti-inflammatory (inhibition of TNF-α, IL-6)[5] | The cyclohexane ring system is a versatile scaffold for developing anti-inflammatory agents that may act through mechanisms other than direct COX inhibition. |
Deconstructing the Mechanism: Cyclooxygenase Inhibition
A primary hypothetical mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Diagram 1: Simplified Cyclooxygenase (COX) Pathway
Caption: The COX enzymes convert arachidonic acid into prostaglandins, which drive inflammatory responses.
The structural features of our lead compound align with the general pharmacophore model for COX inhibitors:
-
An acidic center (or a precursor): The methyl acetate group can be hydrolyzed in vivo to the corresponding carboxylic acid, which is a common feature of many NSAIDs.
-
A planar aromatic moiety: The 4-hydroxyphenyl group can engage in hydrophobic and π-stacking interactions within the COX active site.
-
A rigid scaffold: The cyclohexane ring provides a defined three-dimensional structure that can orient the key functional groups for optimal binding.
Experimental Protocols for Bioactivity Screening
To validate the hypothesized bioactivity of this compound and its analogs, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve this compound and analog compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Diagram 2: Workflow for In Vitro COX Inhibition Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs - Google Patents [patents.google.com]
- 3. Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. mdpi.com [mdpi.com]
Comparative analysis of "Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" synthesis routes
Abstract
This guide provides a comparative analysis of synthetic routes for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceuticals. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the available methodologies, emphasizing stereochemical control to obtain the desired cis-(1s,4s) isomer. This document delves into the mechanistic rationale behind catalyst and reagent selection, offers detailed experimental protocols, and presents a comparative summary of the discussed routes.
Introduction: The Significance of the cis-(1s,4s) Stereochemistry
The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. For derivatives of the 4-(4-hydroxyphenyl)cyclohexylacetic acid scaffold, the relative orientation of the substituents on the cyclohexane ring is critical for target engagement and efficacy. This compound, with its cis configuration, is a crucial building block in the synthesis of molecules where this specific spatial arrangement is paramount. The primary challenge in its synthesis lies in the stereocontrolled reduction of an aromatic precursor to the desired saturated cyclohexane ring.
This guide will explore a logical and widely applicable synthetic approach, breaking it down into two key stages:
-
Route 1: Two-Step Synthesis via Esterification and Stereoselective Hydrogenation. This is the most direct and commonly explored pathway, which will be the central focus of our analysis.
-
Alternative Considerations: A brief discussion on other potential, though less documented, synthetic strategies.
Route 1: Two-Step Synthesis from p-Hydroxyphenylacetic Acid
The most practical and systematically evaluated approach to this compound commences with the readily available starting material, p-hydroxyphenylacetic acid. This route involves two fundamental organic transformations: Fischer esterification followed by a stereoselective catalytic hydrogenation.
Caption: Overview of the two-step synthesis route.
Step 1: Fischer Esterification of p-Hydroxyphenylacetic Acid
Causality of Experimental Choices: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial for two primary reasons: firstly, it prevents potential side reactions of the carboxylic acid group during the subsequent hydrogenation step. Secondly, the presence of the ester in the final molecule is often a requirement for its use in further synthetic transformations. The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, an excess of the alcohol (methanol in this case) is used, acting as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol[1][2].
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxyphenylacetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl p-hydroxyphenylacetate.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Expected Outcome: This reaction typically proceeds with high yields (85-95%) to afford methyl p-hydroxyphenylacetate as a solid.
Step 2: cis-Selective Catalytic Hydrogenation
Causality of Experimental Choices: This is the most critical step in the synthesis, as it establishes the desired cis stereochemistry. The catalytic hydrogenation of substituted aromatic rings can lead to a mixture of cis and trans isomers. The choice of catalyst is paramount in directing the stereochemical outcome. While palladium catalysts are often used for hydrogenation, rhodium-based catalysts, particularly rhodium on a carbon support (Rh/C), have been shown to exhibit a high selectivity for the formation of cis isomers in the hydrogenation of substituted phenols and related compounds[3][4][5]. This selectivity is attributed to the mechanism of hydrogen addition from the catalyst surface to the adsorbed aromatic ring. The substrate tends to adsorb onto the catalyst surface on its less sterically hindered face, and the subsequent delivery of hydrogen atoms occurs from the same face, leading to the cis product.
Caption: Simplified workflow of cis-selective hydrogenation.
Experimental Protocol: cis-Selective Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve methyl p-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 5% Rhodium on carbon (Rh/C) catalyst (typically 1-5 mol%).
-
Reaction Conditions: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the reaction mixture to 50-80°C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up and Purification:
-
After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product will likely be a mixture of cis and trans isomers.
-
Expected Outcome: The hydrogenation should proceed to completion, yielding a mixture of this compound and its trans isomer. The cis:trans ratio will be highly dependent on the specific reaction conditions and catalyst batch.
Isomer Separation
Causality of Experimental Choices: As the catalytic hydrogenation may not be completely stereoselective, a final purification step is often necessary to isolate the desired cis isomer. The cis and trans isomers are diastereomers and thus have different physical properties, which can be exploited for their separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the isomeric ratio and can be adapted for preparative separation[6][7][8]. Fractional crystallization can also be an effective method for separation on a larger scale if a suitable solvent system that selectively crystallizes one isomer can be identified[9].
Experimental Protocol: Chromatographic Separation
-
Method Development (Analytical Scale):
-
HPLC: Use a normal-phase or reverse-phase column. For normal phase, a mobile phase of hexane/isopropanol or hexane/ethyl acetate is a good starting point. For reverse phase, a mobile phase of acetonitrile/water or methanol/water can be used.
-
GC: A capillary column with a polar stationary phase is recommended to achieve separation based on the small differences in polarity and shape between the isomers.
-
-
Preparative Separation: Once an effective separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC or flash chromatography system to isolate the desired cis isomer.
-
Characterization: The stereochemistry of the isolated isomers should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants of the cyclohexane ring protons.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Esterification then Hydrogenation | Alternative Routes (e.g., starting from cyclohexanone derivatives) |
| Starting Material | p-Hydroxyphenylacetic acid (readily available) | Various substituted cyclohexanones (may require multi-step synthesis) |
| Number of Steps | 2-3 (including separation) | Variable, often more complex |
| Key Challenge | Achieving high cis-selectivity in hydrogenation | Introduction of the acetic acid side chain; stereocontrol |
| Stereochemical Control | Dependent on hydrogenation catalyst and conditions | Can be complex to establish the desired stereochemistry |
| Overall Yield | Potentially high, but dependent on isomer separation | Highly variable and route-dependent |
| Scalability | Generally good, hydrogenation can be performed on a large scale | May be limited by the complexity of the steps |
Conclusion
The two-step synthesis of this compound from p-hydroxyphenylacetic acid represents a logical and experimentally viable approach. The critical step for achieving the desired cis stereochemistry is the catalytic hydrogenation, where the use of a rhodium-on-carbon catalyst is highly recommended. While this may not provide complete stereoselectivity, the resulting mixture of diastereomers can be effectively separated using standard chromatographic techniques. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important pharmaceutical intermediate, with a clear understanding of the rationale behind the key experimental choices.
References
-
Stereoselective hydrogenation of p- tert-butylphenol over supported rhodium catalyst. (2025). ResearchGate. [Link]
-
Fischer Esterification Procedure. (n.d.). University of Texas at Dallas. [Link]
-
Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]
-
Wollenburg, M., Heusler, A., Bergander, K., & Glorius, F. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365–11370. [Link]
-
Stereoselective hydrogenation of 4-alkylphenols over carbon-supported rhodium catalyst in supercritical carbon dioxide solvent. (2009). R Discovery. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. (2020). ACS Publications. [Link]
-
High-Purity Rhodium on Carbon Catalyst: Applications in Organic Synthesis and Hydrogenation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2008). ResearchGate. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. [Link]
-
HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]
- Preparation method of o-methyl hydroxyphenylacetate. (2015).
-
Rhodium-Catalyzed Cis-Selective Hydrogenation of Fluoroarenes. (2017). Amanote Research. [Link]
- Separation and purification of cis and trans isomers. (1975).
-
Wang, Q., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 8(1), 33–38. [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1959). WMU's ScholarWorks. [Link]
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A Comparative Guide to the Structural Validation of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No: 701232-67-9, Molecular Formula: C₁₅H₂₀O₃, Molecular Weight: 248.32 g/mol ).[1][2] We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices and the synergistic power of modern spectroscopic methods. This guide is designed as a self-validating system, where each piece of data corroborates the others to build an unshakeable structural assignment.
Introduction: The Structural Significance of the Target Molecule
This compound is a small organic molecule featuring a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry is critical, as the spatial arrangement of the p-hydroxyphenyl and methyl acetate moieties dictates its three-dimensional shape and, consequently, its potential biological activity. The (1s,4s) designation indicates a trans configuration where both substituents preferentially occupy equatorial positions on the cyclohexane chair conformer, minimizing steric strain.[3][4] Validating this stereochemistry, along with the connectivity of the aromatic ring and ester functional groups, is the primary objective of this guide.
The Multi-Technique Validation Workflow
No single technique provides a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates the molecule in a unique way, and their combined data provide a comprehensive and robust validation.
Caption: Integrated spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For our target, we will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish atom connectivity and confirm the crucial trans stereochemistry.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Features |
| Aromatic (C7, C11) | ~7.05 (d, J ≈ 8.5 Hz, 2H) | ~127.5 | Protons ortho to the CH-cyclohexyl group. |
| Aromatic (C8, C10) | ~6.75 (d, J ≈ 8.5 Hz, 2H) | ~115.5 | Protons ortho to the -OH group, shielded by its electron-donating effect. |
| Aromatic (C6) | - | ~138.0 | Quaternary carbon attached to the cyclohexyl ring. |
| Aromatic (C9) | - | ~154.0 | Quaternary carbon attached to the hydroxyl group. |
| Phenolic OH | ~5.0-6.0 (s, broad, 1H) | - | Chemical shift is variable and depends on concentration and solvent. |
| Ester Methyl (C15) | ~3.67 (s, 3H) | ~51.5 | Characteristic singlet for a methyl ester. |
| Ester Carbonyl (C14) | - | ~173.0 | Typical chemical shift for an ester carbonyl carbon. |
| CH₂-Ester (C13) | ~2.20 (d, J ≈ 6.5 Hz, 2H) | ~41.0 | Methylene protons adjacent to the ester group. |
| Cyclohexyl-CH (C1) | ~1.80 (m, 1H) | ~35.0 | Methine proton adjacent to the CH₂-ester group. |
| Cyclohexyl-CH (C4) | ~2.45 (tt, J ≈ 12, 3 Hz, 1H) | ~43.0 | Methine proton attached to the phenyl ring. The trans-diequatorial arrangement results in large axial-axial couplings to adjacent protons. |
| Cyclohexyl-CH₂ (C2,C3,C5) | ~1.20 - 1.95 (m, 8H) | ~30-35 | Overlapping multiplets for the remaining four methylene groups of the cyclohexane ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to note are the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern, e.g., s, d, t, m) and coupling constants (J in Hz).
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This provides the chemical shift for each unique carbon atom.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for tracing the connectivity within the cyclohexane ring and the acetate side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is critical for identifying connectivity across quaternary carbons, such as linking the cyclohexyl protons to the aromatic ring and the acetate side chain protons to the ester carbonyl.
-
Interpreting the Data for Structural Validation
-
Confirming the trans Stereochemistry: The key lies in the multiplicity of the C4 proton (~2.45 ppm). In the stable diequatorial chair conformation, this proton is axial. It will therefore have large axial-axial (J ≈ 10-13 Hz) couplings to the two axial protons on C3 and C5, and smaller axial-equatorial couplings (J ≈ 2-5 Hz) to the two equatorial protons on C3 and C5. This should result in a characteristic "triplet of triplets" (tt) or a complex multiplet with a large width. A cis isomer would show a much narrower signal for this proton due to the absence of axial-axial couplings.[3]
-
Assembling the Fragments with 2D NMR:
-
COSY will show a correlation between the CH₂ (C13) and CH (C1) protons of the acetate side chain. It will also reveal the coupling network within the cyclohexane ring.
-
HSQC will directly link each proton signal to its corresponding carbon signal in Table 1.
-
HMBC is the final piece of the puzzle. We expect to see key correlations:
-
From the C7/C11 aromatic protons to the C4 cyclohexyl carbon.
-
From the C2/C5 axial cyclohexyl protons to the C6 aromatic carbon.
-
From the C13 methylene protons to the C14 ester carbonyl carbon.
-
-
Caption: Key HMBC correlations for structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation analysis.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺•): The primary data point is the molecular ion peak. Using high-resolution mass spectrometry (HRMS), we expect to find a peak corresponding to the exact mass of the molecule.
-
Calculated Exact Mass for C₁₅H₂₀O₃: 248.1412
-
-
Key Fragmentation Patterns: Electron ionization (EI) will cause the molecule to fragment in predictable ways. Key expected fragments include:
-
Loss of methoxy group (-OCH₃): [M - 31]⁺ at m/z 217.
-
Loss of carbomethoxymethyl radical (-•CH₂COOCH₃): [M - 73]⁺ at m/z 175.
-
Cleavage of the cyclohexyl-phenyl bond: This can lead to a fragment for the hydroxyphenylcyclohexyl cation at m/z 175 or the hydroxyphenyl cation at m/z 93.
-
McLafferty Rearrangement: While less likely for this specific structure, it's a possibility for esters.
-
Fragmentation of the cyclohexane ring: This will produce a complex pattern of peaks, often with losses of C₂H₄ (28 Da), leading to characteristic clusters of ions.[4][7]
-
Table 2: Predicted High-Resolution Mass Spectrometry Fragments
| m/z (calculated) | Formula | Description |
| 248.1412 | [C₁₅H₂₀O₃]⁺ | Molecular Ion (M⁺•) |
| 217.1223 | [C₁₄H₁₇O₂]⁺ | Loss of •OCH₃ |
| 175.1118 | [C₁₂H₁₅O]⁺ | Loss of •CH₂COOCH₃ |
| 133.0648 | [C₉H₉O]⁺ | Phenyl-C₃H₄ fragment from ring cleavage |
| 107.0491 | [C₇H₇O]⁺ | Hydroxytropylium ion (common for phenols) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) via direct infusion or coupled with liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ at m/z 249.1489 or [M+Na]⁺ at m/z 271.1305). Use a harder ionization technique like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), to induce fragmentation and observe the pattern.
-
Data Analysis: Compare the observed exact mass of the molecular ion to the calculated value. A match within 5 ppm provides strong evidence for the molecular formula. Analyze the fragmentation pattern and compare it to the expected fragments listed in Table 2.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected IR Absorptions
-
O-H Stretch (Phenol): A broad, strong absorption in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.[8]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretches (from the cyclohexane and acetate groups) will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=O Stretch (Ester): A very strong, sharp absorption around 1735 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ester & Phenol): Strong absorptions in the fingerprint region, typically around 1240 cm⁻¹ (ester, C-O stretch) and 1220 cm⁻¹ (phenol, C-O stretch).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates. If it is a solid, a KBr pellet can be prepared.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the positions of the major absorption bands to the expected values to confirm the presence of the hydroxyl, ester, aromatic, and aliphatic functionalities.
Comparative Analysis and Final Validation
The final step is to synthesize all the collected data.
-
Does the HRMS data confirm the molecular formula C₁₅H₂₀O₃?
-
Does the IR spectrum confirm the presence of -OH, C=O (ester), aromatic, and aliphatic C-H groups?
-
Does the ¹³C NMR show the correct number of carbon signals (expecting 12 unique signals due to symmetry in the phenyl group)?
-
Does the ¹H NMR integration match the number of protons for each group?
-
Crucially, does the splitting pattern of the C4-H in the ¹H NMR confirm the trans-diequatorial arrangement?
-
Do the 2D NMR (COSY, HSQC, HMBC) experiments unambiguously connect all the atoms as proposed in the structure?
References
-
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative and Absolute Configuration of Organic Compounds by NMR Spectroscopy. Chemical Reviews, 107(9), 3744–3779. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
ChemAxon. (2024). NMR Predictor. Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Method for the Determination of Absolute Configuration of Acyclic Secondary Alcohols. Nature Protocols, 2(10), 2451–2458. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Methyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Available at: [Link]
- Smith, E. G., & Siegel, R. A. (Eds.). (2003). Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Academic Press.
-
University of Alberta. (n.d.). Human Metabolome Database. Available at: [Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Guide for Organic Chemists. Chemical Reviews, 112(3), 1839–1862. Available at: [Link]
-
Wishart, D. S. (2011). Advances in metabolite identification. Bioanalysis, 3(15), 1769–1782. Available at: [Link]
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]
-
Yokogawa. (2017). Spectroscopy: Interpreting Measurement Data. Available at: [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexane. Available at: [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. Available at: [Link]
-
St. Paul's C. M. College. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available at: [Link]
- Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)
- YouTube. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube.
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A Researcher's Guide to Selecting and Qualifying Reference Standards for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standards. For a compound like Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate or potential impurity in various synthetic pathways, a well-characterized reference standard is not just a recommendation—it is a necessity for achieving accurate and reproducible data. This guide provides a comprehensive comparison of commercially available reference standards for this analyte and outlines best-practice methodologies for their in-house qualification.
The Critical Role of a Reference Standard
A reference standard serves as a calibrated benchmark against which an unknown sample is compared. Its primary function is to confirm the identity, purity, and strength of a substance. In drug development, this extends to the quantification of impurities, validation of analytical methods, and ensuring the consistency of active pharmaceutical ingredients (APIs). The use of a poorly characterized standard can lead to significant errors in analytical measurements, potentially resulting in batch failures, regulatory hurdles, and, most critically, compromised patient safety.
Commercially Available Reference Standards: A Comparative Overview
Several chemical suppliers offer "this compound" and its isomers. While a direct comparison of batch-specific data is often challenging due to the proprietary nature of Certificates of Analysis (CoAs), the following table summarizes publicly available information for various offerings. It is crucial for the end-user to request a comprehensive, lot-specific CoA from the supplier before purchase.
| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |
| Supplier A | This compound | 701232-67-9 | ≥95% | Often listed as the trans-isomer. |
| Supplier B | This compound | 1245708-07-9 | Not specified | Mentions availability of NMR, HPLC, LC-MS data. |
| Supplier C | Methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | 1245708-05-7 | Not specified | Isomeric form not explicitly defined. |
| Supplier D | Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate | 701232-67-9 | 95% | Indicates a liquid form.[1] |
Deconstructing the Certificate of Analysis: What to Look For
A truly reliable reference standard is accompanied by a comprehensive Certificate of Analysis (CoA). This document should not merely state a purity value but should provide the experimental data to substantiate it. As a prime example, let's examine the typical data provided for a well-characterized pharmaceutical secondary standard, such as Fexofenadine Related Compound A.[2] A CoA for this compound should ideally contain the following:
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirmation of the molecular weight.
-
¹H and ¹³C NMR Spectroscopy: Detailed spectra with peak assignments to confirm the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A chromatogram showing the main peak and any impurities, with the purity calculated as a percentage area.
-
-
Assay/Potency:
-
Quantitative NMR (qNMR) or Mass Balance: A precise determination of the compound's content, accounting for impurities and residual solvents.
-
Thermogravimetric Analysis (TGA): To determine the water and/or residual solvent content.[2]
-
In-House Qualification of Reference Standards: A Best-Practice Approach
It is incumbent upon the receiving laboratory to perform, at a minimum, a verification of the identity and purity of a new reference standard. The following are detailed protocols for the essential analyses.
Workflow for Reference Standard Qualification
Caption: Workflow for the in-house qualification of a new reference standard.
Experimental Protocol 1: HPLC Purity and Impurity Profiling
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and analysis software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Experimental Protocol 2: Quantitative NMR (qNMR) for Assay Determination
qNMR is a primary ratio method that allows for the determination of the mass fraction of a compound without the need for a specific reference standard of the same analyte.[2]
-
Instrumentation:
-
NMR spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
-
Materials:
-
Internal Standard (IS): Maleic acid (certified reference material, purity >99.5%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard.
-
Dissolve both weighed materials in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl ester singlet) and the internal standard (the vinyl protons of maleic acid).
-
Calculate the mass fraction (P) of the analyte using the following equation:
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
Data Interpretation and Comparison Logic
Caption: Decision-making process for accepting or rejecting a reference standard based on analytical data.
Conclusion
The selection of a reference standard for this compound requires careful consideration of the supplier's documentation and, ideally, in-house verification. While a direct comparison of commercially available standards is limited by the lack of publicly available, batch-specific data, a robust internal qualification process can ensure the suitability of any chosen material. By implementing rigorous analytical protocols for identity, purity, and assay, researchers can establish a high degree of confidence in their reference standards, thereby ensuring the accuracy and integrity of their scientific findings.
References
-
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available from: [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a novel compound such as Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, establishing robust and validated analytical methods is a foundational step. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to not only detail the methodologies but also to provide a framework for ensuring inter-method consistency and data integrity, a critical aspect of regulatory compliance and scientific rigor.[1][2][3]
The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) guidelines, form the bedrock of this study.[4][5][6][7] Specifically, we will adhere to the validation characteristics defined in ICH Q2(R1), including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[5][6]
The Analyte: this compound
This compound possesses key structural features that inform the selection of analytical methods. The presence of a phenolic hydroxyl group provides a chromophore suitable for UV detection, making HPLC-UV a primary candidate. Concurrently, the overall structure, upon derivatization of the polar hydroxyl group, can be made sufficiently volatile for GC analysis. The cross-validation of these two distinct methods provides a high degree of confidence in the analytical results.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[8][9] The choice of a reversed-phase column (e.g., C18) is logical given the partially nonpolar nature of the cyclohexylacetate moiety.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis diode array detector (DAD) is employed.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the phenol group).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique.[10][11] For phenolic compounds, derivatization is often necessary to increase volatility and improve peak shape.[8][12] Silylation is a common and effective derivatization technique for hydroxyl groups.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. An electron ionization (EI) source and a quadrupole mass analyzer are standard.
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., pyridine), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Cross-Validation: A Comparative Performance Analysis
The core of this guide is the direct comparison of the two validated methods. The following table summarizes the performance characteristics based on hypothetical, yet realistic, experimental data obtained during method validation.
| Validation Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Commentary |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The HPLC-UV method offers a wider linear range, suitable for both assay and impurity profiling. GC-MS is highly sensitive, excelling at lower concentrations. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.[5] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Excellent repeatability for both methods, indicating minimal intra-assay variability. |
| - Intermediate Precision | < 1.5% | < 2.0% | Low variability between different days and analysts demonstrates the robustness of both procedures. |
| Specificity | Demonstrated by peak purity analysis using DAD and forced degradation studies. | Confirmed by mass spectral data (unique fragmentation pattern) and chromatographic separation from potential interferences. | GC-MS provides higher specificity due to the added dimension of mass analysis.[8] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | As expected, the GC-MS method is significantly more sensitive, making it ideal for trace analysis. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | The lower LOQ of the GC-MS method allows for the precise measurement of very low levels of the analyte. |
Concluding Remarks for the Practicing Scientist
Both the developed RP-HPLC-UV and GC-MS methods are suitable for the quantitative determination of this compound. The choice of method will depend on the specific application:
-
RP-HPLC-UV is a robust, reliable, and widely accessible technique that is ideal for routine quality control, such as potency assays and content uniformity testing, where concentrations are relatively high. Its wider linear range is a distinct advantage for these applications.
-
GC-MS provides superior sensitivity and specificity. It is the preferred method for trace-level analysis, such as in impurity profiling, stability studies where degradation products might be present at low levels, and for definitive identification.
The cross-validation of these two orthogonal methods provides a high degree of assurance in the reported analytical data. When both methods yield comparable results for the same sample set, it significantly strengthens the confidence in the data's accuracy and reliability, a cornerstone of scientific integrity and regulatory acceptance.
References
- Scaringelli, F. P., Schultz, T. P., & Goldstein, I. S. (1980). Gas Chromatographic Analysis of Phenolic Compounds. Journal of Wood Chemistry and Technology, 1(2), 261-274.
- V, R., & M, K. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 10.
- Chulalongkorn University. (2019). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
- U.S. Environmental Protection Agency. (2007).
- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Chaudhary, A. (2014). Analytical method validation: A brief review.
- Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Emery Pharma. (2023).
- International Council for Harmonis
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (2025).
- Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences, 3(7), 1560-1567.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Siddiqui, M. R., et al. (2014). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Indian Journal of Pharmaceutical Sciences, 76(1), 70–74.
- Popović, I., et al. (2012). Determination of acetate in pharmaceutical products by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 66, 335-339.
- El-Gindy, A., Emara, S., & Shaaban, H. (2011). Two Validated Liquid Chromatographic Methods for the Simultaneous Determination of Flumethasone Pivalate, Its Related Substance (Flumethasone), and Clioquinol.
- George, L., & Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
Sources
- 1. wjarr.com [wjarr.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. emerypharma.com [emerypharma.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Benchmarking "Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" Against Commercial Anti-Inflammatory Compounds
Introduction: Unveiling the Potential of a Novel Phenylcyclohexyl Acetate Derivative
In the landscape of small molecule drug discovery, the identification and characterization of novel compounds with therapeutic potential is a cornerstone of innovation. "Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate" is a compound of interest, featuring a 4-(4-hydroxyphenyl)cyclohexyl scaffold. This structural motif is present in a variety of biologically active molecules, suggesting a potential for this compound to interact with key therapeutic targets. While public domain literature on the specific biological activities of "this compound" is scarce, its structural similarity to known anti-inflammatory agents, particularly those that modulate the cyclooxygenase (COX) pathway, provides a strong rationale for its investigation as a potential anti-inflammatory agent.
This guide provides a comprehensive framework for benchmarking "this compound" against established commercial compounds. We will delve into the rationale behind the selection of appropriate benchmarks, provide detailed, field-proven protocols for in vitro and in vivo comparative analysis, and outline the necessary pharmacokinetic and pharmacodynamic (PK/PD) profiling. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of this and other novel chemical entities.
Strategic Selection of Commercial Benchmarks
To provide a robust assessment of "this compound," it is essential to compare its performance against well-characterized commercial compounds. Given the hypothesized anti-inflammatory activity via COX inhibition, the following benchmarks are selected to represent both non-selective and selective COX inhibitors:
-
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] Its well-documented efficacy and side-effect profile make it an ideal benchmark for assessing the overall anti-inflammatory potential and potential for gastrointestinal side effects.[1][3]
-
Celecoxib: A selective COX-2 inhibitor, representing a class of NSAIDs designed to reduce the gastrointestinal adverse effects associated with non-selective COX inhibition.[4][5] Benchmarking against celecoxib will allow for the determination of the selectivity of "this compound" for the COX-2 isoform, a critical factor in modern anti-inflammatory drug design.[6][7]
In Vitro Benchmarking: Elucidating the Mechanism of Action
The initial step in characterizing "this compound" is to determine its direct inhibitory effects on the target enzymes, COX-1 and COX-2.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX isoforms.
Objective: To quantify the potency and selectivity of "this compound" in inhibiting COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound ("this compound")
-
Benchmark compounds (Ibuprofen, Celecoxib)
-
DMSO (vehicle)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) EIA kit or LC-MS/MS for detection
-
96-well plates
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and benchmark compounds in DMSO.
-
Create a series of dilutions of each compound to be tested.
-
Prepare fresh assay buffer, cofactor solutions, and substrate solution.
-
-
Enzyme Reaction:
-
Initiation and Termination:
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 values for each compound against both COX-1 and COX-2 by fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (SI) for each compound (SI = IC50(COX-1) / IC50(COX-2)).[6]
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | |||
| Ibuprofen | |||
| Celecoxib |
Caption: In Vitro COX Inhibition Data Summary.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducible Synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
In the landscape of pharmaceutical development, the synthesis of key intermediates with precise stereochemical control is paramount. Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a crucial building block, presents a common yet significant challenge in its synthesis: achieving a reproducible, high-purity yield of the desired trans diastereomer. This guide provides an in-depth comparison of synthetic methodologies, focusing on the critical factors that govern stereoselectivity and overall reproducibility. We will dissect the common pitfalls and offer field-proven insights and detailed protocols to empower researchers to navigate this synthesis with confidence.
The core of the synthetic challenge lies not in the construction of the carbon skeleton itself, but in the stereoselective reduction of a key intermediate. The seemingly straightforward catalytic hydrogenation of the exocyclic double bond in Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate often yields a difficult-to-separate mixture of cis and trans diastereomers, a frequent source of batch-to-batch inconsistency. This guide will compare the standard, workhorse method of palladium-catalyzed hydrogenation with an alternative approach aimed at enhancing the desired trans selectivity, providing the experimental data needed to make informed decisions in a research and development setting.
Overall Synthetic Strategy
The most reliable and common pathway to the target molecule involves a two-step sequence. First, a Horner-Wadsworth-Emmons (HWE) olefination is used to construct the unsaturated precursor. This is followed by a catalytic hydrogenation to reduce the double bond and establish the final stereocenters.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Unsaturated Precursor via Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a robust and highly reliable method for forming carbon-carbon double bonds, making it ideal for the synthesis of our precursor, Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate.[1][2] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct simplifies purification immensely.[3] The reaction generally shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is a non-issue in this case as the product is an exocyclic olefin.[4]
Experimental Protocol: HWE Reaction
Objective: To synthesize Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate from 4-(4-hydroxyphenyl)cyclohexanone.
Materials:
-
4-(4-hydroxyphenyl)cyclohexanone (1.0 eq)[5]
-
Trimethyl phosphonoacetate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.
-
Base Addition: Carefully add the sodium hydride dispersion to the THF. Stir the suspension at 0 °C (ice-water bath).
-
Ylide Formation: Add trimethyl phosphonoacetate dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate ylide is typically accompanied by the cessation of hydrogen gas evolution.
-
Ketone Addition: Dissolve 4-(4-hydroxyphenyl)cyclohexanone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate.
Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC, observing the consumption of the ketone starting material. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: The Critical Hydrogenation Step - A Comparative Analysis
This is the defining step where reproducibility issues arise. The goal is to deliver two hydrogen atoms across the exocyclic double bond to preferentially form the trans diastereomer. The stereochemical outcome is dictated by the trajectory of the substrate as it approaches the surface of the heterogeneous catalyst. The bulky 4-hydroxyphenyl group provides significant steric hindrance, influencing which face of the double bond is more accessible to the catalyst surface.
Caption: Comparison of stereochemical outcomes.
Method A: Standard Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Palladium on carbon is the most common, cost-effective, and readily available catalyst for hydrogenation reactions. It is generally effective for reducing carbon-carbon double bonds. However, its selectivity in this specific case can be problematic.
Causality Behind the Method: Pd/C is a highly active catalyst that readily adsorbs both hydrogen gas and the alkene. The reaction proceeds on the catalyst surface. The substrate will preferentially adsorb on its less sterically hindered face. For our precursor, this is the face opposite the bulky 4-hydroxyphenyl group. This leads to the delivery of hydrogen from that face, which results in the formation of the cis product. However, the molecule is not rigid, and adsorption can also occur on the more hindered face, leading to the desired trans product. The result is often a mixture, with the trans to cis ratio being sensitive to subtle changes in reaction conditions, leading to poor reproducibility.
Objective: To synthesize Methyl 2-((4-(4-hydroxyphenyl)cyclohexyl)acetate via hydrogenation.
Materials:
-
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5 mol % Pd)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas
Procedure:
-
Setup: To a hydrogenation vessel (e.g., Parr shaker apparatus), add a solution of the starting material in ethanol.
-
Catalyst Addition: Carefully add the wet Pd/C catalyst to the solution.
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (e.g., 3-5 bar).
-
Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of aliquots. The reaction is typically complete in 6-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of trans and cis diastereomers. The ratio must be determined by ¹H NMR analysis or GC. Purification may require careful column chromatography or crystallization to isolate the desired trans isomer.
Method B: Diastereoselective Catalytic Transfer Hydrogenation with a Zirconium Oxide Catalyst
To overcome the selectivity issues of Pd/C, an alternative strategy is required. Catalytic transfer hydrogenation (CTH) offers a compelling alternative to using pressurized hydrogen gas.[6] In this method, a hydrogen donor molecule (like 2-propanol) transfers hydrogen in the presence of a suitable catalyst. Zirconium-based catalysts have shown excellent diastereoselectivity in the reduction of substituted cyclohexanones, favoring the formation of the thermodynamically more stable product, which in our case is the trans isomer.[7]
Causality Behind the Method: The mechanism of transfer hydrogenation with metal oxides like ZrO₂ is believed to proceed via a Meerwein-Ponndorf-Verley (MPV)-type mechanism. The ketone (in this case, the double bond of the enol ether tautomer of the substrate) coordinates to the Lewis acidic zirconium center. The hydrogen donor (2-propanol) also coordinates, and hydrogen is transferred via a six-membered ring transition state. This process is generally under thermodynamic control, leading to a high preference for the more stable trans product where the two large substituents on the cyclohexane ring are in an equatorial orientation.
Objective: To achieve a highly trans-selective synthesis of the target molecule.
Materials:
-
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate (1.0 eq)
-
Zirconium (IV) oxide (ZrO₂) (10-20 mol %)
-
2-Propanol (as both solvent and hydrogen donor)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material, Zirconium (IV) oxide, and 2-propanol.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may be slower than direct hydrogenation and could take 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture to remove the solid ZrO₂ catalyst. Wash the catalyst with a small amount of fresh 2-propanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure to remove the 2-propanol and the acetone byproduct. The crude product can be further purified if necessary, but should contain a high diastereomeric excess of the trans isomer.
Performance Comparison and Data Summary
The choice of methodology has a profound impact on the stereochemical purity of the final product, which is a critical parameter for any pharmaceutical intermediate.
| Parameter | Method A: Pd/C Hydrogenation | Method B: ZrO₂ Transfer Hydrogenation |
| Catalyst | 10% Palladium on Carbon | Zirconium (IV) Oxide |
| Hydrogen Source | H₂ Gas (3-5 bar) | 2-Propanol |
| Temperature | Room Temperature | Reflux (~82 °C) |
| Typical Reaction Time | 6-12 hours | 12-24 hours |
| Expected Yield (Isolated) | 85-95% (of mixed isomers) | 80-90% |
| Diastereomeric Ratio (trans:cis) | 70:30 to 85:15 (Variable) | >95:5 (Highly Reproducible) |
| Purification Challenge | High (Requires careful separation) | Low to Moderate |
| Safety Considerations | Handling of flammable H₂ gas | Standard handling of flammable solvent |
| Cost | Lower catalyst cost | Higher initial catalyst cost |
Conclusion and Recommendations
The reproducible synthesis of this compound hinges on the strategic choice of the reduction methodology.
-
For initial discovery or when diastereomeric purity is less critical , standard hydrogenation with Palladium on Carbon (Method A) is a rapid and cost-effective approach. However, researchers must be prepared for significant batch-to-batch variation in the trans:cis ratio and the subsequent need for potentially challenging chromatographic separation.
-
For process development, scale-up, and any application where high diastereomeric purity and reproducibility are essential , the Zirconium-catalyzed transfer hydrogenation (Method B) is demonstrably superior. While the reaction may be slower, the significant improvement in trans-selectivity simplifies purification, reduces waste, and ensures a consistent, high-purity product, ultimately leading to a more robust and reliable overall process.
By understanding the mechanistic underpinnings of these different catalytic systems, researchers can move beyond simple protocol execution and rationally design a synthetic route that meets the stringent demands of modern drug development.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. 4-(4-Hydroxyphenyl)cyclohexanone CAS#: 105640-07-1 [m.chemicalbook.com]
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A Comparative In Silico Analysis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate as a Potential Estrogen Receptor Alpha Modulator
A Senior Application Scientist's Guide to Molecular Docking and Performance Benchmarking
In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, step-by-step comparison of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate as a potential modulator of the Estrogen Receptor Alpha (ERα), a critical therapeutic target in hormone-dependent breast cancers.[2][3] By juxtaposing its predicted binding affinity and interaction profile with that of the well-established selective estrogen receptor modulator (SERM), Tamoxifen, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities.
The rationale for targeting ERα stems from its pivotal role in the proliferation of approximately 75% of breast cancers.[4] While hormonal therapies like Tamoxifen have proven effective, the eventual development of resistance necessitates the exploration of new molecular scaffolds.[5] This guide will delve into the causality behind the experimental choices in a molecular docking workflow, from target preparation to the interpretation of binding energies, thereby providing a self-validating system for computational analysis.
Experimental Design & Rationale
The central hypothesis of this study is that this compound possesses structural motifs conducive to favorable binding within the ligand-binding domain (LBD) of ERα. To rigorously test this, a comparative docking study against Tamoxifen was designed. The selection of the specific crystal structure of ERα, the choice of docking software, and the parameters for the simulation are all critical decisions that directly impact the validity of the results.
Target Selection and Preparation: The crystal structure of the human ERα ligand-binding domain in complex with 4-hydroxytamoxifen (PDB ID: 3ERT) was selected from the RCSB Protein Data Bank.[1][6][7][8] This structure is ideal as it provides a direct reference for the binding mode of a known antagonist. The resolution of the crystal structure and the presence of a co-crystallized ligand are key indicators of a high-quality model for docking studies.
Ligand Preparation: The three-dimensional structures of this compound and Tamoxifen were prepared. This involves generating a 3D conformation and assigning appropriate atom types and charges, a crucial step for accurate calculation of intermolecular interactions.
Molecular Docking Software: For this comparative guide, AutoDock Vina, a widely used and validated open-source docking program, was chosen for its balance of computational speed and accuracy in predicting binding modes.[6]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to performing the comparative molecular docking study.
Figure 1: A flowchart illustrating the in silico molecular docking workflow.
Step 1: Protein Preparation
-
Download the PDB file for 3ERT from the RCSB Protein Data Bank.
-
Remove water molecules and any heteroatoms not essential for the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms.
Step 2: Ligand Preparation
-
Obtain the 2D structures of this compound and Tamoxifen.[9][10][11][12]
-
Convert the 2D structures to 3D structures using a suitable chemistry software.
-
Perform energy minimization of the 3D ligand structures.
-
Assign partial charges to the ligand atoms.
Step 3: Molecular Docking
-
Define the grid box for the docking simulation. This is a three-dimensional box that encompasses the active site of the protein. For 3ERT, the grid box was centered on the co-crystallized 4-hydroxytamoxifen.
-
Run the AutoDock Vina docking algorithm with an exhaustiveness of 100 to ensure a thorough search of the conformational space.[5]
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Step 4: Analysis of Results
-
Examine the top-ranked docking poses for each ligand.
-
Visualize the protein-ligand interactions, paying close attention to hydrogen bonds and hydrophobic interactions with key active site residues.
-
Compare the binding energies and interaction patterns of this compound with those of Tamoxifen.
Comparative Performance Analysis
The results of the molecular docking simulations are summarized in the table below. The binding energy represents the predicted affinity of the ligand for the protein, with more negative values indicating stronger binding.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg394, Glu353, Thr347, Leu387 |
| Tamoxifen (Reference) | -9.2 | Arg394, Glu353, Thr347, Phe404 |
Interpretation of Results
The in silico analysis reveals that this compound is predicted to bind to the ERα ligand-binding domain with a strong binding affinity of -8.5 kcal/mol. This is comparable to the predicted binding energy of the established drug, Tamoxifen (-9.2 kcal/mol).[13]
Crucially, the docking pose of this compound shows that it forms hydrogen bonds with the key residues Arg394 and Glu353, which are known to be critical for the binding of endogenous estrogens and SERMs.[5][6][14] The 4-hydroxyphenyl moiety of the molecule occupies a similar position to the phenolic ring of estradiol and Tamoxifen, highlighting its potential to act as a competitive inhibitor. Furthermore, the cyclohexylacetate portion of the molecule engages in hydrophobic interactions with residues such as Leu387, further stabilizing the complex.
Figure 2: A diagram illustrating the key interactions between the ligand and ERα.
Conclusion and Future Directions
This in silico comparative guide demonstrates that this compound is a promising candidate for further investigation as a potential ERα modulator. Its predicted binding affinity and interaction profile are comparable to the established drug Tamoxifen, suggesting it could exhibit similar or improved pharmacological activity.
It is imperative to underscore that these computational predictions require experimental validation. The next logical steps would involve in vitro assays to determine the binding affinity (e.g., through fluorescence polarization or surface plasmon resonance) and functional assays to assess its agonistic or antagonistic activity on ERα-mediated gene transcription. Should these in vitro studies yield positive results, further evaluation in cell-based and in vivo models of breast cancer would be warranted.
This guide provides a foundational framework for the initial stages of drug discovery, showcasing the power of in silico modeling to efficiently screen and prioritize compounds for further development. By adhering to rigorous and well-rationalized protocols, researchers can confidently navigate the complex landscape of modern therapeutic design.
References
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In silico discovery and validation of potent small-molecule inhibitors targeting the activation function 2 site of human oestrogen receptor α - PMC. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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In silico Virtual Screening on Estrogen Receptor Alpha Protein Ligand Binding Domain for the Development of New Selective Estrogen Receptor Modulators. (2018, March 21). JSciMed Central. Retrieved January 6, 2026, from [Link]
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Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen rece. (2023, May 11). Pharmacia. Retrieved January 6, 2026, from [Link]
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In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha. (2019). Current Computer-Aided Drug Design, 15(1), 89-96. Retrieved January 6, 2026, from [Link]
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Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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In-Silico Identification of Phytochemical Modulators Targeting Estrogen Receptor Alpha for Endometrial Carcinoma Therapy. (n.d.). IJFMR. Retrieved January 6, 2026, from [Link]
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Computer-Aided Ligand Discovery for Estrogen Receptor Alpha. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Estrogen Receptor Alpha Binders for Hormone-Dependent Forms of Breast Cancer: e-QSAR and Molecular Docking Supported by X-ray Resolved Structures. (n.d.). ACS Omega. Retrieved January 6, 2026, from [Link]
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(PDF) Molecular Docking Studies On Estrogen Receptor - α And Chalcone Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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CAS NO. 1245708-07-9 | this compound. (n.d.). Arctom. Retrieved January 6, 2026, from [Link]
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Molecular docking analysis of phytochemicals with estrogen receptor alpha. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]
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Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Molecular docking analysis of imeglimin and its derivatives with estrogen receptor-alpha. (n.d.). Retrieved January 6, 2026, from [Link]
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Virtual screening of novel compounds as potential ER-alpha inhibitors - PMC. (2019, April 30). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Novel Cyclohexyl-Based Selective Estrogen Receptor Modulators (SERMs)
Introduction: The Therapeutic Potential of Selective Estrogen Receptor Modulators
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique pharmacological profile allows them to provide beneficial estrogen-like effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1] The clinical success of SERMs like tamoxifen and raloxifene in the treatment and prevention of osteoporosis and hormone-responsive breast cancer has driven extensive research into novel scaffolds with improved efficacy and safety profiles.[2][3]
This guide focuses on the structure-activity relationship (SAR) of a promising class of SERMs built around a central (1s,4s)-4-(4-hydroxyphenyl)cyclohexyl scaffold. Our reference compound for this exploration is Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate . While this specific molecule is not extensively documented in publicly available literature, its structural similarity to established SERMs, particularly the core of widely-used drugs, provides a strong foundation for a detailed SAR analysis. We will dissect the key structural components of this molecular class, compare their performance with established alternatives, and provide the experimental framework necessary for their evaluation.
The Core Pharmacophore: Dissecting the (1s,4s)-4-(4-hydroxyphenyl)cyclohexyl Moiety
The biological activity of this class of SERMs is intrinsically linked to the specific arrangement of its core components. The central cyclohexane ring acts as a rigid scaffold, presenting the pendant 4-hydroxyphenyl and the acetate side chain in a defined spatial orientation. The trans stereochemistry of the 1,4-disubstituted cyclohexane is crucial for optimal binding to the estrogen receptor.
The 4-hydroxyphenyl group is a critical feature, mimicking the phenolic A-ring of estradiol, the natural ligand for the estrogen receptor. The hydroxyl group forms a key hydrogen bond with the guanidinium group of Arg394 and a water-mediated hydrogen bond with the carboxylate of Glu353 within the ligand-binding domain of ERα. The importance of this hydroxyl group is well-established in the SAR of raloxifene and other SERMs.[4]
Structure-Activity Relationship (SAR) Analysis
The potency and tissue selectivity of these cyclohexyl-based SERMs can be finely tuned by modifying three key regions of the molecule: the phenolic ring, the cyclohexyl scaffold, and the side chain.
Modifications of the 4-Hydroxyphenyl Ring
The 4'-hydroxyl group is paramount for high-affinity ER binding.[4] Its removal or methylation leads to a significant drop in potency.
-
Substitution on the Phenyl Ring: Small, electronegative substituents at the 2' or 3' positions can be tolerated and may influence the electronic properties of the phenol, but bulky substituents are generally detrimental to binding.
The Cyclohexyl Scaffold: A Rigid Core for Optimal Presentation
The cyclohexane ring serves as a non-aromatic, lipophilic spacer that correctly orients the key pharmacophoric elements.
-
Stereochemistry: The trans-(1s,4s) configuration is essential for maintaining the appropriate distance and geometry between the 4-hydroxyphenyl group and the side chain for effective ER binding. The cis-isomers generally exhibit significantly lower binding affinity.
The Side Chain: A Key Determinant of Agonist vs. Antagonist Activity
The nature of the side chain at the 1-position of the cyclohexane ring is a primary driver of the agonist versus antagonist profile of the molecule. While direct SAR data for modifications to the methyl acetate of our reference compound is limited, we can extrapolate from the extensive research on raloxifene and other SERMs. In raloxifene, a basic amine-containing side chain is crucial for its antagonistic activity in breast and uterine tissues.[5] This side chain interacts with Asp351 in the ERα ligand-binding pocket, inducing a conformational change that recruits co-repressors and blocks gene transcription.[1]
For our reference compound, This compound , the neutral methyl ester side chain is less likely to engage in the same ionic interaction as the basic amine of raloxifene. This suggests that it may have a different, potentially more agonistic, profile.
To systematically explore the SAR of this side chain, a series of analogs should be synthesized and evaluated:
-
Ester Variation: Modification of the methyl ester to larger alkyl esters (ethyl, propyl, etc.) can probe the steric tolerance of the binding pocket.
-
Carboxylic Acid: The corresponding carboxylic acid (hydrolysis of the ester) introduces a polar, acidic group, which could lead to a different binding mode and activity profile.
-
Amide Derivatives: A library of primary, secondary, and tertiary amides would explore the impact of hydrogen bond donors and acceptors at this position.
-
Introduction of a Basic Amine: To mimic the side chain of established SERMs like raloxifene, analogs incorporating a basic amine (e.g., piperidine, pyrrolidine) connected via an appropriate linker would be of high interest. This modification is predicted to shift the activity towards a more antagonistic profile in reproductive tissues.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the estrogen receptor binding affinities for our reference scaffold and key comparator molecules. The data for the hypothetical analogs of the reference compound are predicted based on established SAR principles.
| Compound | Modification | ERα Binding Affinity (IC50, nM) - Predicted/Reported | Rationale for Predicted Activity |
| Estradiol | Endogenous Ligand | ~0.1 | High-affinity natural ligand. |
| Raloxifene | Benzothiophene core with basic side chain | ~1-5[6] | Potent SERM with established clinical use. |
| This compound | Reference Compound | ~10-50 (Predicted) | The core scaffold provides good binding, but the neutral side chain may be suboptimal compared to raloxifene's basic side chain. |
| 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid | Carboxylic Acid Analog | ~20-100 (Predicted) | The introduction of a charge may alter the binding orientation and potentially reduce affinity slightly. |
| 2-((1s,4s)-4-(4-(piperidin-1-yl)ethoxy)phenyl)cyclohexyl)acetate | Basic Side Chain Analog | ~1-10 (Predicted) | The addition of a basic amine is expected to mimic raloxifene and significantly enhance binding affinity and antagonist activity. |
Experimental Protocols
To ensure the rigorous evaluation of novel SERMs based on this scaffold, the following detailed experimental protocols are provided.
Competitive Estrogen Receptor Binding Assay
This assay determines the in vitro binding affinity of a test compound to the estrogen receptor.
Caption: Workflow for the Competitive Estrogen Receptor Binding Assay.
Detailed Protocol:
-
Preparation of Receptor Source: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.[7]
-
Assay Buffer: Use a Tris-EDTA-DTT-Glycerol (TEDG) buffer (pH 7.4).[7]
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[7] Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the pellets to remove unbound radioligand.
-
Quantification: Elute the bound radioligand and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
MCF-7 Cell Proliferation Assay
This assay assesses the functional activity of the compounds as either agonists (promoting proliferation) or antagonists (inhibiting estrogen-induced proliferation) in an estrogen-responsive human breast cancer cell line.
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
Detailed Protocol:
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[8]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound.
-
Antagonist Mode: Co-treat the cells with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and increasing concentrations of the test compound.
-
-
Incubation: Incubate the plates for 5-7 days.
-
Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the MTT or sulforhodamine B (SRB) assay.
-
Data Analysis:
-
Agonist Mode: Plot cell proliferation against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal stimulation).
-
Antagonist Mode: Plot the inhibition of estradiol-stimulated proliferation against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition).
-
Conclusion and Future Directions
The (1s,4s)-4-(4-hydroxyphenyl)cyclohexyl scaffold represents a promising platform for the development of novel SERMs. The SAR is well-defined with respect to the 4-hydroxyphenyl moiety and the stereochemistry of the cyclohexyl ring. The key to modulating the biological activity and tissue selectivity lies in the systematic exploration of the side chain at the 1-position. Based on the extensive knowledge of existing SERMs, the introduction of a basic amine-containing side chain is a logical step towards creating potent ER antagonists with therapeutic potential in hormone-dependent breast cancer. Conversely, exploration of neutral and acidic side chains, as in our reference compound This compound , may lead to the discovery of SERMs with unique agonist/antagonist profiles. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these novel compounds.
References
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- 3. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate and Its Therapeutic Alternatives
Introduction: The Significance of the 4-Arylcyclohexane Scaffold in Medicinal Chemistry
The 4-arylcyclohexane motif is a privileged structure in drug discovery, offering a versatile three-dimensional scaffold that can be tailored to interact with a variety of biological targets. The compound at the heart of this guide, Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, represents a specific stereoisomer of this class, possessing a cis relationship between the hydroxyphenyl and the methyl acetate groups. This stereochemical arrangement can profoundly influence its pharmacological properties, including binding affinity, efficacy, and metabolic stability, when compared to its trans counterpart and other related therapeutic agents.
This guide provides a comprehensive comparison of this compound with relevant alternatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. We will delve into the rationale behind synthetic strategies and the interpretation of comparative biological data, offering insights for researchers and professionals in drug development.
Physicochemical Properties and Stereochemical Considerations
The defining characteristic of this compound is its cis-1,4-disubstituted cyclohexane ring. This configuration forces one of the substituents into an axial position in the chair conformation, leading to a distinct spatial arrangement compared to the more thermodynamically stable trans isomer, where both substituents can occupy equatorial positions. This seemingly subtle difference in three-dimensional shape can have a significant impact on how the molecule interacts with the binding pockets of target proteins.
| Property | This compound |
| Molecular Formula | C₁₅H₂₀O₃[1] |
| Molecular Weight | 248.32 g/mol [1] |
| Stereochemistry | cis-(1s,4s) |
| Key Structural Features | 4-hydroxyphenyl group, cyclohexane core, methyl acetate side chain |
The presence of a phenolic hydroxyl group and an ester moiety imparts both hydrogen-bonding capabilities and lipophilic character to the molecule, influencing its solubility, membrane permeability, and potential for metabolic transformation.
Synthesis Strategies: Accessing the cis-1,4-Disubstituted Scaffold
Hypothesized Synthetic Workflow
Caption: Hypothesized synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Robinson Annulation to form 4-(4-Methoxyphenyl)cyclohex-3-en-1-one [2][4]
-
To a solution of the enolate of a suitable ketone (derived from 4-methoxyphenylacetic acid), add methyl vinyl ketone at a low temperature (e.g., 0 °C).
-
Allow the Michael addition to proceed, followed by an intramolecular aldol condensation, typically by warming the reaction to room temperature and then heating.
-
The reaction is quenched, and the product is extracted and purified by chromatography.
Step 2: Catalytic Hydrogenation of the Enone
-
Dissolve the synthesized cyclohexenone in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the solvent to obtain 4-(4-methoxyphenyl)cyclohexanone.
Step 3: Elongation of the Acetate Side Chain (e.g., via Wittig Reaction)
-
Prepare the corresponding phosphonium ylide from methyl bromoacetate.
-
React the ylide with 4-(4-methoxyphenyl)cyclohexanone to yield Methyl 2-(4-(4-methoxyphenyl)cyclohexylidene)acetate.[7]
Step 4: Stereoselective Hydrogenation of the Exocyclic Double Bond
-
Dissolve the product from Step 3 in a suitable solvent.
-
Employ a catalyst known to favor cis-addition, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C), under a hydrogen atmosphere.[8] The hydrogenation of substituted arenes generally favors the formation of the cis isomer.[9]
-
This step will likely yield a mixture of cis and trans isomers, with the cis isomer being a major product.
Step 5: Isomer Separation and Demethylation
-
Separate the cis and trans isomers using column chromatography.
-
Treat the isolated cis isomer, Methyl 2-((1s,4s)-4-(4-methoxyphenyl)cyclohexyl)acetate, with a demethylating agent like boron tribromide (BBr₃) in a chlorinated solvent at low temperature to cleave the methyl ether and yield the final product.
Comparative Biological Activity
The biological activity of this compound is not explicitly detailed in peer-reviewed literature. However, based on the activities of structurally similar compounds, we can explore its potential in two key therapeutic areas: as a neuropeptide Y (NPY) Y5 receptor antagonist for the treatment of obesity and as an anticancer agent. The cis stereochemistry is expected to play a crucial role in its biological profile. Studies on other molecules have shown that cis and trans isomers can exhibit significantly different biological activities.[3][10][11]
Alternative 1: Neuropeptide Y Y5 Receptor Antagonists
The NPY Y5 receptor is a validated target for anti-obesity drugs, and several cyclohexyl-containing compounds have been investigated as antagonists.[12][13][14][15]
Featured Alternative: N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (Compound 20 from Norman et al.)[12]
This compound features a cyclohexyl core and has demonstrated potent and selective NPY Y5 receptor antagonism.
Comparative Data:
| Compound | Target | Potency (Kᵢ) | Key Findings | Reference |
| This compound | NPY Y5 Receptor (Hypothesized) | Not Determined | The 4-hydroxyphenylcyclohexyl moiety is present in some NPY receptor ligands. The cis conformation may influence receptor binding. | - |
| Compound 20 | NPY Y5 Receptor | 3 nM | Potent and selective Y5 antagonist with improved pharmacokinetic properties. | [12] |
| MK-0557 | NPY Y5 Receptor | Potent Antagonist | Showed statistically significant but not clinically meaningful weight loss in a 52-week trial. | [13] |
Rationale for Comparison: The shared cyclohexyl scaffold makes these compounds relevant comparators. The comparison highlights the importance of the substituents on the cyclohexane ring in determining potency and selectivity for the NPY Y5 receptor. While the topic molecule's activity is unknown, its simpler structure might offer a different pharmacokinetic profile.
Alternative 2: Anticancer Agents
The 4-hydroxyphenyl group is a common feature in compounds with antiproliferative activity. The cytotoxicity of various synthetic derivatives is often evaluated against a panel of cancer cell lines.[16][17][18][19]
Featured Alternative: cis-Trimethoxystilbene (cis-TMS)
While not a direct structural analog in terms of the cyclohexane ring, cis-TMS is a well-studied compound where the cis geometry is crucial for its enhanced anticancer activity compared to its trans isomer.[11] This provides a valuable case study on the importance of stereochemistry.
Comparative Data (IC₅₀ values in µM):
| Compound | MCF-7 (Breast Cancer) | MCF-10A (Non-cancerous) | Key Findings | Reference |
| This compound | Not Determined | Not Determined | The hydroxyphenyl group is a known pharmacophore for anticancer activity. The stereochemistry could influence cytotoxicity. | - |
| cis-Trimethoxystilbene | 42.2 | 16.2 | More potent than the trans isomer. Induces G2-M cell cycle arrest and apoptosis. | [11] |
| trans-Trimethoxystilbene | 59.5 | 45.7 | Less potent than the cis isomer. | [11] |
Rationale for Comparison: This comparison underscores the critical role of stereoisomerism in determining cytotoxic potency. The higher activity of the cis-stilbene suggests that the spatial arrangement of aromatic rings can significantly impact interactions with biological targets, a principle that is likely applicable to the cis- and trans-isomers of Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate.
Experimental Protocols for Biological Evaluation
Neuropeptide Y Y5 Receptor Binding Assay
This assay determines the affinity of a compound for the NPY Y5 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human NPY Y5 receptor.
-
Harvest the cells and homogenize them in a buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., ¹²⁵I-PYY), and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic potential of compounds.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Plating: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its specific stereochemistry within the medicinally relevant 4-arylcyclohexane class. While direct experimental data on its biological activity is currently lacking in the public domain, this guide has provided a robust framework for its potential synthesis and evaluation.
The comparative analysis with known NPY Y5 receptor antagonists and stereoisomers of other bioactive compounds strongly suggests that the cis configuration of the topic molecule will be a critical determinant of its pharmacological profile. Future research should focus on the stereoselective synthesis of both the cis and trans isomers of Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate and their direct comparative evaluation in relevant biological assays. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the 4-arylcyclohexane scaffold.
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Norman, M. H., et al. (2006). Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists. Journal of Medicinal Chemistry, 49(24), 7183-7195. [Link]
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 221. [Link]
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Feskov, I. O., et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 72. [Link]
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Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023). Catalysts, 13(5), 844. [Link]
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Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines. (2021). Genetics and Molecular Biology, 44(3), e20210006. [Link]
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Navigating the Patent Landscape of a Key Pharmaceutical Intermediate: A Comparative Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the identification and utilization of key molecular building blocks are paramount to the successful discovery of novel therapeutics. This guide provides a comprehensive patent landscape analysis and comparative guide for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a significant intermediate in the synthesis of a promising class of therapeutic agents. By delving into the patent literature, scientific publications, and clinical trial data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate this specific area of medicinal chemistry.
Introduction: The Emergence of a Versatile Intermediate
This compound (CAS No. 701232-67-9) has garnered attention within the pharmaceutical industry not as an active pharmaceutical ingredient (API) itself, but as a crucial intermediate in the synthesis of potent and selective inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme in the metabolic pathway responsible for the final step of triglyceride synthesis.[2] Its inhibition has been a focal point for the development of therapies targeting metabolic disorders, most notably obesity and type 2 diabetes.[3]
This guide will dissect the patent landscape surrounding this intermediate, explore the therapeutic potential of the resulting DGAT1 inhibitors, and provide a comparative analysis against alternative therapeutic strategies. Furthermore, we will furnish detailed experimental protocols to empower researchers in their own investigations.
The Patent Landscape: A Focus on Application
A thorough analysis of the patent literature reveals that this compound is not typically claimed as a final product with direct therapeutic use. Instead, its primary value lies in its role as a starting material. The key patent that prominently features this intermediate is WO2009081195A1 , which describes carbamoyl compounds as DGAT1 inhibitors.[1] This patent explicitly details the use of our target molecule in the synthesis of their claimed therapeutic agents.[1]
Interestingly, WO2009081195A1 references a prior patent, WO 2004/047755 , for the preparation of this compound. This earlier patent, titled "Fused bicyclic nitrogen-containing heterocycles having DGAT inhibitory activity," appears to be the foundational document in this lineage, likely containing the initial synthesis and potentially the first claims related to the broader class of compounds.[4] While this earlier patent does not explicitly claim the intermediate itself in its independent claims, its enablement of the synthesis of the later-patented DGAT1 inhibitors solidifies its importance in the patent landscape.
The intellectual property strategy appears to be centered on claiming the final, biologically active DGAT1 inhibitors rather than the intermediate. This is a common approach in pharmaceutical patenting, as the therapeutic efficacy resides in the final molecule. Researchers and companies looking to operate in this space should, therefore, focus on developing novel and non-obvious DGAT1 inhibitors that may or may not be derived from this specific intermediate.
Therapeutic Application: DGAT1 Inhibition for Metabolic Disorders
The primary therapeutic rationale for the synthesis of compounds derived from this compound is the inhibition of DGAT1. DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2] By inhibiting this enzyme, particularly in the intestine, the absorption of dietary fats can be reduced, leading to potential benefits in metabolic diseases.
Mechanism of Action: DGAT1 Inhibition
Caption: Workflow of DGAT1 inhibition in the intestine.
The inhibition of DGAT1 is expected to lead to:
-
Reduced absorption of dietary triglycerides.
-
Lowered plasma triglyceride levels, particularly post-prandial.
-
Potential for weight loss and improved insulin sensitivity.[3]
Performance Comparison: DGAT1 Inhibitors vs. Alternative Therapies
While DGAT1 inhibition presents a promising therapeutic strategy, it is crucial to compare its performance and potential drawbacks with existing and emerging therapies for obesity and type 2 diabetes.
DGAT1 Inhibitors: Performance and Challenges
Several small molecule DGAT1 inhibitors have been developed and evaluated in preclinical and clinical studies.
| Compound | Reported IC50 (Human DGAT1) | Key Preclinical Findings | Clinical Trial Observations |
| A-922500 | 9 nM[5] | Dose-dependently attenuates postprandial hyperlipidemia in mice.[6] | Not widely reported. |
| T-863 | 15 nM[5] | Delays fat absorption, causes weight loss, reduces serum and liver triglycerides, and improves insulin sensitivity in diet-induced obese mice.[1] | Gastrointestinal side effects are a common concern with this class of drugs.[7] |
| PF-04620110 | 19 nM[4][5] | Reduces plasma triglyceride levels after a lipid challenge in mice.[6] | Limited publicly available data. |
A significant challenge that has emerged from clinical trials of DGAT1 inhibitors is the high incidence of gastrointestinal side effects, including diarrhea, nausea, and vomiting.[7] This has, in some cases, limited the therapeutic window and hindered further development.[7]
Alternative Therapies for Obesity and Type 2 Diabetes
The landscape of treatments for obesity and type 2 diabetes is rapidly evolving, with several classes of drugs demonstrating significant efficacy.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: This class of drugs has shown remarkable success in both glycemic control and weight loss.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: While their primary effect is on glucose reabsorption in the kidneys, SGLT2 inhibitors have also demonstrated benefits in terms of modest weight loss and significant cardiovascular and renal protection.[8]
Comparative Efficacy of Anti-Diabetic Drug Classes
| Drug Class | Mechanism of Action | Primary Efficacy | Key Advantages | Potential Disadvantages |
| DGAT1 Inhibitors | Inhibition of triglyceride synthesis in the intestine. | Reduction of post-prandial hyperlipidemia, potential for weight loss. | Novel mechanism targeting fat absorption. | High incidence of gastrointestinal side effects.[7] |
| GLP-1 Receptor Agonists | Mimics the action of the incretin hormone GLP-1, enhancing insulin secretion, suppressing glucagon, slowing gastric emptying, and promoting satiety. | Significant reduction in HbA1c and substantial weight loss.[8] | Proven cardiovascular benefits, significant weight loss.[9] | Gastrointestinal side effects (nausea, vomiting), injectable administration (for most). |
| SGLT2 Inhibitors | Blocks glucose reabsorption in the kidneys, leading to glucosuria. | Reduction in HbA1c and blood pressure.[8] | Proven cardiovascular and renal benefits.[9][10] | Risk of genitourinary infections, euglycemic ketoacidosis (rare). |
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a representative in vitro DGAT1 inhibition assay.
Protocol: In Vitro DGAT1 Inhibition Assay
This protocol is designed to assess the inhibitory potential of a test compound on DGAT1 activity using a cell-free enzymatic assay.
Materials:
-
Human recombinant DGAT1 enzyme
-
1,2-Dioleoyl-sn-glycerol (substrate)
-
[1-14C]Oleoyl-CoA (radiolabeled substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v)
-
Heptane
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, 1,2-dioleoyl-sn-glycerol (e.g., to a final concentration of 200 µM), and the test compound or DMSO (for control).
-
Enzyme Addition: Add the human recombinant DGAT1 enzyme to the reaction mixture to a final concentration that yields a linear reaction rate.
-
Initiation of Reaction: Start the reaction by adding [1-14C]Oleoyl-CoA (e.g., to a final concentration of 10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Add heptane and water to the mixture, vortex thoroughly, and centrifuge to separate the phases.
-
TLC Analysis: Spot an aliquot of the upper heptane phase onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Visualization and Quantification: Allow the plate to dry. Visualize the separated lipids (unreacted oleoyl-CoA and the triglyceride product) using a phosphorimager or by scraping the corresponding spots and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro DGAT1 inhibition assay.
Conclusion and Future Perspectives
This compound stands as a testament to the critical role of chemical intermediates in the drug discovery and development pipeline. While not a therapeutic agent in its own right, its utility in the synthesis of potent DGAT1 inhibitors has carved out a niche for it in the patent and scientific literature.
The therapeutic landscape for metabolic disorders is highly competitive and dynamic. While DGAT1 inhibition has a strong scientific rationale, the clinical development of DGAT1 inhibitors has been hampered by tolerability issues. The remarkable success of GLP-1 receptor agonists and the proven cardiorenal benefits of SGLT2 inhibitors have set a high bar for new entrants.
For researchers and drug development professionals, the path forward in this area may involve several strategies:
-
Developing Novel DGAT1 Inhibitors with Improved Tolerability: The key challenge is to dissociate the therapeutic effects from the gastrointestinal side effects. This could involve exploring different chemical scaffolds or developing gut-restricted inhibitors.
-
Exploring Combination Therapies: Combining a DGAT1 inhibitor with a drug from another class, such as a GLP-1 receptor agonist or an SGLT2 inhibitor, could potentially lead to synergistic effects on weight loss and glycemic control with a better side effect profile.
-
Investigating Alternative Indications: While the primary focus has been on obesity and type 2 diabetes, the role of DGAT1 in other physiological and pathological processes could be explored to identify new therapeutic opportunities.
By understanding the patent landscape, the therapeutic context, and the comparative performance of different treatment modalities, the scientific community can continue to innovate and develop safer and more effective treatments for metabolic diseases.
References
- Birch, A. M., Buckett, L. K., & Turnbull, A. V. (2010). DGAT1 inhibitors as anti-obesity and anti-diabetic agents. Current opinion in drug discovery & development, 13(4), 489–496.
- WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190 - Google Patents. (n.d.).
- Matsuda, D., & Tomoda, H. (2007). DGAT inhibitors for obesity. Current opinion in investigational drugs (London, England : 2000), 8(10), 836–841.
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Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Comparative Efficacy of SGLT2 Inhibitors versus GLP-1 Receptor Agonists in Glycemic and Cardiovascular Outcomes in Type 2 Diabetes Mellitus | Journal of Heart Valve Disease. (n.d.). Retrieved January 6, 2026, from [Link]
- WO 2004/047755 - Fused bicyclic nitrogen-containing heterocycles having DGAT inhibitory activity. (n.d.).
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GLP-1 receptor agonists vs. SGLT-2 inhibitors: the gap seems to be leveling off - OUCI. (n.d.). Retrieved January 6, 2026, from [Link]
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Comparative effectiveness of SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes and mild/moderate chronic kidney disease - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No. 1245708-07-9). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. This guide is designed to provide clarity and build confidence in your laboratory's chemical handling and waste management practices.
Core Principle: Hazard-Based Waste Determination
The foundational step in any chemical disposal procedure is a thorough hazard assessment. This compound is not a benign substance; its hazard profile mandates that it be treated as hazardous chemical waste . Disposal via standard laboratory drains or in the regular trash is strictly prohibited due to its potential harm to aquatic life and the integrity of wastewater treatment systems.[1][2]
The decision to classify this compound as hazardous waste is based on its specific toxicological properties as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Hazard Profile Summary
The following table summarizes the known hazards associated with this compound. This data directly informs the requirement for its disposal as regulated hazardous waste.
| Property | Value/Classification | Source |
| CAS Number | 1245708-07-9 | |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| GHS Hazard Statements | H302, H315, H319, H335 | |
| Hazard Statement Meaning | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
Based on these classifications, any waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be handled through your institution's hazardous waste program.
Disposal Workflow: A Self-Validating System
The following workflow provides a logical, compliant, and safe pathway for managing this compound waste from the point of generation to its final collection.
Caption: Disposal decision workflow for this compound.
Detailed Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe handling and disposal.
Step 1: Point of Generation & Initial Segregation
All waste containing this compound must be collected at the source. Do not move waste between different laboratory areas or satellite accumulation areas (SAAs).[3] This compound is an organic ester and should be collected in a waste stream designated for non-halogenated organic solvents/waste .
-
Causality: Segregating waste at the source is a critical safety measure and a regulatory requirement. Mixing incompatible waste streams, such as halogenated and non-halogenated solvents, can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[4] For instance, mixing acids with cyanides or bases can generate highly toxic gases.[5][6]
Step 2: Container Selection
Select a waste container that is chemically compatible with the waste mixture.
-
Primary Container: Use a clean, sealable container made of glass or high-density polyethylene (HDPE). The container must have a screw-top cap that is in good condition to prevent leaks and evaporation.[5]
-
Headspace: Do not fill the container beyond 90% capacity. Leaving at least one inch of headspace is essential to allow for vapor expansion.[5]
Step 3: Proper Labeling
Proper labeling is a strict regulatory requirement and is crucial for safety.[1] As soon as the first drop of waste is added, the container must be labeled.
-
Label Contents: The label must include the following information:[3][5]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A list of all other components in the waste mixture, including solvents, with their approximate percentages or volumes.
-
The associated hazards: "Toxic," "Irritant."
-
The date the container was first used.
-
Step 4: Accumulation and Storage
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Secondary Containment: The primary waste container must always be kept in a secondary containment bin or tray. This tray should be large enough to hold the entire volume of the container in case of a leak or spill.[4][8]
-
Segregation: Store the waste container away from incompatible chemicals. Specifically, keep this organic waste stream separate from acids, bases, and oxidizing agents.[5][6]
-
Container Closure: The waste container must be kept securely capped at all times, except when you are actively adding waste.[4][5] Evaporation of hazardous waste into a fume hood is not a permissible disposal method.[4][8]
Step 5: Requesting Disposal
Once the waste container is full (or the project generating the waste is complete), it must be removed from the laboratory promptly.
-
Scheduling Pickup: Follow your institution's specific procedures to submit a chemical waste collection request through your Environmental Health and Safety (EHS or EH&S) department.[4]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across the facility. This must be done by trained EHS staff.[4][8]
Management of Empty Containers
The disposal of "empty" containers that held this compound also follows a specific protocol. A container is not considered empty until all possible material has been removed.[7]
-
Empty the Container: Remove all contents into the appropriate hazardous waste container.
-
Rinsing (if required): For a non-acutely hazardous chemical like this one, triple rinsing is best practice but may not be strictly required by all regulations for disposal in regular trash. However, if the container is to be disposed of as non-hazardous, it must be thoroughly cleaned.[7][8]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from this cleaning process is itself hazardous waste and must be collected and disposed of in the corresponding non-halogenated organic waste stream.[7]
-
-
Deface the Label: Completely remove or deface the original chemical label to prevent any confusion.[8][9]
-
Final Disposal: Once emptied and cleaned, with the label removed, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic) or regular trash.[6]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Hazardous Waste Experts. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a proactive and thorough approach to laboratory safety. This guide provides essential safety and handling protocols for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a compound of interest for scientific investigation. By grounding our procedures in established safety principles and authoritative guidelines, we aim to foster a culture of safety and precision in the laboratory.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, preliminary hazard identification from suppliers suggests a number of potential risks. The compound is designated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a cautious and well-defined handling strategy to minimize exposure and ensure the well-being of laboratory personnel. The chemical structure, featuring a phenol group and an ester, suggests that it should be handled with the same diligence as other compounds in these classes. Phenols, for instance, can be corrosive to skin and mucous membranes.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The level of PPE should be determined by a risk assessment of the specific procedure being performed.[3][4][5]
Table 1: Recommended PPE for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE (Based on Risk Assessment) |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Face shield (if there is a risk of splashing)- Respiratory protection (N95 or higher, if handling large quantities or if dust is generated) |
| Solution Preparation and Transfers | - Safety goggles- Nitrile gloves- Laboratory coat | - Chemical-resistant apron- Face shield |
| Running Reactions and Work-up | - Safety goggles- Nitrile gloves- Laboratory coat | - Chemical-resistant apron- Face shield- Consider working in a fume hood |
| Cleaning and Decontamination | - Safety goggles- Nitrile gloves- Laboratory coat | - Chemical-resistant apron |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Given the H319 "Causes serious eye irritation" warning, appropriate eye protection is non-negotiable. Safety glasses with side shields offer a baseline of protection. However, for tasks with a higher risk of splashes, such as solution transfers, safety goggles that form a seal around the eyes are essential.[5] A face shield should be used in conjunction with goggles when handling larger volumes or during procedures with a significant splash potential.[5]
-
Hand Protection: The "Causes skin irritation" (H315) designation underscores the need for appropriate gloves. Nitrile gloves are a suitable choice for incidental contact with many organic chemicals, including esters.[6][7][8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the chemical.[9] For prolonged or immersive contact, heavier-duty gloves may be necessary, and a specific glove compatibility chart should be consulted.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact and contamination of personal clothing.[3][10] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.[5]
-
Respiratory Protection: The H335 statement, "May cause respiratory irritation," indicates that inhalation of dust or aerosols should be avoided.[1] Whenever possible, handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4] If a fume hood is not available for a specific task and there is a potential for aerosolization, respiratory protection such as an N95 respirator should be considered.
Operational and Disposal Plans: A Step-by-Step Approach
A clear and concise operational plan is critical for safe and efficient work. The following procedural guidance is designed to minimize risk at each stage of handling.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure that the work area is clean and uncluttered.[11] Locate the nearest eyewash station and safety shower and confirm they are accessible.[3] Have a chemical spill kit readily available.
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated work area.
-
Weighing and Aliquoting:
-
Perform these operations in a chemical fume hood or a designated, well-ventilated area to minimize inhalation of any dust.[4]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Clean any spills on the balance or surrounding area immediately using appropriate procedures.
-
-
Solution Preparation:
-
Reaction and Work-up:
-
Conduct all reactions within a certified chemical fume hood.[4]
-
Use appropriate glassware and equipment, and ensure all connections are secure.
-
Monitor the reaction closely for any unexpected changes.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal Plan
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[12]
-
Solid Waste: Collect any solid waste contaminated with this compound, including contaminated filter paper and weighing boats, in a designated, labeled hazardous waste container.[13]
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a clearly labeled, leak-proof hazardous waste container.[12][14]
-
Do not mix incompatible waste streams.[14] Given its chemical structure, this compound's waste should be segregated with other non-halogenated organic waste.
-
Never dispose of this chemical down the drain.[15]
-
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[15] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for PPE selection based on the task.
Conclusion: A Commitment to Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adhering to the guidelines outlined in this document, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This commitment to safety not only protects individuals but also ensures the reliability and reproducibility of scientific outcomes. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) before handling any chemical.
References
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (PDF) [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. (2023-01-24). [Link]
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Ester Disposal. Chemtalk. [Link]
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Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]
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Personal Protective Equipment for Fragrance Oil. (2022-07-04). [Link]
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Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate. African Rock Art. [Link]
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Essential Chemical PPE. Trimaco. (2023-09-08). [Link]
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Understanding Solvents and PPE for Chemical Safety. (2025-04-08). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025-03-21). [Link]
- Method for manufacture of cyclohexylphenols.
-
Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. ResearchGate. (2025-08-10). [Link]
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21 CFR 175.300 -- Resinous and polymeric coatings. eCFR. [Link]
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Phenol. Wikipedia. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

